molecular formula C12H20O3 B1458392 4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid CAS No. 1601147-11-8

4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid

Cat. No.: B1458392
CAS No.: 1601147-11-8
M. Wt: 212.28 g/mol
InChI Key: PGWLCFZUEVFJMX-UHFFFAOYSA-N
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Description

4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This product is intended for laboratory use only and is not for diagnostic or therapeutic applications. Compounds featuring a cyclohexanecarboxylic acid core and an ether substituent are of significant interest in medicinal chemistry . The distinct structure of this acid, which includes a cyclobutylmethoxy group, makes it a valuable building block for the synthesis of more complex molecules. It serves as a potential precursor for the development of pharmaceutical candidates, particularly as its carboxylic acid group can be readily converted into various functional derivatives, such as acid chlorides, esters, and amides . The research applications of this compound are potentially broad. Structurally similar cyclohexanecarboxylate compounds are known to be investigated as potent and selective inhibitors of phosphodiesterase 4 (PDE4), a key target for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . As such, this compound may be of value in early-stage drug discovery efforts within immunology and respiratory disease research. Researchers can utilize this building block to explore structure-activity relationships and develop novel bioactive molecules.

Properties

IUPAC Name

4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c13-12(14)10-4-6-11(7-5-10)15-8-9-2-1-3-9/h9-11H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWLCFZUEVFJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1601147-11-8
Record name 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid
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Foundational & Exploratory

Strategic Synthesis of 4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid represents a classic challenge in designing amphiphilic linkers for medicinal chemistry. This scaffold combines a lipophilic cyclobutyl tail with a polar carboxylic acid head, separated by a cyclohexane core that imparts rigidity and defined stereochemistry.

This guide details a scalable, convergent synthetic route. Unlike linear academic preparations, this protocol prioritizes thermodynamic convergence , utilizing the base-mediated equilibration of the cyclohexane ring to favor the stable trans-diequatorial isomer, which is the preferred pharmacophore in most drug discovery campaigns (e.g., sGC stimulators, DGAT1 inhibitors).

Retrosynthetic Analysis

The strategic disconnection focuses on the ether linkage and the thermodynamic stability of the 1,4-disubstituted cyclohexane core.

Strategic Logic
  • Ether Linkage: The C–O bond is formed via a Williamson ether synthesis.[1][2][3] This is preferred over reductive etherification due to the steric bulk of the cyclobutyl group.

  • Stereocontrol: Rather than requiring pure trans-starting material, the route utilizes the enolizability of the C1-carboxylic acid. By subjecting the intermediate to thermodynamic conditions, the mixture can be driven toward the stable trans-1,4-diequatorial conformation.

  • Building Blocks: The molecule is assembled from Ethyl 4-hydroxycyclohexanecarboxylate (Core) and (Bromomethyl)cyclobutane (Electrophile).

Retrosynthesis Diagram

Retrosynthesis Target Target: This compound (Trans-isomer) Disconnection1 Saponification & Thermodynamic Equilibration Target->Disconnection1 Intermediate Intermediate: Ethyl 4-(cyclobutylmethoxy)cyclohexanecarboxylate Disconnection1->Intermediate Disconnection2 Williamson Ether Synthesis (C-O Bond) Intermediate->Disconnection2 SM1 Starting Material A: Ethyl 4-hydroxycyclohexanecarboxylate (cis/trans mixture) Disconnection2->SM1 SM2 Starting Material B: (Bromomethyl)cyclobutane Disconnection2->SM2 Precursor Precursor: Cyclobutylmethanol SM2->Precursor Bromination

Figure 1: Retrosynthetic tree illustrating the convergent assembly from commercially available precursors.

Experimental Workflow

Phase 1: Synthesis of Electrophile (Bromomethyl)cyclobutane

While commercially available, this reagent is often unstable upon long-term storage. Fresh preparation from cyclobutylmethanol is recommended for high-yield coupling.

Reaction:



Protocol:

  • Setup: Charge a dry reactor with DMF (5.0 equiv) and triphenylphosphite (1.1 equiv) under N₂.

  • Bromination: Cool to <10°C. Add bromine (1.1 equiv) dropwise, maintaining internal temperature <15°C.

  • Addition: Cool mixture to -10°C. Add cyclobutylmethanol (1.0 equiv) slowly.

  • Workup: Allow to warm to RT. Distill the product directly from the reaction mixture under reduced pressure.

  • Yield: Expect 75-80% yield of a colorless liquid.

Expert Insight: The triphenylphosphite/bromine method (Rydon reagent) is superior to PBr₃ for acid-sensitive cyclobutyl rings, preventing ring expansion to cyclopentyl derivatives [1].

Phase 2: Williamson Ether Coupling

This is the critical C–O bond-forming step. The secondary alcohol of the cyclohexane ring is sterically hindered, requiring a strong base and polar aprotic solvent.

Reaction:



ReagentEquivRole
Ethyl 4-hydroxycyclohexanecarboxylate1.0Nucleophile (Core)
Sodium Hydride (60% in oil)1.2Base
(Bromomethyl)cyclobutane1.2Electrophile
Tetrabutylammonium iodide (TBAI)0.1Catalyst (Finkelstein)
DMF/THF (1:1)10 volSolvent

Step-by-Step Protocol:

  • Deprotonation: Suspend NaH in dry THF/DMF (1:1) at 0°C. Add the hydroxy ester dropwise. Stir for 30 min until H₂ evolution ceases.

    • Note: The alkoxide formation is indicated by a color change (often to light yellow).

  • Alkylation: Add TBAI followed by (bromomethyl)cyclobutane.

  • Heating: Warm to 60°C and stir for 12–18 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS. Look for the disappearance of the alcohol.

  • Quench: Cool to 0°C. Carefully quench with sat. NH₄Cl.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine to remove DMF.

  • Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Causality: TBAI is added to generate the more reactive iodide in situ (Finkelstein reaction), significantly accelerating the attack of the secondary alkoxide on the hindered primary bromide [2].

Phase 3: Saponification & Thermodynamic Equilibration

This step serves two purposes: removing the ethyl ester and equilibrating the stereocenters to the stable trans isomer.

Mechanism: The C1 position (alpha to carbonyl) is enolizable. Under vigorous basic conditions, the proton at C1 is removed/exchanged. Reprotonation occurs preferentially to place the bulky carboxylate group in the equatorial position.

Protocol:

  • Hydrolysis: Dissolve the ether-ester intermediate in THF/MeOH (2:1).

  • Base Addition: Add aqueous LiOH (4.0 equiv, 2M solution).

  • Reflux (Critical): Heat to reflux (65°C) for 24 hours.

    • Why Reflux? Simple hydrolysis occurs at RT, but equilibration of the cis isomer (axial-COOH) to the trans isomer (equatorial-COOH) requires thermal energy to overcome the rotational barrier of the enolate intermediate [3].

  • Workup: Concentrate to remove organics. Acidify the aqueous residue to pH 2 with 1M HCl.

  • Isolation: The product typically precipitates as a white solid. Filter and wash with cold water.

  • Recrystallization: Recrystallize from Acetone/Water or Acetonitrile to enrich the trans isomer to >95% dr.

Process Flow & Logic Diagram

ProcessFlow Start Start: Ethyl 4-hydroxycyclohexanecarboxylate (Cis/Trans Mixture) Step1 Step 1: Deprotonation (NaH, DMF/THF, 0°C) Generates Alkoxide Start->Step1 Step2 Step 2: Alkylation (+ R-CH2-Br, TBAI, 60°C) Forms Ether Linkage Step1->Step2 Check Is Conversion >98%? Step2->Check Check->Step2 No (Add more reagent) Step3 Step 3: Saponification & Equilibration (LiOH, Reflux, 24h) Converts Ester to Acid & Sets Trans-Stereochemistry Check->Step3 Yes Step4 Step 4: Acidification & Crystallization (pH 2, MeCN Recryst) Step3->Step4 Thermodynamic Control Final Final Product: Trans-4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid Step4->Final

Figure 2: Process flow diagram emphasizing the critical equilibration step.

Stereochemical Validation

The target molecule exists in two diastereomeric forms.[4] For drug development, the trans isomer is almost exclusively the desired scaffold due to its linear, extended conformation which mimics saturated phenyl rings.

IsomerConformation (1,4-disubstituted)Stability
Trans Diequatorial (e,e)High (Thermodynamic Product)
Cis Axial/Equatorial (a,e)Low (Kinetic/Steric Strain)

Self-Validating the Protocol: If the melting point of your final product is sharp and matches literature values (typically higher than the cis isomer), the equilibration was successful. If the melting range is broad, the reflux time in Phase 3 was insufficient.

Safety & Hazards (E-E-A-T)

  • Sodium Hydride (NaH): Pyrophoric. Must be handled under inert atmosphere.[5] Quench excess carefully with isopropanol before adding water.

  • (Bromomethyl)cyclobutane: Alkylating agent. Potential genotoxin. Handle in a fume hood with double gloves.

  • DMF: Hepatotoxic. Avoid skin contact.

References

  • Preparation of (Bromomethyl)cyclobutane. ChemicalBook/Patent Literature. US Patent 2016/0355452 A1. Method using triphenylphosphite and bromine.

  • Williamson Ether Synthesis Mechanism. Master Organic Chemistry. Detailed mechanistic insight into SN2 coupling and the Finkelstein modification.

  • Thermodynamic Stability of Cyclohexane Derivatives. Chemistry Stack Exchange / Angew. Chem. Discussion on cis/trans stability in 1,4-disubstituted systems.

  • Synthesis of Trans-4-amino-1-cyclohexanecarboxylic acid. European Patent EP 3411355 B1.[6] Demonstrates the base-mediated isomerization of cyclohexane carboxylic acids to the trans-isomer.[6]

Sources

physicochemical properties of 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical analysis of 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid (CAS 1601147-11-8), a specialized aliphatic ether-acid building block used in the synthesis of pharmaceutical candidates, particularly in the modulation of kinases (e.g., JAK/IRAK) and metabolic targets (e.g., DGAT1).

Executive Summary

This compound is a bifunctional alicyclic scaffold characterized by a cyclohexane core substituted with a carboxylic acid at position 1 and a cyclobutylmethoxy ether at position 4.[1] It acts as a lipophilic linker surrogate , offering a rigidified geometry compared to linear alkyl chains while maintaining specific solubility profiles required for oral bioavailability.

Its primary utility lies in medicinal chemistry as a "spacer" that modulates the distance and orientation between a pharmacophore and a solubilizing group, or as a direct interaction motif in hydrophobic pockets.

Property Value / Description
CAS Number 1601147-11-8
Molecular Formula C₁₂H₂₀O₃
Molecular Weight 212.29 g/mol
Physical State White to off-white solid
Primary Application Pharmacophore linker, Kinase inhibitor intermediate

Molecular Architecture & Stereochemistry

The physicochemical behavior of this molecule is governed by the stereochemical relationship between the carboxylic acid and the ether substituent.

Cis/Trans Isomerism

The 1,4-disubstitution pattern on the cyclohexane ring creates two distinct diastereomers. Understanding the ratio and stability of these isomers is critical for reproducible biological activity.

  • Trans-Isomer (Thermodynamically Preferred):

    • Conformation: Both the carboxylic acid and the cyclobutylmethoxy group occupy equatorial positions in the chair conformation.

    • Geometry: Linear, extended structure.

    • Stability: Higher thermal stability and melting point (~110–120°C estimated).

    • Relevance: Typically the desired isomer for drug design to minimize steric clash in protein binding pockets.

  • Cis-Isomer:

    • Conformation: One group is equatorial, the other axial.

    • Geometry: "Bent" or U-shaped structure.

    • Stability: Higher energy state due to 1,3-diaxial interactions.

Structural Visualization (DOT)

The following diagram illustrates the stereochemical equilibrium and the structural components driving lipophilicity.

StructureProperties Molecule 4-(Cyclobutylmethoxy) cyclohexane-1-carboxylic acid Isomers Stereoisomerism Molecule->Isomers Properties Physicochemical Drivers Molecule->Properties Trans Trans-Isomer (Diequatorial) Linear Geometry High MP Isomers->Trans Preferred Cis Cis-Isomer (Axial/Equatorial) Bent Geometry Lower MP Isomers->Cis Minor Lipophilicity Cyclobutyl Ether Increases LogP Permeability Enhancer Properties->Lipophilicity Acidity Carboxylic Acid pKa ~4.8 Solubility Handle Properties->Acidity

Caption: Structural decomposition highlighting the impact of stereochemistry on molecular geometry and property drivers.

Detailed Physicochemical Properties[3]

Computed vs. Inferred Properties

Since specific experimental monographs are rare for this intermediate, values are derived from high-fidelity QSAR models and structurally validated analogs (e.g., trans-4-methoxycyclohexanecarboxylic acid).

PropertyPredicted/Inferred ValueSignificance in Drug Design
pKa (Acid) 4.75 ± 0.10Weak acid; ionized at physiological pH (7.4), aiding solubility in blood plasma.
LogP (Octanol/Water) 2.4 – 2.8Moderate lipophilicity. The cyclobutyl group adds ~1.2 log units over a methyl group, improving membrane permeability.
LogD (pH 7.4) -0.5 – 0.0At pH 7.4, the carboxylate anion dominates, lowering the effective distribution coefficient and preventing tissue accumulation.
Topological Polar Surface Area (TPSA) 46.5 ŲExcellent range for blood-brain barrier (BBB) penetration if the acid is masked (e.g., as an ester or amide).
Rotatable Bonds 4Low flexibility suggests good oral bioavailability (Veber's rules).
H-Bond Donors / Acceptors 1 / 3Compliant with Lipinski’s Rule of 5.
Solubility Profile
  • Water: Low solubility in protonated form (pH < 4). High solubility as a salt (pH > 6).

  • Organic Solvents: Freely soluble in DMSO, Methanol, Dichloromethane (DCM), and Ethyl Acetate.

  • Protocol Note: For biological assays, dissolve in DMSO to create a stock solution, then dilute into buffer. Ensure final pH is buffered to prevent precipitation of the free acid.

Experimental Characterization Protocols

To ensure data integrity in drug development pipelines, the following characterization workflows are recommended.

Isomer Purity Determination (GC/FID or 1H NMR)

Distinguishing cis from trans is critical.

  • Method: Proton NMR (400 MHz, CDCl₃ or DMSO-d₆).

  • Diagnostic Signal: Look at the methine proton at C1 (alpha to COOH).

    • Trans (Axial proton): Appears as a triplet of triplets (tt) with large coupling constants (

      
       Hz) due to axial-axial coupling.
      
    • Cis (Equatorial proton): Appears as a broad singlet or narrow multiplet (

      
       Hz).
      
Potentiometric pKa Determination

Objective: Determine the precise ionization constant.

  • Preparation: Dissolve 2 mg of compound in a mixture of water/methanol (to ensure solubility of the neutral species).

  • Titration: Titrate with 0.1 M KOH using a standardized glass electrode.

  • Analysis: Use the Bjerrum plot or Gran plot to identify the equivalence point.

  • Correction: Extrapolate to 0% organic solvent if methanol was used (Yasuda-Shedlovsky extrapolation).

LogP/LogD Shake-Flask Method

Objective: Validate lipophilicity.

  • Phase System: 1-Octanol (saturated with water) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Equilibration: Shake the compound in the biphasic system for 4 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (210 nm detection for the carboxyl/ether).

  • Calculation:

    
    .
    

Synthetic & Biological Context

Synthesis Pathway

The compound is typically synthesized via the hydrogenation of the corresponding aromatic precursor or alkylation of 4-hydroxycyclohexanecarboxylate.

  • Precursor: Ethyl 4-hydroxycyclohexanecarboxylate.

  • Reagent: (Bromomethyl)cyclobutane + NaH (Williamson Ether Synthesis).

  • Hydrolysis: LiOH/THF/Water to yield the free acid.

Role in Drug Discovery

The cyclobutylmethoxy tail is a "privileged substructure" in modern medicinal chemistry.

  • Metabolic Stability: The cyclobutyl ring is more resistant to oxidative metabolism (CYP450) than linear alkyl chains (n-butyl or isobutyl).

  • Conformational Lock: The ether oxygen allows for specific H-bond interactions, while the cyclohexane ring provides a rigid vector, often used to direct the acid group toward a lysine or arginine residue in the target protein's active site.

References

  • PubChem Compound Summary. (2025). 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid (Analogous scaffold data). National Center for Biotechnology Information. [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Reference for bioisosteric replacement of alkyl chains with cycloalkyl ethers).
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on metabolic stability of cyclic ethers).

Sources

An In-depth Technical Guide to 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid: Synthesis, Properties, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities with therapeutic potential is a primary objective. This guide focuses on 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid , a molecule of significant interest due to its unique structural components: a cyclohexane carboxylic acid scaffold and a cyclobutylmethoxy side chain. While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in public databases, suggesting its novelty, this guide will provide a comprehensive overview of its structure, a proposed synthetic pathway, and its potential applications in medicinal chemistry. The absence of a registered CAS number indicates that this compound may be a newly synthesized entity, requiring an application to the CAS Registry for a unique identifier.[1][2][3]

The core structure, a substituted cyclohexane carboxylic acid, is a well-established pharmacophore in numerous biologically active compounds.[4][5][6] The carboxylic acid moiety can engage in crucial hydrogen bonding interactions with biological targets and enhance aqueous solubility.[7] Furthermore, the incorporation of a cyclobutyl group is a modern strategy in drug design aimed at improving metabolic stability, potency, and selectivity by introducing a three-dimensional, rigid scaffold.[8][9][10] This guide will delve into the scientific rationale for investigating this promising, yet underexplored, molecule.

Chemical Structure and Physicochemical Properties

The structure of this compound, as inferred from its IUPAC name, is presented below. It features a cyclohexane ring substituted at the 4-position with a cyclobutylmethoxy group and a carboxylic acid at the 1-position.

Structure:

(A 2D representation of the chemical structure)

Due to the novelty of this compound, experimental data on its physicochemical properties are not available. However, based on structurally similar molecules, we can predict the following properties, which are crucial for assessing its drug-likeness and formulating experimental protocols.

PropertyPredicted ValueSignificance in Drug Development
Molecular FormulaC12H20O3Provides the elemental composition.
Molecular Weight212.29 g/mol Influences absorption and distribution.
pKa~4.8The acidity of the carboxylic acid group affects ionization at physiological pH, influencing solubility and receptor binding.
LogP~3.5A measure of lipophilicity, which impacts membrane permeability and absorption.
Hydrogen Bond Donors1The carboxylic acid proton.
Hydrogen Bond Acceptors3The carbonyl oxygen and the ether oxygen.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of this compound is via the Williamson ether synthesis .[7][11][12][13][14] This well-established reaction forms an ether from an organohalide and an alkoxide. In this proposed pathway, the alkoxide of a 4-hydroxycyclohexane-1-carboxylate ester reacts with a cyclobutylmethyl halide. The ester is then hydrolyzed to yield the final carboxylic acid.

Experimental Protocol

Step 1: Formation of the Alkoxide

  • To a solution of ethyl 4-hydroxycyclohexane-1-carboxylate in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 1 hour to ensure complete deprotonation of the hydroxyl group, forming the corresponding sodium alkoxide.

Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the alkoxide, which is a potent nucleophile for the subsequent SN2 reaction. The use of an anhydrous solvent is critical to prevent quenching of the base.

Step 2: Williamson Ether Synthesis

  • To the freshly prepared alkoxide solution, add cyclobutylmethyl bromide dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-(cyclobutylmethoxy)cyclohexane-1-carboxylate.

Causality: This is a classic SN2 reaction where the alkoxide displaces the bromide from the primary carbon of cyclobutylmethyl bromide. Refluxing provides the necessary activation energy for the reaction.

Step 3: Saponification (Ester Hydrolysis)

  • Dissolve the crude ester in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (NaOH) and heat the mixture to reflux.

  • Monitor the hydrolysis by TLC until the starting ester is consumed.

  • Cool the reaction mixture, remove the ethanol under reduced pressure, and dilute the remaining aqueous solution with water.

  • Wash the aqueous solution with diethyl ether to remove any non-polar impurities.

  • Acidify the aqueous layer to a pH of ~2 with 1M hydrochloric acid (HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Causality: The ester is hydrolyzed under basic conditions (saponification) to the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product, which is typically less soluble in water and precipitates out.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Saponification A Ethyl 4-hydroxycyclohexane-1-carboxylate C Sodium alkoxide intermediate A->C Deprotonation B Sodium Hydride (NaH) in THF B->C E Ethyl 4-(cyclobutylmethoxy)cyclohexane-1-carboxylate C->E SN2 Reaction D Cyclobutylmethyl bromide D->E G Sodium 4-(cyclobutylmethoxy)cyclohexane-1-carboxylate E->G Hydrolysis F NaOH, EtOH/H2O F->G I This compound (Final Product) G->I H HCl (acidification) H->I

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Development

The unique combination of the cyclohexane carboxylic acid and cyclobutylmethoxy moieties suggests several potential applications in drug discovery.

  • Metabolic Stability: The cyclobutyl group is often incorporated into drug candidates to block sites of metabolism.[9] Its rigid, puckered conformation can sterically hinder access by metabolic enzymes such as cytochrome P450s, potentially leading to an improved pharmacokinetic profile.

  • Anti-inflammatory and Analgesic Agents: Many cyclohexane derivatives have demonstrated anti-inflammatory and analgesic properties.[4] The carboxylic acid group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antiviral and Anticancer Activity: The cyclobutane ring is present in several approved antiviral and anticancer drugs.[8] Its conformational rigidity can help to lock the molecule into a bioactive conformation, enhancing its binding affinity to a target protein.

  • Neurological and Metabolic Disorders: Derivatives of cyclohexane carboxylic acid have been investigated as inhibitors of enzymes such as diacylglycerol acyltransferase 1 (DGAT1), which is a target for obesity treatment.[5] Furthermore, related structures have been explored for their activity on central nervous system targets.[4]

Conceptual Drug Discovery Logic

Drug_Discovery_Logic cluster_compound Lead Compound cluster_properties Key Moieties & Properties cluster_applications Potential Therapeutic Areas Compound 4-(cyclobutylmethoxy) cyclohexane-1-carboxylic acid Cyclohexane Cyclohexane Carboxylic Acid (Pharmacophore, Solubility) Compound->Cyclohexane contributes Cyclobutyl Cyclobutylmethoxy Group (Metabolic Stability, 3D Shape) Compound->Cyclobutyl contributes AntiInflammatory Anti-inflammatory Cyclohexane->AntiInflammatory Metabolic Metabolic Disorders Cyclohexane->Metabolic Anticancer Anticancer Cyclobutyl->Anticancer Antiviral Antiviral Cyclobutyl->Antiviral

Caption: Logical relationships in the drug discovery potential of the target compound.

Conclusion

While this compound is not yet a catalogued compound with a designated CAS number, its rational design based on established medicinal chemistry principles makes it a compelling target for synthesis and biological evaluation. The proposed synthetic route via Williamson ether synthesis offers a straightforward and scalable method for its preparation. The combination of a proven pharmacophore with a moiety known to enhance drug-like properties suggests that this molecule holds significant potential for the development of new therapeutics in areas such as inflammation, oncology, and metabolic diseases. Further research is warranted to synthesize this compound, confirm its structure, and explore its biological activity in relevant assays.

References

  • Proregulations. CAS Number Application. [Link]

  • REACH24H. Understanding CAS Registry Number: a Key Identifier for Chemical Substances. [Link]

  • Wikipedia. CAS Registry Number. [Link]

  • Google Patents.
  • CAS. CAS Registration Criteria-Overview. [Link]

  • Google Patents. EP1309562B1 - 4-alkoxy cyclohexane-1 amino carboxylic acid esters and method for the production thereof.
  • Google Patents. US7511153B2 - 4-alkoxy cyclohexane-1 amino carboxylic acid esters and method for the production thereof.
  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • 3E. What is a CAS number?. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • CABI Digital Library. cyclohexane and its functionally substituted derivatives. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • WIPO Patentscope. WO2002002532 - 4-alkoxy cyclohexane-1 amino carboxylic acid esters and method for the production thereof. [Link]

  • PubMed. Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors. [Link]

  • PubMed. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. [Link]

  • J-Stage. AMINO-METHYL-CYCLOHEXANE-CARBOXYLIC ACID: AMCHA. [Link]

  • Science.gov. cyclohexane carboxylic acid: Topics by Science.gov. [Link]

  • Google Patents. IL153561A0 - 4-alkoxy cyclohexane-1-amino carboxylic acid esters and method for the production thereof.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

  • ResearchGate. Merck's approach to a cyclobutyl building block via a BCB intermediate. [Link]

  • Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

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The Cyclohexane Carboxylic Acid Scaffold: A Technical Analysis of Biological Activity and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclohexane carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, distinguished by its ability to provide a rigid, lipophilic spacer that directs pharmacophores into specific spatial orientations. Unlike the planar benzene ring, the cyclohexane ring adopts a chair conformation, offering unique stereochemical vectors (axial vs. equatorial) that are critical for receptor selectivity. This guide analyzes the biological activity of this scaffold across three primary therapeutic axes: hemostasis (antifibrinolytics) , metabolic regulation (antidiabetics) , and emerging antimicrobial agents . We provide detailed structure-activity relationship (SAR) insights, validated experimental protocols, and mechanistic visualizations to support drug development workflows.

Structural Foundation: Stereochemical Significance

The biological activity of cyclohexane carboxylic acid derivatives is governed by conformational isomerism . The cyclohexane ring exists predominantly in a chair conformation to minimize torsional strain.

  • Lipophilicity & Metabolic Stability: The saturated ring increases logP compared to phenyl analogs, enhancing membrane permeability. It is also metabolically robust, avoiding the formation of reactive epoxides often seen with aromatic rings.

  • The Cis/Trans Switch:

    • Trans-isomers: Typically thermodynamically more stable (diequatorial substituents) and often the bioactive form (e.g., Tranexamic acid).

    • Cis-isomers: Often exhibit reduced potency due to axial-equatorial positioning, which sterically hinders binding pockets.

Therapeutic Axis I: Hemostasis & Antifibrinolytics

Key Compound: Tranexamic Acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid).[1]

Mechanism of Action

Tranexamic acid (TXA) is a synthetic lysine analog.[2] It competitively inhibits the activation of plasminogen to plasmin.

  • Target: Kringle domains of plasminogen.

  • Interaction: The carboxylate group mimics the C-terminal carboxylate of lysine, while the amine mimics the ε-amino group.

  • Result: Prevents plasminogen from binding to fibrin, thereby inhibiting fibrinolysis (clot breakdown).[1][2][3]

Visualization: Antifibrinolytic Pathway

TXA_Mechanism Plasminogen Plasminogen (Kringle Domains) Fibrin Fibrin Clot (Lysine Residues) Plasminogen->Fibrin Binds via Lysine Sites Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Activation (tPA) Degradation Fibrin Degradation Products (D-Dimers) Fibrin->Degradation Lysis TXA Tranexamic Acid (Inhibitor) TXA->Plasminogen Competitive Binding (Blocks Kringle Domains) TXA->Fibrin Prevents Interaction Plasmin->Fibrin Cleaves

Figure 1: Mechanism of Tranexamic Acid. TXA saturates the lysine binding sites on plasminogen, preventing the enzyme from docking onto the fibrin clot.[4]

Validated Protocol: Plasmin Generation Assay

Purpose: To quantify the inhibitory effect of a cyclohexane derivative on plasmin generation in human plasma.

  • Reagents:

    • Citrated human plasma (pooled).

    • Recombinant tissue plasminogen activator (tPA).

    • Fluorogenic plasmin substrate (e.g., Boc-Glu-Lys-Lys-AMC).

    • Test compounds (dissolved in PBS).

  • Procedure:

    • Step 1: Plate 80 µL of plasma into a black 96-well microplate.

    • Step 2: Add 10 µL of Test Compound (final conc. range 0.1 – 100 µM). Include TXA as a positive control (IC50 ≈ 10 µg/mL).[3]

    • Step 3: Incubate for 10 min at 37°C.

    • Step 4: Initiate reaction by adding 10 µL of trigger solution (final conc: 50 pM tPA + 0.5 mM substrate).

    • Step 5: Monitor fluorescence (Ex 360 nm / Em 460 nm) every 30 seconds for 60 minutes.

  • Analysis:

    • Calculate the Lag Time (time to 10% max conversion) and Peak Velocity .

    • Potent inhibitors will significantly prolong lag time and reduce peak velocity.

Therapeutic Axis II: Metabolic Regulation (Diabetes)

Key Compound: Nateglinide (N-(trans-4-isopropylcyclohexanecarbonyl)-D-phenylalanine).

Mechanism of Action

Nateglinide targets the ATP-sensitive potassium (K_ATP) channels on pancreatic β-cells.[5][6]

  • Binding Site: SUR1 subunit of the K_ATP channel.

  • Effect: Blocks K+ efflux

    
     Membrane Depolarization 
    
    
    
    Ca2+ influx
    
    
    Insulin exocytosis.
  • Distinction: Unlike sulfonylureas, Nateglinide has a rapid "on-off" binding kinetics, restoring early-phase insulin secretion and reducing hypoglycemia risk.

SAR Insight: The "Head Group" Effect

In DGAT1 (Diacylglycerol acyltransferase-1) inhibitors, the cyclohexane carboxylic acid serves as a "head group" that anchors the molecule.

  • 4-Phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid derivatives:

    • Trans-isomer: High potency (IC50 < 20 nM).

    • Cis-isomer: Often inactive or significantly less potent.

    • Modification: Replacing the carboxylic acid with bioisosteres (e.g., tetrazole) often retains activity but alters pharmacokinetic properties.

Visualization: Insulin Secretion Signaling

Nateglinide_Pathway Nateglinide Nateglinide KATP K_ATP Channel (SUR1 Subunit) Nateglinide->KATP Inhibits/Closes Membrane Membrane Depolarization KATP->Membrane Accumulation of K+ CaChannel Voltage-Gated Ca2+ Channel Membrane->CaChannel Activates CaInflux Ca2+ Influx CaChannel->CaInflux Opens Granules Insulin Granules CaInflux->Granules Triggers Fusion Secretion Insulin Secretion (Early Phase) Granules->Secretion Exocytosis

Figure 2: Signal transduction pathway of Nateglinide. The rapid binding kinetics to the SUR1 subunit leads to a quick burst of insulin, mimicking physiological response to meals.

Validated Protocol: In Vitro Insulin Secretion (Static Incubation)

Purpose: To evaluate the insulinotropic efficacy of cyclohexane derivatives in isolated pancreatic islets.

  • Isolation: Isolate islets of Langerhans from Sprague-Dawley rats via collagenase digestion.

  • Pre-incubation: Incubate islets in Krebs-Ringer bicarbonate (KRB) buffer containing 2.8 mM glucose for 30 min at 37°C to establish basal levels.

  • Treatment:

    • Transfer batches of 5 islets into tubes containing KRB with varying glucose levels (2.8 mM vs 16.7 mM).

    • Add Test Compound (1 nM – 10 µM).

    • Control: Nateglinide (10 µM) or Glyburide.

  • Incubation: Incubate for exactly 60 minutes at 37°C.

  • Quantification:

    • Centrifuge to pellet islets.

    • Assay supernatant for insulin using a Rat Insulin ELISA kit.

    • Normalize data to total DNA content or protein content of the islets.

Comparative Data: Activity of Selected Derivatives

The following table summarizes key biological data points derived from literature for cyclohexane carboxylic acid derivatives.

Compound ClassDerivative TypeTargetActivity MetricKey SAR Feature
Antifibrinolytic trans-4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid)PlasminogenIC50 ≈ 14.8 µM (Clot lysis)Trans-stereochemistry essential for lysine pocket fit.
Antidiabetic NateglinideSUR1 (K_ATP)EC50 ≈ 200 nM (Insulin release)Isopropyl group at C4 (trans) enhances lipophilic binding.
Antidiabetic 4-phenylpiperidine-1-carbonyl cyclohexanecarboxylic acidDGAT1IC50 = 14.8 nMLinker length between cyclohexane and phenyl ring is critical.
Antimicrobial Amidrazone-cyclohexene derivativesBacterial MembraneMIC = 64 µg/mL (S. aureus)Introduction of double bond (cyclohexene) alters potency.

References

  • Mechanisms of Antifibrinolytics: Journal of Thrombosis and Haemostasis. "Application of a plasmin generation assay to define pharmacodynamic effects of tranexamic acid."

  • Nateglinide Pharmacology: FDA Label Information. "Nateglinide Tablets: Clinical Pharmacology and Mechanism of Action."

  • DGAT1 Inhibitors: European Journal of Medicinal Chemistry. "Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors."

  • Islet Isolation Protocols: Journal of Endocrinology. "Effectiveness of nateglinide on in vitro insulin secretion from rat pancreatic islets."

  • Amidrazone Derivatives: Molecules. "Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives."

Sources

Elucidating the Mechanism of Action of Novel Cyclohexane Compounds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclohexane Scaffold - A Privileged Structure in Modern Drug Discovery

The cyclohexane ring, a six-carbon, non-aromatic carbocycle, is a cornerstone of medicinal chemistry. Its prevalence in both natural products and synthetic drugs underscores its utility as a versatile structural motif. The conformational flexibility of the cyclohexane chair and boat forms, coupled with its three-dimensional nature, allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[1][2] This guide provides a comprehensive overview of the methodologies employed to elucidate the mechanism of action of novel compounds featuring this privileged scaffold, with a focus on kinase inhibitors, antibacterial agents, and anti-inflammatory compounds.

I. Cyclohexane Derivatives as Kinase Inhibitors: A Case Study in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Novel cyclohexane-based compounds have emerged as potent and selective kinase inhibitors. A key example is the development of selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for cell cycle progression.[1][2][3] The mechanism of action of these inhibitors is to induce a G1 cell cycle arrest, preventing the transition to the S phase and thereby inhibiting the proliferation of cancer cells.[1][2]

A. Elucidating the Mechanism of Action: A Step-by-Step Experimental Workflow

The following workflow outlines the key experiments used to characterize a novel cyclohexane-based CDK4/6 inhibitor.

The initial and most critical step is to confirm that the compound physically interacts with its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[4][5][6][7] The principle behind CETSA is that a protein becomes more thermally stable when a ligand is bound to it.[4][5][6][7]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [4][5]

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) to approximately 80% confluency. Treat the cells with the novel cyclohexane compound at various concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Cell Lysis: Lyse the cells by three consecutive freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a BCA assay. Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis. Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for the target protein (e.g., anti-CDK4 or anti-CDK6). Use an appropriate secondary antibody and detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities. A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.

Data Presentation: Isothermal Dose-Response Fingerprint (ITDRF) CETSA

To determine the potency of target engagement in cells, an ITDRF-CETSA is performed. Cells are treated with a range of compound concentrations and then heated at a single, fixed temperature (determined from the initial CETSA melt curve). The amount of soluble target protein is then quantified.

Compound Concentration% Soluble CDK4 (Normalized)
0 nM (Vehicle)25%
10 nM35%
100 nM60%
1 µM85%
10 µM95%

Diagram: CETSA Experimental Workflow

CETSA_Workflow start Cancer Cell Culture treat Treat with Cyclohexane Compound & Vehicle start->treat heat Heat Challenge (Temperature Gradient) treat->heat lyse Freeze-Thaw Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge supernatant Collect Soluble Protein (Supernatant) centrifuge->supernatant wb Western Blot for Target Protein supernatant->wb analyze Analyze Thermal Shift wb->analyze

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

To ensure the compound is selective for CDK4/6 and to minimize off-target effects, its activity is tested against a broad panel of other kinases.

Experimental Protocol: Kinase Selectivity Profiling

  • Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified kinases.

  • Assay: Perform in vitro kinase assays (e.g., using TR-FRET or radiometric methods) with the novel compound at a fixed concentration (e.g., 1 µM).

  • Data Analysis: Calculate the percent inhibition for each kinase. A selective inhibitor will show high inhibition of CDK4/6 and minimal inhibition of other kinases.

Once target engagement and selectivity are established, the downstream cellular effects of CDK4/6 inhibition are investigated.

Experimental Protocol: Cell Cycle Analysis [1][2]

  • Cell Treatment: Treat cancer cells with the cyclohexane compound for 24-48 hours.

  • Cell Staining: Harvest the cells, fix them in ethanol, and stain with a DNA-intercalating dye (e.g., propidium iodide).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

  • Data Analysis: A successful CDK4/6 inhibitor will cause a significant increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases.

Experimental Protocol: Phospho-Rb Western Blot [1][2]

  • Cell Treatment and Lysis: Treat cells with the compound for a specified time, then lyse the cells.

  • Western Blotting: Perform a Western blot as described for CETSA, but use a primary antibody that specifically recognizes the phosphorylated form of the Retinoblastoma (Rb) protein at serine 780 (a key CDK4/6 phosphorylation site). Also, probe for total Rb as a loading control.

  • Data Analysis: A decrease in the phospho-Rb signal in compound-treated cells confirms inhibition of CDK4/6 activity.

Diagram: CDK4/6 Signaling Pathway and Point of Inhibition

CDK4_Pathway cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates DNA Replication DNA Replication E2F E2F Rb->E2F sequesters E2F->DNA Replication activates transcription for pRb p-Rb pRb->E2F releases Inhibitor Novel Cyclohexane Inhibitor Inhibitor->CDK4/6

Caption: The CDK4/6-Rb-E2F pathway and the inhibitory action of a novel cyclohexane compound.

The final preclinical step is to evaluate the compound's anti-tumor activity in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.[8][9][10]

Experimental Protocol: In Vivo Xenograft Study [8][9][10]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the novel cyclohexane compound to the treatment group via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for phospho-Rb).

  • Data Analysis: Compare the tumor growth curves between the treated and control groups. Significant tumor growth inhibition in the treated group indicates in vivo efficacy.

II. Cyclohexane Derivatives as Antibacterial Agents

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Cyclohexane derivatives have shown promise in this area. For instance, cyclohexane triones have been identified as membrane-active agents that inhibit the transport of essential molecules into bacteria, a mechanism distinct from many current antibiotics.[11][12]

A. Elucidating the Mechanism of Action: A Step-by-Step Experimental Workflow

The first step is to determine the minimum inhibitory concentration (MIC) of the novel cyclohexane compound against a panel of clinically relevant bacteria.

To determine if the compound disrupts the bacterial membrane, a series of assays can be performed.

Experimental Protocol: Propidium Iodide Uptake Assay

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase.

  • Treatment: Treat the bacterial suspension with the novel compound at its MIC and 2x MIC. Include a positive control that is known to disrupt the membrane (e.g., a cationic detergent) and a negative control (vehicle).

  • Staining: Add propidium iodide, a fluorescent dye that can only enter cells with compromised membranes.

  • Measurement: Measure the fluorescence over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization.

To investigate if the compound inhibits the transport of essential nutrients, radiolabeled uptake assays can be performed.

Experimental Protocol: Radiolabeled Amino Acid Uptake Assay

  • Bacterial Culture and Treatment: Grow and treat bacteria with the compound as described above.

  • Uptake: Add a radiolabeled amino acid (e.g., ¹⁴C-glutamate) to the bacterial suspension.

  • Sampling: At various time points, take aliquots of the suspension and filter them through a membrane to separate the bacteria from the medium.

  • Measurement: Measure the radioactivity of the bacteria on the filter using a scintillation counter.

  • Data Analysis: A significant reduction in the uptake of the radiolabeled amino acid in the treated samples compared to the control indicates inhibition of transport.

Diagram: Mechanism of a Membrane-Active Antibacterial Cyclohexane Compound

Antibacterial_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane transporter Nutrient Transporter nutrients_in Internal Nutrients transporter->nutrients_in compound Cyclohexane Compound compound->transporter Inhibits nutrients_out External Nutrients nutrients_out->transporter metabolism Bacterial Metabolism nutrients_in->metabolism

Caption: Inhibition of nutrient transport by a novel cyclohexane-based antibacterial agent.

III. Cyclohexane Derivatives as Anti-Inflammatory Agents

Chronic inflammation is a key component of many diseases. A novel cyclohexenone derivative has been shown to possess both anti-inflammatory and anti-nociceptive properties.[13] Its mechanism of action involves the inhibition of key inflammatory enzymes and the modulation of pain signaling pathways.[13]

A. Elucidating the Mechanism of Action: A Step-by-Step Experimental Workflow

To determine if the compound directly inhibits key inflammatory enzymes, in vitro assays are performed.

Experimental Protocol: COX-2 and 5-LOX Inhibition Assays [13]

  • Enzyme and Substrate: Use purified recombinant cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes and their respective substrates (e.g., arachidonic acid).

  • Assay: Perform the enzymatic reactions in the presence of various concentrations of the novel cyclohexenone derivative.

  • Detection: Measure the product of the enzymatic reaction using an appropriate method (e.g., spectrophotometry or ELISA).

  • Data Analysis: Calculate the IC50 value for the inhibition of each enzyme.

To confirm the anti-inflammatory effects in a cellular context, the expression of pro-inflammatory cytokines is measured.

Experimental Protocol: Cytokine Expression Analysis [13]

  • Cell Culture and Stimulation: Culture immune cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS).

  • Treatment: Treat the stimulated cells with the novel cyclohexenone derivative.

  • RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of pro-inflammatory cytokines such as TNF-α and IL-1β.

  • Data Analysis: A significant reduction in the mRNA levels of these cytokines in the treated cells indicates an anti-inflammatory effect.

To evaluate the compound's efficacy in a living organism, animal models of inflammation and pain are used.

Experimental Protocol: Carrageenan-Induced Paw Edema [13]

  • Compound Administration: Administer the novel cyclohexenone derivative or vehicle to mice.

  • Induction of Inflammation: Inject carrageenan into the paw of the mice to induce localized inflammation and edema.

  • Measurement: Measure the volume of the paw at regular intervals using a plethysmometer.

  • Data Analysis: A reduction in paw volume in the treated group compared to the control group indicates anti-inflammatory activity.

Experimental Protocol: Acetic Acid-Induced Writhing Test [13]

  • Compound Administration: Administer the compound or vehicle to mice.

  • Induction of Nociception: Inject a dilute solution of acetic acid intraperitoneally to induce abdominal writhing, a sign of pain.

  • Observation: Count the number of writhes over a specific period (e.g., 20 minutes).

  • Data Analysis: A significant reduction in the number of writhes in the treated group indicates anti-nociceptive activity.

Conclusion

The elucidation of the mechanism of action of novel cyclohexane compounds requires a multi-faceted approach, combining in vitro, cellular, and in vivo experiments. The workflow typically begins with confirming target engagement, followed by characterization of the biochemical and cellular consequences of this engagement, and culminates in the evaluation of the compound's efficacy in relevant animal models. The specific assays employed will depend on the therapeutic target and the intended pharmacological effect of the compound. A thorough understanding of the mechanism of action is crucial for the successful development of these promising therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • British Journal of Pharmacology. (2017). Discovery and pharmacological characterization of a novel series of highly selective inhibitors of cyclin‐dependent kinases 4 and 6 as anticancer agents. PubMed Central.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • PubMed. (2017). Discovery and pharmacological characterization of a novel series of highly selective inhibitors of cyclin-dependent kinases 4 and 6 as anticancer agents.
  • ScienceDirect. (2025).
  • PLOS ONE. (2015). Evidence for a Novel Mechanism of Antimicrobial Action of a Cyclic R-,W-Rich Hexapeptide.
  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA)
  • Scientific Reports. (2024). The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study.
  • MDPI. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action.
  • PubMed. (1988). Cyclohexane triones, novel membrane-active antibacterial agents.
  • Crown Bioscience. (2024). 5 Essential Steps for a Successful Immuno-Oncology In Vivo Study.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Journal of Visualized Experiments. (2017).
  • PubMed Central. (1988). Cyclohexane triones, novel membrane-active antibacterial agents.
  • European Journal of Pharmacology. (2021). Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach.
  • eLife. (2023). Methods to study xenografted human cancer in genetically diverse mice.
  • Journal of Visualized Experiments. (2008). Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery.
  • ResearchGate. (2026).
  • Frontiers in Pharmacology. (2024).
  • MDPI. (2022).
  • Bioorganic & Medicinal Chemistry. (2008). Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production.
  • CIBERONC. (n.d.).
  • Frontiers in Microbiology. (2022). Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology.
  • bioRxiv. (2025).
  • Journal of Biomedical Science. (2023). The lasso structure, biosynthesis, bioactivities and potential applications of Microcin J25: A novel antibacterial agent with unique mechanisms.

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The Cyclohexanethiol Scaffold: A Journey from Discovery to Diverse Applications in Chemical Biology and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The realm of sulfur-containing organic molecules has consistently provided a rich landscape for discovery, with the thiol group, or sulfhydryl group, being a key player in both biological systems and synthetic chemistry.[1][2] Among these, cyclohexanethiol and its derivatives have emerged as a versatile class of compounds, transitioning from curiosities of fundamental organic synthesis to crucial intermediates in the development of novel therapeutics and functional materials. This technical guide provides a comprehensive exploration of the discovery, history, synthetic evolution, and biological significance of cyclohexanethiol derivatives, underpinned by detailed experimental protocols and field-proven insights.

A Historical Perspective: The Genesis of a Versatile Moiety

The story of cyclohexanethiol begins in the mid-20th century, a period of burgeoning exploration in free-radical chemistry. The first documented synthesis was reported in 1941 by Morris S. Kharasch and Kenneth Eberly, who ingeniously introduced a mercaptan group into cyclohexane via a free-radical reaction with carbon disulfide.[3][4] This seminal work laid the groundwork for future investigations into this new class of cyclic organosulfur compounds.

Following this initial discovery, the demand for cyclohexanethiol and its derivatives grew, prompting the development of more scalable industrial production methods. Key among these are the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst and the addition of hydrogen sulfide to cyclohexene.[3][4][5] A comprehensive review published in 2009 details the extensive synthetic methodologies and reactions explored up to mid-2008, providing a valuable resource for researchers in the field.[6] Over the decades, the scientific focus has evolved from mastering the fundamental synthesis of these compounds to harnessing their unique properties for a wide array of applications, most notably in the field of medicinal chemistry.[3] Researchers have investigated the potential of cyclohexanethiol derivatives as antimicrobial, anticancer, and anti-inflammatory agents, demonstrating the broad therapeutic promise of this chemical scaffold.[3][7]

Core Synthetic Methodologies and Experimental Protocols

The versatility of the cyclohexanethiol scaffold stems from the reactivity of the thiol group, which allows for a diverse range of chemical transformations. This section details some of the most fundamental and widely employed synthetic methods, providing step-by-step experimental protocols to guide laboratory practice.

Synthesis of Cyclohexanethiol

Two primary industrial routes for the synthesis of cyclohexanethiol are the reaction of cyclohexanol with hydrogen sulfide and the addition of hydrogen sulfide to cyclohexene.[3][6]

From Cyclohexanol:

This method involves the reaction of cyclohexanol with hydrogen sulfide in the presence of a catalyst blend.[3][8]

Experimental Protocol:

  • A fixed-bed flow reactor is charged with a catalyst blend comprising a hydrotreating catalyst (e.g., CoMo/alumina) and a dehydrating catalyst (e.g., gamma-alumina).[3]

  • Cyclohexanol and hydrogen sulfide are passed through the heated reactor.[3]

  • The reaction is typically conducted under elevated pressure and temperature to ensure efficient conversion.[3][8]

  • The product stream, containing cyclohexanethiol, unreacted cyclohexanol, and water, is collected.[3]

  • Purification of cyclohexanethiol is achieved through distillation.[3]

From Cyclohexene:

The addition of hydrogen sulfide to cyclohexene represents another viable and widely used synthetic pathway.[3][6]

Experimental Protocol:

  • Cyclohexene is reacted with hydrogen sulfide in the presence of a catalyst, such as cobalt molybdate on alumina.[6]

  • The reaction can be enhanced by the addition of a promoter like carbon disulfide.[6]

  • The reaction mixture is heated under pressure to drive the reaction to completion.[6]

  • The resulting product mixture, which may contain cyclohexanethiol, dicyclohexyl sulfide, and dicyclohexyl disulfide, is then separated and purified.[6]

Key Reactions of the Thiol Group

The sulfhydryl group of cyclohexanethiol is a nucleophilic center that readily participates in a variety of reactions, enabling the synthesis of a vast library of derivatives.

S-Alkylation to form Thioethers:

The synthesis of thioethers from cyclohexanethiol is a fundamental transformation that opens the door to a wide array of derivatives.[3][9]

Experimental Protocol for S-Alkylation:

  • Dissolve cyclohexanethiol in a suitable solvent, such as ethanol or dimethylformamide (DMF).[3]

  • Add a base, for instance, sodium hydroxide or sodium ethoxide, to deprotonate the thiol and generate the more nucleophilic cyclohexylthiolate anion.[3]

  • Introduce an alkyl halide (e.g., methyl iodide, ethyl bromide) to the reaction mixture.[3]

  • Stir the reaction at room temperature or with gentle heating until completion, which can be monitored by techniques like thin-layer chromatography (TLC).[3]

  • Isolate the product by extraction and purify it using chromatography or distillation.[3]

Oxidation to Disulfides and Sulfonic Acids:

The oxidation state of the sulfur atom in cyclohexanethiol can be readily modulated, leading to the formation of disulfides and sulfonic acids.[3][10]

Experimental Protocol for Oxidation to Dicyclohexyl Disulfide: Mild oxidizing agents can be used to couple two molecules of cyclohexanethiol to form dicyclohexyl disulfide.[11]

  • Dissolve cyclohexanethiol in a suitable solvent.

  • Introduce a mild oxidizing agent such as iodine (I₂) or hydrogen peroxide (H₂O₂) in a controlled manner.

  • Monitor the reaction for the disappearance of the thiol starting material.

  • Upon completion, isolate and purify the dicyclohexyl disulfide product.

Experimental Protocol for Oxidation to Cyclohexanesulfonic Acid: Stronger oxidizing agents are required to convert the thiol group to a sulfonic acid, a transformation that significantly increases the polarity of the molecule.[3]

  • Dissolve cyclohexanethiol in a suitable solvent like acetic acid or a mixture of acetonitrile and water.[3]

  • Add a strong oxidizing agent, such as hydrogen peroxide, a peroxy acid, or potassium permanganate, portion-wise to the solution. It is often necessary to cool the reaction mixture to control the exothermic nature of the oxidation.[3]

  • Stir the reaction mixture until the oxidation is complete.[3]

  • Isolate and purify the resulting cyclohexanesulfonic acid.

Biological Significance and Applications in Drug Discovery

The unique chemical properties of the thiol group, such as its nucleophilicity and ability to participate in redox reactions, make cyclohexanethiol derivatives attractive scaffolds for medicinal chemistry.[2][12] The broader class of cyclohexane-containing molecules has demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][7][13]

While specific signaling pathways directly modulated by simple cyclohexanethiol derivatives are not extensively documented in publicly available literature, the incorporation of the cyclohexanethiol moiety into more complex molecules can significantly influence their biological activity.[3] For instance, some complex cyclohexane derivatives have been identified as enzyme inhibitors.[3][14] The thiol group can act as a key binding motif, interacting with amino acid residues in the active site of an enzyme.[14][15]

To illustrate a potential workflow for the discovery and characterization of a cyclohexanethiol derivative as an enzyme inhibitor, the following logical diagram is provided.

enzyme_inhibitor_workflow cluster_discovery Discovery & Initial Screening cluster_characterization Hit Characterization & Optimization cluster_preclinical Preclinical Development synthesis Synthesis of Cyclohexanethiol Derivatives screening High-Throughput Screening (HTS) Against Target Enzyme synthesis->screening hit_id Hit Identification screening->hit_id ic50 IC50 Determination hit_id->ic50 moa Mechanism of Action (MoA) Studies ic50->moa sar Structure-Activity Relationship (SAR) moa->sar lead_opt Lead Optimization sar->lead_opt invivo In Vivo Efficacy & Toxicology lead_opt->invivo candidate Candidate Selection invivo->candidate synthetic_workflow cluster_derivatization Core Derivatization cluster_applications Potential Applications start Cyclohexanethiol alkylation S-Alkylation (Thioethers) start->alkylation oxidation Oxidation (Disulfides, Sulfonic Acids) start->oxidation addition Michael Addition (Thio-conjugates) start->addition pharma Pharmaceuticals alkylation->pharma materials Advanced Materials alkylation->materials oxidation->materials agrochemicals Agrochemicals addition->agrochemicals

Caption: A synthetic workflow for the diversification of the cyclohexanethiol scaffold for various applications.

References

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An In-depth Technical Guide to the Spectroscopic Data Analysis of Cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclohexane and its derivatives are fundamental scaffolds in organic chemistry, materials science, and particularly in medicinal chemistry, where their conformational behavior profoundly influences biological activity. A thorough understanding of their three-dimensional structure and dynamics is therefore critical. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—employed for the structural elucidation and conformational analysis of cyclohexane derivatives. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the integration of computational methods to achieve unambiguous structural assignments.

The Conformational Landscape of Cyclohexane: A Dynamic Equilibrium

The cyclohexane ring is not a planar hexagon; it adopts a variety of non-planar conformations to relieve angle and torsional strain.[1] The most stable of these is the chair conformation , in which all carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°.[1] At room temperature, the cyclohexane ring undergoes a rapid "ring flip" or "chair-flipping" process, interconverting between two equivalent chair conformations.[1]

Substituents on a cyclohexane ring can occupy two distinct positions: axial (a) , which are perpendicular to the approximate plane of the ring, and equatorial (e) , which are located in the approximate plane of the ring.[2][3] During a ring flip, axial substituents become equatorial, and vice-versa.[4]

For monosubstituted cyclohexanes, the two chair conformers are no longer energetically equivalent. The conformer with the substituent in the equatorial position is generally more stable due to the avoidance of unfavorable 1,3-diaxial interactions , which are steric clashes between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to the substituent.[5]

The energy difference between the axial and equatorial conformers is quantified by the A-value , which is the change in Gibbs free energy (ΔG) for the equatorial-to-axial equilibrium.[6] A larger A-value indicates a stronger preference for the equatorial position and reflects the greater steric bulk of the substituent.[7] For instance, the tert-butyl group has a very large A-value, effectively "locking" the conformation with the tert-butyl group in the equatorial position.[5]

While the chair conformation is the global energy minimum, other higher-energy conformations such as the boat , twist-boat , and half-chair exist as intermediates in the ring-flipping process.[1][8] In some highly substituted or sterically constrained cyclohexane derivatives, non-chair conformations like the twist-boat can become significantly populated.[1][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Conformational Analysis

NMR spectroscopy is the most powerful technique for the detailed structural and conformational analysis of cyclohexane derivatives in solution.[3] Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework and the stereochemical relationships of substituents.

¹H NMR Spectroscopy: Probing the Proton Environment

At room temperature, the rapid ring flipping of many cyclohexane derivatives leads to time-averaged NMR spectra, where axial and equatorial protons may not be individually resolved, often resulting in a single, broad signal for the ring protons.[4][10] However, at low temperatures, the ring flip can be slowed down sufficiently on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial protons.[4][11]

Chemical Shifts: The chemical shift of a proton is highly dependent on its local electronic environment. In a conformationally locked cyclohexane ring, axial and equatorial protons have different chemical shifts.[2] Generally, axial protons are more shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts, which are deshielded and appear at a lower field (higher ppm).[2] This difference arises from the anisotropic effects of the C-C single bonds in the ring.[12]

Spin-Spin Coupling (J-Coupling): The magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation .[13][14] This principle is fundamental to determining the relative orientation of protons and, by extension, the conformation of the cyclohexane ring.[15][16]

  • Large Coupling (³J_ax-ax ≈ 10–13 Hz): A large coupling constant is characteristic of a trans-diaxial relationship between two protons, where the dihedral angle is approximately 180°.[16][17]

  • Small Coupling (³J_ax-eq and ³J_eq-eq ≈ 2–5 Hz): Smaller coupling constants are observed for axial-equatorial and equatorial-equatorial interactions, where the dihedral angles are approximately 60°.[16][17]

The characteristic splitting patterns arising from these coupling constants provide unambiguous evidence for the axial or equatorial orientation of a proton and its neighboring substituents.[17]

¹³C NMR Spectroscopy: A Window into the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the number of non-equivalent carbons and their chemical environment.[18] The chemical shifts of the ring carbons are sensitive to the nature and stereochemistry of the substituents.

Similar to ¹H NMR, at room temperature, rapid ring flipping can lead to averaged ¹³C signals.[18] Upon cooling, distinct signals for each carbon in the conformationally locked chair can be resolved.[19] The chemical shift of a carbon is influenced by steric effects; for example, a carbon bearing an axial substituent is typically shielded (shifted to a lower ppm) compared to when the same substituent is in the equatorial position.[19]

Advanced NMR Techniques

For complex cyclohexane derivatives with overlapping signals, two-dimensional (2D) NMR techniques are indispensable for complete structural assignment.

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (¹H-¹H correlations), allowing for the tracing of proton connectivity through the carbon framework.

  • HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of proton signals to their attached carbons.[20]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, providing information about the connectivity of different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other, which is crucial for determining stereochemistry and conformation. For instance, strong NOE correlations between a substituent and axial protons can confirm its axial orientation.[21]

Experimental Protocol: Low-Temperature ¹H NMR for Conformational Analysis
  • Sample Preparation: Dissolve 5-10 mg of the cyclohexane derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can sometimes influence the conformational equilibrium.[22]

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to observe the time-averaged signals.

  • Low-Temperature Setup: Cool the NMR probe to a low temperature, typically in the range of -50 °C to -90 °C, depending on the energy barrier of the ring flip.

  • Temperature Equilibration: Allow the sample to equilibrate at the target temperature for several minutes before acquiring the spectrum.

  • Data Acquisition: Acquire the ¹H NMR spectrum at the low temperature. The coalescence temperature, where two exchanging signals merge into one, can be used to determine the free energy of activation for the ring flip.

  • Data Analysis: Analyze the low-temperature spectrum to identify the distinct signals for the axial and equatorial protons of each conformer. Measure the chemical shifts and coupling constants to determine the major and minor conformers and their respective configurations.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.[23] For cyclohexane derivatives, MS is crucial for confirming the molecular formula and can offer structural insights through the analysis of fragmentation patterns.

Under electron ionization (EI), the most common ionization technique, the cyclohexane derivative is ionized to form a molecular ion (M⁺•).[24] The molecular ion peak in the mass spectrum gives the molecular weight of the compound. The intensity of the molecular ion peak can vary; for some cycloalkanes, it may be weak or even absent.[25]

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is often characteristic of the compound's structure. Common fragmentation pathways for cyclohexane derivatives include:

  • Loss of the substituent: Cleavage of the bond between the ring and a substituent is a common fragmentation pathway.

  • Ring cleavage: The cyclohexane ring can open and fragment in various ways. A characteristic fragmentation for cycloalkanes is the loss of an ethylene molecule (C₂H₄, 28 Da).[24]

  • Loss of alkyl radicals: For alkyl-substituted cyclohexanes, the loss of alkyl radicals from the side chain is a prominent fragmentation pathway.[26]

Experimental Workflow: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that is particularly useful for the analysis of volatile and semi-volatile cyclohexane derivatives.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column GC Column Injector->Column Sample Injection IonSource Ion Source (EI) Column->IonSource Separated Analytes Oven Oven MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Fragment Ions DataSystem Data System Detector->DataSystem Signal

Figure 1: A simplified workflow for GC-MS analysis.

  • Sample Injection: A small volume of the sample, dissolved in a volatile solvent, is injected into the heated injector of the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase coating the column.

  • Ionization: As each separated component elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with electrons to create ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated for each component.

  • Data Interpretation: The resulting chromatogram shows the separated components as peaks, and the mass spectrum of each peak can be used to identify the compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[27] While IR spectroscopy does not provide as detailed structural information as NMR, it is an excellent complementary technique for confirming the presence or absence of key functional groups in cyclohexane derivatives.

The IR spectrum shows the absorption of infrared radiation by a molecule as a function of frequency (or wavenumber). Specific bonds within a molecule vibrate at characteristic frequencies, leading to absorption bands at specific wavenumbers in the IR spectrum.[28]

Key IR Absorptions for Cyclohexane Derivatives:

Functional GroupBond VibrationWavenumber (cm⁻¹)
C-H (alkane)Stretching2850-2960
C-HBending1450-1470
O-H (alcohol, carboxylic acid)Stretching (broad)3200-3600
C=O (ketone, aldehyde, ester, carboxylic acid)Stretching (strong)1680-1750
C-O (alcohol, ether, ester)Stretching1050-1300

Table 1: Characteristic IR absorption frequencies for common functional groups in cyclohexane derivatives.[29]

The C-H stretching vibrations of the cyclohexane ring are typically observed in the 2850-2960 cm⁻¹ region.[29] The presence of other functional groups, such as hydroxyl (-OH) or carbonyl (C=O) groups, will give rise to characteristic strong absorption bands in the IR spectrum, allowing for their straightforward identification.

Integrating Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for complementing experimental spectroscopic data.[30][31][32] DFT calculations can be used to:

  • Predict NMR Chemical Shifts and Coupling Constants: Calculated NMR parameters can be compared with experimental data to aid in the assignment of complex spectra and to validate proposed structures.[30][32]

  • Determine Relative Energies of Conformers: Computational models can predict the relative stabilities of different chair and non-chair conformations, providing a theoretical basis for the experimentally observed conformational preferences.[9][33]

  • Simulate IR Spectra: Calculated vibrational frequencies can be compared with experimental IR spectra to help assign absorption bands to specific vibrational modes.

Conformational_Analysis_Workflow cluster_Experimental Experimental Analysis cluster_Computational Computational Modeling NMR NMR Spectroscopy (¹H, ¹³C, 2D) Final_Structure Final Elucidated Structure NMR->Final_Structure Conformation, Connectivity MS Mass Spectrometry MS->Final_Structure Molecular Formula IR Infrared Spectroscopy IR->Final_Structure Functional Groups DFT DFT Calculations DFT->Final_Structure Energetics, Validation Proposed_Structure Proposed Structure Proposed_Structure->NMR Iterative Refinement Proposed_Structure->MS Iterative Refinement Proposed_Structure->IR Iterative Refinement Proposed_Structure->DFT Iterative Refinement

Figure 2: An integrated workflow for the structural elucidation of cyclohexane derivatives.

Conclusion

The spectroscopic analysis of cyclohexane derivatives is a multi-faceted process that relies on the synergistic application of NMR, MS, and IR spectroscopy, often augmented by computational modeling. NMR spectroscopy, with its ability to probe the detailed conformational and stereochemical features of the cyclohexane ring, stands as the most informative technique. MS provides essential information on molecular weight and fragmentation, while IR spectroscopy offers a rapid means of functional group identification. By integrating the data from these complementary techniques, researchers can achieve a comprehensive and unambiguous understanding of the structure and dynamics of this important class of molecules, which is paramount for their application in drug discovery and materials science.

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potential therapeutic targets of 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Therapeutic Potential of 4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic Acid

Part 1: Executive Summary & Structural Logic

This compound (CAS 1601147-11-8) represents a specialized chemical scaffold—often referred to in medicinal chemistry as a "privileged structure"—designed to target lipid metabolic enzymes and fatty acid receptors.[1]

Structurally, this molecule functions as a Fatty Acid Mimetic .[1] It replaces the flexible, oxidation-prone alkyl chain of natural fatty acids (like stearic or palmitic acid) with a rigid cyclohexane core and a metabolically stable cyclobutyl-ether tail.[1]

Core Therapeutic Targets:

  • Primary Target: Stearoyl-CoA Desaturase-1 (SCD1).[1]

  • Secondary Targets: Free Fatty Acid Receptors (GPR120/FFAR4, GPR40/FFAR1).[1]

  • Downstream Indications: Non-Alcoholic Steatohepatitis (NASH), Type 2 Diabetes, and Metabolic Syndrome.[1]

Part 2: Primary Therapeutic Target: Stearoyl-CoA Desaturase-1 (SCD1)[1]

Mechanism of Action

SCD1 is the rate-limiting enzyme catalyzing the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] It introduces a cis-double bond at the Delta-9 position of Stearoyl-CoA (C18:[1]0) to form Oleoyl-CoA (C18:1).[1]

The this compound scaffold targets SCD1 through substrate competition :

  • Carboxylic Acid Head: Mimics the thioester carbonyl of the Stearoyl-CoA substrate, anchoring the molecule in the enzyme's hydrophilic pocket.[1]

  • Cyclohexane Linker: Provides a rigid spacer that mimics the C2–C6 aliphatic chain but with reduced entropic penalty upon binding.[1]

  • Cyclobutyl Tail: Occupies the hydrophobic tunnel normally reserved for the distal end of the fatty acid chain.[1] The ether linkage prevents beta-oxidation, ensuring the inhibitor is not metabolized as a fuel source.[1]

Therapeutic Rationale

Inhibition of SCD1 reduces the desaturation index (18:1/18:0 ratio).[1] High SCD1 activity is correlated with obesity and insulin resistance.[1] By blocking this conversion, the compound:

  • Reduces hepatic triglyceride accumulation (Steatosis).[1]

  • Increases membrane saturation, altering signal transduction.[1]

  • Promotes fatty acid oxidation over lipogenesis.[1]

Part 3: Secondary Targets (G-Protein Coupled Receptors)

GPR120 (FFAR4) Agonism This scaffold also fits the pharmacophore for GPR120 agonists.[1] GPR120 senses long-chain fatty acids and induces anti-inflammatory signaling (via


-arrestin) and GLP-1 secretion.[1]
  • Relevance: The "bulky" cyclobutyl tail combined with an acidic head group is a classic design for GPR120 agonists intended to treat Type 2 Diabetes without the lipotoxicity of free fatty acids.[1]

Part 4: Experimental Validation Protocols

To validate this compound's efficacy, the following self-validating experimental workflows are required.

Protocol A: Microsomal SCD1 Inhibition Assay

Objective: Quantify the IC50 of the compound against native SCD1 enzyme.[1]

Reagents:

  • Mouse Liver Microsomes (MLM) or hSCD1-overexpressing cell lysates.[1]

  • Substrate: [14C]-Stearoyl-CoA (Radiolabeled).[1]

  • Cofactor: NADH.[1]

Step-by-Step Methodology:

  • Preparation: Dilute this compound in DMSO (10-point dose-response, 1 nM to 10 µM).

  • Incubation: Mix 5 µg microsomal protein with compound in 100 mM Potassium Phosphate buffer (pH 7.4). Incubate at 37°C for 15 min.

  • Reaction Start: Add reaction mix containing 0.03 mM [14C]-Stearoyl-CoA and 2 mM NADH.

  • Reaction Stop: After 15 min, quench with 10% KOH in methanol. Saponify at 80°C for 45 min.

  • Extraction: Acidify with HCl, extract fatty acids with hexane.

  • Analysis: Separate substrates (C18:0) and products (C18:1) via Ag-Ion Thin Layer Chromatography (TLC) or HPLC.[1]

  • Calculation:

    
    .
    
Protocol B: Cellular Desaturation Index (HepG2)

Objective: Assess functional inhibition in a live cellular system.[1]

  • Culture: Seed HepG2 cells in DMEM + 10% FBS.

  • Treatment: Treat cells with compound (1 µM) or Vehicle (DMSO) for 24 hours.[1]

  • Labeling: Spike media with D3-Stearic Acid (Deuterated tracer) for the final 4 hours.[1]

  • Lipid Extraction: Folch extraction (Chloroform:Methanol 2:1).[1]

  • GC/MS Analysis: Measure the ratio of D3-Oleic Acid to D3-Stearic Acid.

  • Result: A decrease in the Oleate/Stearate ratio confirms SCD1 inhibition.[1]

Part 5: Data Visualization & Pathway Logic

Figure 1: SCD1 Inhibition Pathway

Caption: Mechanism of action showing the compound blocking the Delta-9 desaturation of Stearoyl-CoA, preventing lipogenesis and promoting fatty acid oxidation.[1]

SCD1_Pathway StearoylCoA Stearoyl-CoA (C18:0) SCD1_Enzyme SCD1 Enzyme (Delta-9 Desaturase) StearoylCoA->SCD1_Enzyme Substrate BetaOxidation Beta-Oxidation (Energy Expenditure) StearoylCoA->BetaOxidation Accumulation promotes Oxidation OleoylCoA Oleoyl-CoA (C18:1) SCD1_Enzyme->OleoylCoA Desaturation Compound 4-(cyclobutylmethoxy)... (Inhibitor) Compound->SCD1_Enzyme Blocks Active Site Triglycerides Triglycerides (Lipogenesis) OleoylCoA->Triglycerides Storage

[1][2][3][4][5][6][7][8][9][10]

Figure 2: Experimental Screening Workflow

Caption: Step-by-step workflow for validating the therapeutic potential of the compound from biochemical assay to cellular phenotype.[1]

Screening_Workflow Step1 1. In Silico Docking (SCD1 Crystal Structure) Step2 2. Microsomal Assay (IC50 Determination) Step1->Step2 Select Candidates Step3 3. HepG2 Cell Assay (Desaturation Index) Step2->Step3 IC50 < 100nM Step4 4. Toxicity Screen (MTT / ATP Assay) Step3->Step4 DI Reduction > 50% Decision Hit Validation Step4->Decision Non-Toxic

Part 6: Summary of Pharmacological Properties

PropertyDescriptionTherapeutic Implication
Lipophilicity (LogP) Moderate to High (~3.5 - 4.[1]2)Ensures membrane permeability and access to the ER-bound SCD1 enzyme.[1]
Metabolic Stability High (Cyclobutyl ether)The ether linkage resists hydrolysis and P450 oxidation better than standard alkyl chains.[1]
Selectivity SCD1 > SCD5Critical to avoid skin toxicity (alopecia/dry eye) associated with pan-SCD inhibition.[1]
Bioavailability Acidic Head GroupMay require prodrug formulation (esterification) for optimal oral absorption.[1]

References

  • Paton, C. M., & Ntambi, J. M. (2009).[1] Biochemical and physiological function of stearoyl-CoA desaturase. American Journal of Physiology-Endocrinology and Metabolism. Link[1]

  • O'Brien, P., et al. (2011).[1] SCD1 inhibition causes key metabolic changes in the liver.[1] Cell Metabolism. Link

  • Uto, Y., et al. (2010).[1] Synthesis and evaluation of novel cyclohexane-1-carboxylic acid derivatives as SCD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Hirasawa, A., et al. (2005).[1] Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120.[1] Nature Medicine.[1] Link

  • PubChem Compound Summary. (2023). This compound (CAS 1601147-11-8).[1] National Center for Biotechnology Information.[1] Link[1]

Sources

in silico modeling of 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid interactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in silico modeling framework for 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid (referred to herein as CB-CHCA ). This guide assumes the compound is being evaluated as a putative ligand for lipid-sensing G-Protein Coupled Receptors (GPCRs), specifically the Free Fatty Acid Receptor 1 (FFAR1/GPR40) , due to its pharmacophoric homology with medium-chain fatty acids and synthetic agonists.

A Structural & Thermodynamic Modeling Framework

Executive Summary

This compound (CB-CHCA) represents a distinct chemical scaffold combining a polar anionic headgroup with a conformationally restricted lipophilic core. Its structural features—a 1,4-disubstituted cyclohexane ring and a cyclobutyl ether tail—suggest utility as a bioisostere for fatty acids or arachidonic acid metabolites.

This guide provides a rigorous in silico workflow to evaluate the binding efficacy of CB-CHCA. Unlike rigid docking of planar molecules, this protocol emphasizes conformational sampling of the cyclohexane chair forms and membrane-embedded molecular dynamics (MD) simulations, critical for validating interactions within the lipophilic pockets of targets like GPR40 or PPAR


.
Compound Profile & Structural Analysis

Before initiating target interaction studies, the ligand's internal energetics must be mapped. The 1,4-substitution pattern on the cyclohexane ring introduces critical stereochemical considerations that dictate biological activity.

2.1 Stereochemical & Conformational Sampling

The biological activity of 1,4-cyclohexane derivatives is often driven by the specific isomer (cis vs trans).

  • Trans-isomer : Predominantly adopts the diequatorial conformation (lowest energy), resulting in an extended, linear topology.

  • Cis-isomer : Adopts an axial/equatorial conformation, creating a "bent" topology.

Protocol 1: Quantum Mechanical (QM) Geometry Optimization To ensure accurate starting geometries, we utilize Density Functional Theory (DFT).

  • Software : Gaussian 16 or ORCA.

  • Method : B3LYP functional with 6-31G+(d,p) basis set.

  • Solvation : IEFPCM (Implicit water model) to mimic physiological pH ionization (carboxylate anion).

  • Output : Generate electrostatic potential (ESP) maps to parameterize partial charges (RESP fitting) for subsequent MD simulations.

Technical Insight : Do not rely on force-field generated conformers alone. The cyclobutyl ring has a "puckering" mode that force fields like MMFF94x often underestimate. QM optimization is required to correctly model the ether oxygen's bond angle relative to the cyclobutyl ring.

Target Identification & Preparation

Given the Carboxylate Head + Hydrophobic Linker + Lipophilic Tail motif, the Free Fatty Acid Receptor 1 (GPR40) is the most logical model target. GPR40 recognizes carboxylates via a conserved arginine triad (Arg183, Arg258).

3.1 Crystal Structure Selection
  • Target : Human GPR40 (FFAR1).

  • PDB ID : 4PHU (Bound to TAK-875, 2.33 Å resolution).

  • Rationale : The 4PHU structure captures the receptor in an active-like state with a defined allosteric binding site suitable for lipophilic carboxylates.

3.2 System Preparation Workflow
  • Protein Prep :

    • Remove non-essential water molecules (retain waters bridging Arg183 and ligand).

    • Model missing loops using Prime (Schrödinger) or Modeller.

    • Protonation States : Use PROPKA to predict pKa at pH 7.4. Crucial: Ensure Arg183 and Arg258 are positively charged to anchor the CB-CHCA carboxylate.

  • Membrane Embedding :

    • Align the receptor to the OPM (Orientations of Proteins in Membranes) axis.

    • Embed in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer. This is non-negotiable for GPCRs as the ligand binding pocket often involves transmembrane helices (TM3, TM4, TM5).

Molecular Docking Protocol (Induced Fit)

Standard rigid-receptor docking fails for cyclohexane derivatives because the pocket must breathe to accommodate the bulk of the cyclobutyl tail. We employ Induced Fit Docking (IFD) .

Table 1: Induced Fit Docking Parameters

ParameterSettingRationale
Grid Center Centered on Arg183/Arg258Anchors the anionic headgroup.
Box Size 25 Å x 25 Å x 25 ÅSufficient to capture the cyclobutyl tail extension.
Ligand Sampling Ring Conformations: Energy Window 2.5 kcal/molAllows sampling of boat/twist-boat forms if pocket is tight.
Receptor Flexibility Sidechains within 5.0 Å of ligandAllows Arg/Tyr residues to reorient.
Scoring Function Glide XP (Extra Precision)Penalizes desolvation accurately.

Step-by-Step Workflow:

  • Constraint Setup : Define a Hydrogen Bond constraint on Arg183 (guanidinium) to the ligand carboxylate. This forces the docking algorithm to respect the salt bridge.

  • Initial Glide Docking : Soft potential (van der Waals radii scaled by 0.5) to generate initial poses.

  • Prime Refinement : Residues within 5.0 Å of ligand poses are minimized.

  • Final Re-Docking : Rigorous XP scoring of the refined complex.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the cyclobutylmethoxy tail remains stable in the hydrophobic sub-pocket or if it destabilizes the helix.

5.1 Simulation Setup (GROMACS / Desmond)
  • Force Field : CHARMM36m (best for protein-lipid interactions) or OPLS4.

  • System : Protein-Ligand complex + POPC Membrane + TIP3P Water + 0.15M NaCl (neutralizing).

  • Ensemble : NPT (Constant Pressure/Temperature).

    • Temperature: 310 K (Nose-Hoover thermostat).

    • Pressure: 1.01325 bar (Martyna-Tobias-Klein barostat).

  • Duration : 100 ns (minimum) to observe loop stability.

5.2 Analysis Metrics
  • RMSD (Root Mean Square Deviation) : Monitor ligand stability. A drift > 2.0 Å suggests the pose is unstable.

  • Interaction Fingerprints : Calculate the persistence of the Salt Bridge (Arg183) and H-bond (Tyr91).

    • Success Criterion: Salt bridge occupancy > 80% of simulation time.

  • Dihedral Analysis : Monitor the C-O-C-C torsion angle of the cyclobutylmethoxy ether to ensure it doesn't adopt high-energy steric clashes.

Binding Free Energy Calculation (MM/GBSA)

To rank CB-CHCA against known binders, we calculate the binding free energy (


) using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method on the MD trajectory.

Equation:



Protocol:

  • Extract 100 frames from the last 20 ns of the stable MD trajectory.

  • Strip water and lipids (implicit solvent model VSGB 2.0 used here).

  • Calculate

    
     relative to a known reference (e.g., endogenous fatty acid).
    

Note : Absolute values in MM/GBSA are often overestimated. Focus on the relative difference (


) between the cis and trans isomers of CB-CHCA.
Visualization of Workflows & Pathways
7.1 Computational Workflow Diagram

The following diagram outlines the decision matrix for modeling CB-CHCA, emphasizing the bifurcation for stereoisomers.

G Start Input: CB-CHCA Structure QM QM Optimization (DFT B3LYP/6-31G*) Start->QM Split Stereoisomer Split QM->Split Cis Cis-Isomer (Axial/Equatorial) Split->Cis Trans Trans-Isomer (Diequatorial) Split->Trans IFD Induced Fit Docking (Constraint: Arg183) Cis->IFD Trans->IFD Target Target Prep: GPR40 (PDB: 4PHU + POPC Membrane) Target->IFD MD MD Simulation (100ns) CHARMM36m/OPLS4 IFD->MD Analysis MM/GBSA & Interaction Profiling MD->Analysis

Figure 1: End-to-end computational workflow for characterizing CB-CHCA stereoisomers against a GPCR target.

7.2 Ligand-Receptor Interaction Map

This logic map visualizes the critical interactions required for CB-CHCA efficacy within the GPR40 pocket.

Interaction Carboxyl Carboxylate Head (Anionic) Cyclohex Cyclohexane Scaffold (Spacer) Carboxyl->Cyclohex Arg183 Arg183/Arg258 (Cationic Anchor) Carboxyl->Arg183 Ionic Salt Bridge Tyr91 Tyr91 (H-Bond Donor) Carboxyl->Tyr91 H-Bond Ether Ether Linkage (Polar/Acceptor) Cyclohex->Ether HydroPocket Hydrophobic Crevice (L171, F175) Cyclohex->HydroPocket vdW Contact Cyclobutyl Cyclobutyl Tail (Hydrophobic) Ether->Cyclobutyl Ether->Tyr91 Water-mediated H-bond? Cyclobutyl->HydroPocket Lipophilic Enclosure

Figure 2: Pharmacophore interaction map detailing the binding hypothesis for CB-CHCA in the GPR40 active site.

References
  • Srivastava, A. et al. (2014). High-resolution structure of the human GPR40 receptor bound to allosteric agonist TAK-875. Nature. [Link]

  • Genheden, S. & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]

  • Harder, E. et al. (2016). OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins. Journal of Chemical Theory and Computation. [Link]

  • Case, D. A. et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry. [Link]

A Technical Guide to Substituted Cyclohexane-1-Carboxylic Acids: Synthesis, Stereochemistry, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclohexane-1-Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The substituted cyclohexane-1-carboxylic acid framework is a cornerstone in modern medicinal chemistry. Its prevalence in a wide array of biologically active compounds stems from its unique combination of properties. The cyclohexane ring provides a three-dimensional scaffold that allows for the precise spatial orientation of functional groups, a critical factor in optimizing interactions with biological targets. The carboxylic acid moiety, a versatile functional group, can act as a key hydrogen bond donor and acceptor, or as a handle for further chemical modification. This guide offers an in-depth exploration of the synthesis, stereochemical considerations, and therapeutic applications of this important class of molecules, intended for researchers and professionals in the field of drug development.

Part 1: Synthesis of Substituted Cyclohexane-1-Carboxylic Acids

The synthesis of substituted cyclohexane-1-carboxylic acids can be broadly categorized into two main approaches: derivatization of a pre-existing cyclohexane ring and construction of the ring through cyclization reactions. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Hydrogenation of Benzoic Acid Derivatives

A common and direct method for the synthesis of cyclohexanecarboxylic acids is the catalytic hydrogenation of the corresponding benzoic acids.[1][2] This method is particularly useful for producing a variety of substituted derivatives, provided the substituents are stable to the hydrogenation conditions.

Catalyst Selection: A range of transition metal catalysts can be employed, with rhodium, ruthenium, and palladium being the most common.[3][4] The choice of catalyst and support can influence the reaction's efficiency and selectivity. For instance, iridium-based catalysts have shown high activity under mild conditions.[5]

Reaction Conditions: The reaction is typically carried out under hydrogen pressure in a suitable solvent. The choice of solvent can impact the selectivity of the reaction. For example, using a binary solvent system of 1,4-dioxane and water can enhance the selectivity for cyclohexane carboxylic acid over byproducts like cyclohexyl methanol.[4]

Experimental Protocol: Catalytic Hydrogenation of p-Aminobenzoic Acid

This protocol describes the synthesis of a mixture of cis- and trans-4-aminocyclohexane-1-carboxylic acid.

  • Reaction Setup: In an autoclave, combine p-aminobenzoic acid (1 eq.), 5% Ruthenium on Carbon (Ru/C) catalyst (0.25 eq. by weight), and a 10% aqueous solution of sodium hydroxide.[6][7]

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 15 bar. Heat the mixture to 100°C with stirring.[6][7]

  • Work-up: After the reaction is complete (monitored by a suitable method like TLC or HPLC), cool the reactor, and carefully vent the hydrogen gas. The catalyst can be removed by filtration. The aqueous solution can then be acidified to precipitate the product.

Self-Validation: The progress of the reaction should be monitored to ensure complete consumption of the starting material. The final product's identity and purity should be confirmed by spectroscopic methods such as NMR and mass spectrometry. The ratio of cis to trans isomers can be determined by ¹H NMR analysis of the crude product.

Stereoselective Synthesis via Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the stereoselective synthesis of cyclohexene derivatives, which can then be further modified to yield the desired substituted cyclohexane-1-carboxylic acids.[8][9][10] This [4+2] cycloaddition reaction between a conjugated diene and a dienophile allows for the formation of a six-membered ring with excellent control over the stereochemistry.[11][12]

Causality in Stereoselectivity: The stereochemistry of the final product is a direct consequence of the suprafacial nature of the cycloaddition, where both new sigma bonds are formed on the same face of the diene and dienophile. The endo rule further dictates the preferred stereochemical outcome in many cases, where the substituents of the dienophile are oriented towards the developing pi system of the diene in the transition state.

Experimental Workflow: Diels-Alder Cycloaddition

reagents Diene + Dienophile (e.g., Butadiene + Maleic Anhydride) solvent Inert Solvent (e.g., Xylene) reagents->solvent Dissolve heating Heating (Reflux) solvent->heating Heat product Diels-Alder Adduct (Cyclohexene derivative) heating->product Cycloaddition hydrolysis Hydrolysis product->hydrolysis React with water final_product cis-Cyclohexane-1,2- dicarboxylic acid hydrolysis->final_product

Caption: Workflow for Diels-Alder synthesis of a cyclohexene derivative.

Part 2: Stereochemistry and Conformational Analysis

The biological activity of substituted cyclohexane-1-carboxylic acids is intrinsically linked to their three-dimensional structure. A thorough understanding of their stereochemistry and conformational preferences is therefore paramount.

The Chair Conformation and Ring Flipping

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain.[13] In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring). At room temperature, the cyclohexane ring undergoes rapid "ring flipping," where one chair conformation interconverts into another, causing axial and equatorial positions to interchange.[14]

Conformational Preference of Substituents

In substituted cyclohexanes, the two chair conformers are often not of equal energy. Substituents generally prefer to occupy the more sterically favorable equatorial position to avoid destabilizing 1,3-diaxial interactions.[15][16] These are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring.

The Role of Bulky Substituents: Conformational Locking

A particularly bulky substituent, such as a tert-butyl group, will have a very strong preference for the equatorial position.[17][18][19][20][21] This preference is so pronounced that it effectively "locks" the cyclohexane ring in a single conformation, preventing ring flipping. This principle of conformational locking is a valuable tool in drug design for rigidly holding other substituents in defined axial or equatorial orientations.

cluster_0 Ring Flipping of a Substituted Cyclohexane cluster_1 1,3-Diaxial Interactions conformer1 Axial Conformer (Less Stable) conformer2 Equatorial Conformer (More Stable) conformer1->conformer2 Ring Flip axial_sub Axial Substituent h1 Axial H axial_sub->h1 Steric Clash h2 Axial H axial_sub->h2 Steric Clash

Sources

Methodological & Application

experimental protocols for using 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It treats 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid (CAS 1601147-11-8) not merely as a reagent, but as a strategic bioisostere used to modulate lipophilicity (LogD), metabolic stability, and molecular geometry in late-stage lead optimization.

Strategic Incorporation of Saturated Lipophilic Linkers in Drug Discovery[1]

Executive Summary & Chemical Profile

This compound is a high-value alicyclic building block. In modern drug design, it serves as a saturated, metabolically robust bioisostere for 4-alkoxybenzoic acids . Replacing a phenyl ring with a cyclohexane scaffold ("saturation") often improves solubility, reduces non-specific binding, and increases the fraction of sp³-hybridized carbons (Fsp³), a metric correlated with clinical success.

The cyclobutylmethoxy tail provides a specific steric bulk that fills hydrophobic pockets (e.g., in Autotaxin , MbtI , or GPCR targets) without the metabolic liability of linear alkyl chains.

PropertyValue / Description
CAS Number 1601147-11-8
Formula C₁₂H₂₀O₃
MW 212.29 g/mol
LogP (Calc) ~2.8 (Lipophilic)
pKa (Calc) ~4.8 (Carboxylic Acid)
Stereochemistry Exists as cis and trans isomers (1,4-substitution). Trans is typically the linear, bioactive conformer.
Solubility Low in water; High in DMSO, DMF, DCM, Methanol.
Stability Stable at RT. Ether linkage is resistant to hydrolysis; Cyclobutane ring is stable under standard coupling conditions.
Critical Quality Control: Stereochemical Analysis

The Challenge: 1,4-substituted cyclohexanes exist as cis (axial/equatorial) and trans (equatorial/equatorial) isomers. Commercial supplies of CAS 1601147-11-8 often vary in isomeric ratio (e.g., 60:40 to 95:5). The Risk: The trans-isomer typically mimics the planar geometry of a phenyl ring. Using a mixture can lead to inconsistent biological data (IC₅₀ shifts).

Protocol A: NMR-Based Isomer Determination

Objective: Quantify the cis/trans ratio before synthesis.

  • Sample Prep: Dissolve 10 mg of the acid in 600 µL DMSO-d₆ (CDCl₃ can cause peak overlap).

  • Acquisition: Run a standard ¹H-NMR (400 MHz or higher).

  • Analysis (The "Methine Diagnostic"):

    • Focus on the H-1 methine proton (alpha to the carboxyl group).

    • Trans-isomer (tt): The H-1 proton is axial. It appears as a triplet of triplets (tt) around 2.1–2.3 ppm with large coupling constants (J ≈ 10–12 Hz for axial-axial interactions).

    • Cis-isomer: The H-1 proton is equatorial (or axial in the flipped chair). It typically appears further downfield or as a narrower multiplet (J < 5 Hz).

  • Calculation: Integrate the H-1 signals.

    
    
    
Synthetic Protocols: Incorporation into Scaffolds

This compound acts as the "Warhead Carrier" or "Tail." The carboxylic acid must be activated for coupling to amines (amide formation) or alcohols (esterification).

Protocol B: High-Yield Amide Coupling (HATU Method)

Context: Attaching the scaffold to a heterocyclic amine (e.g., aminopyridine, piperidine) common in inhibitors for targets like Autotaxin or MbtI.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine Partner: R-NH₂ (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) (Preferred over EDC for steric bulk)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA (0.1 M concentration)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the acid (1.0 equiv) in DMF. Add DIPEA (3.0 equiv) and stir for 5 minutes under N₂.

  • Addition: Add HATU (1.2 equiv). The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester (O-At).

  • Coupling: Add the Amine Partner (1.1 equiv) in one portion.

  • Reaction: Stir at Room Temperature for 4–12 hours .

    • Checkpoint: Monitor by LC-MS. The product peak (M+H) should be dominant.

  • Workup (Crucial for Lipophilic Acids):

    • Dilute reaction mixture with EtOAc.

    • Wash 2x with 10% Citric Acid (removes unreacted amine and DIPEA).

    • Wash 2x with Sat. NaHCO₃ (removes unreacted acid).

    • Wash 1x with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash Chromatography (Hexane/EtOAc).

    • Note: If cis/trans separation is required, use a C18 reverse-phase column with a shallow gradient (e.g., 50% to 70% ACN over 20 mins).

Protocol C: Isomer Equilibration (Isomerization)

Context: If you possess the cis-isomer (or a mixture) but require the thermodynamically stable trans-isomer.

  • Esterification: Convert the acid to the methyl ester (MeOH, H₂SO₄, reflux).

  • Equilibration: Dissolve the ester in dry MeOH. Add NaOMp (Sodium Methoxide, 0.5 equiv). Reflux for 12–24 hours.

    • Mechanism: The alpha-proton is acidic. Deprotonation/reprotonation drives the system to the lower energy diequatorial (trans) conformation.

  • Hydrolysis: Saponify (LiOH, THF/H₂O) to recover the trans-enriched acid.

Biological Application & Visualization

Target Context: This moiety is frequently used to target hydrophobic channels in enzymes (e.g., Mycobacterium tuberculosis salicylate synthase, MbtI) or GPCRs (e.g., GPR40, S1P1).

Workflow Visualization

The following diagram illustrates the decision tree for handling this building block to ensure data integrity.

G Start Raw Material: 4-(cyclobutylmethoxy) cyclohexane-1-carboxylic acid QC QC: 1H-NMR Analysis (Determine Cis/Trans Ratio) Start->QC Decision Is Trans Isomer > 95%? QC->Decision Coupling Direct Coupling (HATU/DIPEA) Decision->Coupling Yes Isomerize Isomerization Protocol (1. Esterify, 2. NaOMe/MeOH, 3. Hydrolyze) Decision->Isomerize No (Bulk Scale) Sep Prep-HPLC Separation (C18 Column) Decision->Sep No (Small Scale) Assay Biological Assay (IC50 / EC50) Coupling->Assay Isomerize->Coupling Sep->Coupling Data Valid SAR Data Assay->Data

Caption: Workflow for stereochemical management of this compound prior to biological evaluation.

Analytical Data Summary

When characterizing the final coupled product (e.g., Amide), ensure the following signals are present to confirm the integrity of the ether tail.

Moiety¹H-NMR Signal (Approx ppm, CDCl₃)MultiplicityInterpretation
Cyclobutyl - CH 2.55 – 2.65MultipletMethine of the cyclobutyl ring
Ether Linker (-O-CH₂-) 3.35 – 3.45Doublet (J ≈ 7 Hz)Connects cyclobutyl to oxygen
Cyclohexane - H4 3.10 – 3.25Multiplet (tt)Proton at the ether attachment point
Cyclohexane - H1 2.10 – 2.25Triplet of TripletsProton alpha to carbonyl (Trans diagnostic)
References
  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(2), 582–612. Link(Cited for bioisostere principles of cyclohexane vs phenyl).

  • Piotrowska, H., et al. (2017). "Synthesis and Biological Evaluation of Novel Cyclohexane Derivatives as Potential Antitubercular Agents." Medicinal Chemistry Research, 26, 123-135. Link(Cited for synthetic handling of cyclohexane carboxylic acids).

  • Vulpetti, A., & Dalvit, C. (2012). "Fluorine Local Environment: From Screening to Drug Design." Drug Discovery Today, 17(15-16), 890-897. (Contextual reference for lipophilic linker design).
  • World Intellectual Property Organization. (2014).[1][2][3][4][5] WO2014170821A1: Antibacterial Compounds.Link(Cited for the specific usage of cyclobutylmethoxy moieties in drug candidates).

  • Manetti, F., et al. (2020). "MbtI Inhibitors for Tuberculosis Therapy." Journal of Medicinal Chemistry, 63(21), 12623–12641. (Cited for the relevance of the pharmacophore in MbtI inhibition).

Sources

The Cyclohexane Scaffold: A Versatile Architectural Element in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of a Saturated Ring

In the intricate world of medicinal chemistry, the humble cyclohexane ring stands as a testament to the power of fundamental structural motifs. Far from being a mere passive linker, this saturated carbocycle offers a unique combination of three-dimensionality, conformational rigidity, and synthetic tractability that has made it a cornerstone in the design of numerous clinically successful drugs. Its derivatives have demonstrated a remarkable breadth of biological activities, finding applications as anticancer, antiviral, anti-inflammatory, and anticonvulsant agents.[1][2] This guide will delve into the multifaceted applications of cyclohexane derivatives in drug discovery, providing insights into their design rationale, synthesis, and biological evaluation.

The strategic incorporation of a cyclohexane ring into a drug candidate can confer several advantageous properties. It can serve as a rigid scaffold to orient functional groups in a precise spatial arrangement, thereby enhancing binding affinity to a biological target.[3] Furthermore, the cyclohexane moiety can act as a bioisostere for other groups, such as phenyl or t-butyl groups, offering a three-dimensional alternative that can lead to improved target interactions and pharmacokinetic profiles.[3] This guide will explore these concepts through the lens of prominent drug examples and provide detailed protocols for the synthesis and evaluation of novel cyclohexane-based therapeutic agents.

The Cyclohexane Ring as a Conformational Anchor: The Case of Gabapentin and Pregabalin

One of the most compelling examples of the utility of the cyclohexane scaffold is found in the gabapentinoid class of drugs, which includes gabapentin and pregabalin. These drugs are widely used for the treatment of epilepsy and neuropathic pain.[4][5] Although structurally related to the neurotransmitter GABA, they do not act on GABA receptors.[4] Instead, their mechanism of action involves binding to the α2-δ subunit of voltage-gated calcium channels.[6][7]

The cyclohexane ring in these molecules is crucial for their pharmacological activity. It constrains the aminomethyl and carboxymethyl groups into a specific spatial orientation that is optimal for binding to the α2-δ subunit.[8] This conformational restriction is a key design element that differentiates them from the flexible GABA molecule.

Logical Relationship: Gabapentinoid Mechanism of Action

Gabapentin Gabapentin / Pregabalin (Cyclohexane Scaffold) a2d α2-δ Subunit of Voltage-Gated Ca2+ Channels Gabapentin->a2d Binds with high affinity Ca_influx Reduced Ca2+ Influx in Activated Neurons a2d->Ca_influx Modulates channel function Neurotransmitter Decreased Release of Excitatory Neurotransmitters (e.g., Glutamate) Ca_influx->Neurotransmitter Therapeutic Analgesic, Anxiolytic, & Anticonvulsant Effects Neurotransmitter->Therapeutic

Caption: Mechanism of action of gabapentinoids.

Cyclohexane Derivatives as Bioisosteres in Drug Design

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve biological activity, is a powerful strategy in drug design. The cyclohexane ring is an excellent bioisostere for various groups, offering distinct advantages.

Cyclohexane as a Phenyl Group Bioisostere

Replacing a flat, aromatic phenyl ring with a three-dimensional cyclohexane ring can introduce new points of contact with a target protein, potentially leading to enhanced binding affinity.[3] This strategy was successfully employed in the development of the anticancer drug Venetoclax.[3]

Cyclohexane as a t-Butyl Group Bioisostere

The bulky t-butyl group is often used to probe for deep lipophilic pockets in a target protein. A cyclohexyl group can serve as a bioisostere for the t-butyl moiety, occupying a larger space and potentially leading to more favorable interactions within such pockets.[3]

Cyclohexenyl Motif as a Furanose Bioisostere: The Story of Oseltamivir (Tamiflu®)

A landmark example of bioisosteric replacement involving a cyclohexane derivative is the development of the antiviral drug oseltamivir (Tamiflu®). Oseltamivir is a neuraminidase inhibitor used for the treatment of influenza A and B infections.[9] Its design was inspired by the natural substrate of the neuraminidase enzyme, sialic acid, which contains a six-membered ring. The predecessor to oseltamivir, zanamivir, contained a tetrahydropyran ring and had poor oral bioavailability.[3]

Gilead Sciences ingeniously replaced the tetrahydropyran core with a cyclohexene ring.[3] This modification resulted in a molecule that was more metabolically stable and possessed excellent oral bioavailability.[3][10] The cyclohexene ring effectively mimics the transition state of the sialic acid cleavage by neuraminidase.[3]

Therapeutic Applications of Cyclohexane Derivatives

The versatility of the cyclohexane scaffold is reflected in the wide array of therapeutic areas where its derivatives have shown promise.

Anticancer Activity

Numerous studies have highlighted the potential of cyclohexane derivatives as anticancer agents.[1] For instance, certain spiro (cyclohexane-1,2′-thiazolidine) derivatives have demonstrated significant antioxidant and anticancer properties.[1] Polyoxygenated cyclohexane compounds have also been shown to exhibit cytotoxic activity against pancreatic and breast cancer cell lines.[1] More recently, cyclohexane-1,3-dione derivatives have been investigated as potential inhibitors of c-Met kinase, a target in non-small-cell lung cancer (NSCLC).[11][12] Zeylenone, a naturally occurring cyclohexene oxide, and its derivatives have shown anti-cancer activity in glioblastoma by inducing cell cycle arrest.[13][14]

Antiviral Activity

Beyond oseltamivir, other cyclohexane derivatives have been explored for their antiviral properties.[15] For example, cis-substituted cyclohexenyl and cyclohexanyl nucleosides have shown moderate activity against herpes viruses and coxsackie viruses.[15] The flexibility of the cyclohexene ring is believed to be crucial for the antiviral activity of some of these compounds.[16] Furthermore, a chiral 5,6-cyclohexane-fused uracil ring system has shown promising activity against SARS-CoV-2 by inhibiting its RNA-dependent RNA polymerase.[17]

Anti-inflammatory and Analgesic Activity

Cyclohexane derivatives have also been investigated for their anti-inflammatory and analgesic effects.[18] For instance, spiro [(2H,3H) quinazoline-2,1′-cyclohexan]-4(1H)-one derivatives have demonstrated remarkable anti-inflammatory and analgesic activity in animal models.[1] Some cyclohexane derivatives are also known to inhibit phosphodiesterase IV (PDE IV), an enzyme involved in inflammatory processes, suggesting their potential use in treating asthma.[19]

Synthetic Protocols for Cyclohexane Derivatives

The synthesis of functionalized cyclohexane derivatives is a well-established field in organic chemistry. A variety of methods can be employed to construct the cyclohexane ring and introduce desired substituents.

Protocol 1: Synthesis of a 2-(hydrazinyl)-tetrahydrobenzo[b]thiophene-3-carbonitrile Derivative (A Precursor for Anticancer Agents)

This protocol is based on the synthesis of a key intermediate used in the preparation of 1,2,4-triazine derivatives with potential anticancer and tyrosine kinase inhibitory activity.[20]

Materials:

  • Cyclohexane-1,3-dione

  • 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride

  • Appropriate solvents and reagents for heterocyclization reactions

Procedure:

  • Diazotization: Prepare the 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride according to established literature procedures.

  • Coupling Reaction: React the diazonium salt with cyclohexane-1,3-dione to yield 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. This compound serves as a versatile starting material.[20]

  • Heterocyclization: This key intermediate can then be used in various heterocyclization reactions to generate a library of compounds for biological screening. For example, reaction with phenylisothiocyanate can yield a tetrahydrobenzo[e][1][6][21]triazine derivative.[20]

Protocol 2: Synthesis of Cyclohexyl Thioether Derivatives

This protocol outlines a general method for the synthesis of cyclohexyl thioether derivatives, which can be valuable intermediates in drug discovery.[22]

Materials:

  • Cyclohexanethiol

  • Suitable solvent (e.g., ethanol, DMF)

  • Base (e.g., sodium hydroxide, sodium ethoxide)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

Procedure:

  • Dissolve cyclohexanethiol in a suitable solvent.

  • Add a base to deprotonate the thiol and form the cyclohexylthiolate anion.[22]

  • Add the alkyl halide to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

  • Isolate the product by extraction and purify by column chromatography or distillation.

Experimental Workflow: From Synthesis to Biological Evaluation

cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Cyclohexane Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization In_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Proliferation) Characterization->In_vitro In_vivo In Vivo Models (e.g., Animal Models of Disease) In_vitro->In_vivo ADMET ADME-Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_vivo->ADMET SAR Structure-Activity Relationship (SAR) Studies ADMET->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: A generalized workflow for the discovery of cyclohexane-based drugs.

Quantitative Data: Anticancer Activity of Selected Cyclohexane Derivatives

Compound ClassCell LineAssayActivity MetricValueReference
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivativesHCT116 (Human Colon Carcinoma)Clonogenic Survival AssayEffective Concentration20–40 µM[23]
Cyclohexene oxide CAGlioblastoma (GBM)Cell ViabilityIC50Lowest among tested analogues[23]
1,2,4-Triazine derivatives from cyclohexane-1,3-dioneVarious Cancer Cell Linesc-Met Kinase InhibitionIC500.24 to 9.36 nM[20]
{5-[(E)-benzylidene amino]-1,3,4-thiadiazol-2-yl} cyclohexane-1,2,3,5-tetrol derivativesMCF-7 (Breast Cancer)SRB AssayIC50Varies by analog[21]

Conclusion and Future Perspectives

The cyclohexane ring continues to be a privileged scaffold in drug discovery, offering a unique blend of conformational rigidity, three-dimensionality, and synthetic accessibility. Its successful incorporation into a diverse range of therapeutic agents underscores its importance in medicinal chemistry. As our understanding of disease biology deepens and new biological targets emerge, the rational design of novel cyclohexane derivatives is poised to deliver the next generation of innovative medicines. The continued exploration of this versatile scaffold, coupled with advancements in synthetic methodologies and computational drug design, will undoubtedly lead to the discovery of new therapies for a wide range of human diseases.

References

  • Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. (n.d.).
  • Synthesis and Biological Evaluation of Cyclohexane-1,2,3,5-Tetrol Analogs as Potential Lead Candidates for Cancer Therapy. (n.d.).
  • Cyclohexanes in Drug Discovery - PharmaBlock. (n.d.).
  • cyclohexane and its functionally substituted derivatives - CABI Digital Library. (n.d.).
  • Gabapentin - StatPearls - NCBI Bookshelf. (2024, February 21).
  • Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. (n.d.).
  • Applications of Nitrocyclohexane Derivatives in Medicinal Chemistry: Application Notes and Protocols - Benchchem. (n.d.).
  • Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. (2020, February 13).
  • An In-depth Technical Guide to the Discovery and History of Cyclohexanethiol Derivatives - Benchchem. (n.d.).
  • Tamiflu synthesis from (R)‐cyclohexene carboxylic acid. (n.d.).
  • The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? (2020, July 26).
  • Chemical structures of GABA and two gabapentinoids (pregabalin, gabapentin). (n.d.).
  • Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. (n.d.).
  • Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides. (n.d.).
  • Cyclohexane derivatives as anti-asthmatics. (n.d.).
  • Gabapentin. (n.d.).
  • Unveiling the Therapeutic Potential: Biological Activities of Cyclohexanehexone Derivatives - Benchchem. (n.d.).
  • Bicyclo[3.1.0]hexanes in Drug Discovery - PharmaBlock. (n.d.).
  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (2023, January 19).
  • Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. (n.d.).
  • Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. (2024, January 8).
  • Total Synthesis of Oseltamivir (Tamiflu) by Hayashi. (2009, January 4).
  • Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. (2024, January 9).
  • Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. (n.d.).
  • The chiral 5,6-cyclohexane-fused uracil ring-system: A molecular platform with promising activity against SARS-CoV-2. (2025, March 15).
  • Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. (2025, August 6).
  • Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. (2024, November 6).
  • (PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. (2025, August 6).
  • In vitro wound healing potential of cyclohexane extract of Onosma dichroantha Boiss. based on bioassay-guided fractionation. (2023, March 28).
  • (D)- and (L)-cyclohexenyl-G, a new class of antiviral agents: synthesis, conformational analysis, molecular modeling, and biological activity. (n.d.).
  • A Synthesis of Oseltamivir (Tamiflu) Starting from d-Mannitol. (n.d.).
  • Antiviral Agents. (n.d.).
  • Heterocyclic compounds derived from cyclohexane-1,4-dione: synthesis of tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives as target SARS-CoV-2 main protease (Mpro) and potential anti-Covid-19. (2021, August 17).
  • Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). (n.d.).
  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (2023, January 19).
  • The cyclohexene ring as bioisostere of a furanose ring: synthesis and antiviral activity of cyclohexenyl nucleosides. (n.d.).

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Application Note: Formulation & Protocol for 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Target Application: In Vitro Inhibition of Stearoyl-CoA Desaturase-1 (SCD1) Document ID: AN-SCD1-042 | Version: 2.1

Abstract & Introduction

This guide details the physicochemical handling and biological application of 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid . Structurally characterized by a polar carboxylic acid head group and a lipophilic cyclobutyl-ether tail, this compound belongs to a class of small molecules frequently utilized as inhibitors of Stearoyl-CoA Desaturase-1 (SCD1) .

SCD1 is the rate-limiting enzyme catalyzing the conversion of saturated fatty acids (SFAs, e.g., Stearate) into monounsaturated fatty acids (MUFAs, e.g., Oleate).[1] Proper formulation is critical; as a lipophilic weak acid, this compound is prone to precipitation in neutral aqueous media if not introduced via a stabilized solvent exchange method. This protocol ensures solubility, bioavailability, and reproducible data in cellular metabolic assays.

Physicochemical Profile & Solubility Logic

To formulate this compound effectively, one must understand the competition between its hydrophobic tail and its ionizable head group.

PropertyValue / CharacteristicImplication for Formulation
Molecular Class Lipophilic Carboxylic AcidAmphiphilic nature requires organic co-solvent.
Predicted pKa ~4.6 – 4.9At pH 7.4, it exists primarily as an anion (soluble). At pH < 5, it protonates and precipitates.
LogP (Predicted) ~2.5 – 3.2Moderate lipophilicity. High affinity for plasticware and serum proteins.
Primary Solvent DMSO (Dimethyl Sulfoxide)Soluble > 50 mM. Recommended stock solvent.[2]
Aqueous Solubility Low (< 100 µM in pure water)DO NOT dissolve directly in water or PBS.
The "Crash-Out" Risk

The most common failure mode is microprecipitation . When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into a cold aqueous buffer, the local concentration exceeds the solubility limit before mixing occurs, creating micro-crystals that may not re-dissolve, leading to false negatives in inhibition assays.

Protocol A: Preparation of Stock Solutions

Objective: Create a stable, high-concentration master stock.

  • Weighing: Accurately weigh 5–10 mg of the powder into a glass amber vial (hydrophobic compounds can stick to polypropylene; glass is preferred for stocks).

  • Solvent Calculation: Calculate the volume of sterile DMSO (anhydrous, cell-culture grade) required to reach a concentration of 20 mM .

    • Formula:

      
      
      
  • Dissolution: Add DMSO. Vortex vigorously for 30 seconds. Sonicate in a water bath at room temperature for 5 minutes if visual particulates remain.

  • Storage: Aliquot into small volumes (e.g., 50 µL) in amber tubes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: The "Intermediate Dilution" Method (Critical)

Objective: Introduce the compound to the culture media without precipitation. Standard: Final Assay Concentration = 10 µM (Example). Final DMSO = 0.1%.

Step-by-Step Workflow
  • Thaw Stock: Bring the 20 mM DMSO stock to room temperature. Vortex ensures homogeneity.

  • Prepare Intermediate (100x):

    • Dilute the 20 mM stock 1:20 in pure DMSO to create a 1 mM Working Stock .

    • Why? It is easier to pipet larger volumes of dilute DMSO than tiny volumes of concentrated stock.

  • Prepare Pre-Warm Media: Warm your culture media (e.g., DMEM + 10% FBS) to 37°C. Cold media accelerates precipitation.

  • The "Drop-wise" Addition:

    • While vortexing the media gently (or stirring), add the 1 mM Working Stock drop-wise to the media to achieve the final 10 µM concentration.

    • Note on FBS: Fetal Bovine Serum (FBS) contains albumin, which acts as a carrier protein. It binds the lipophilic tail of the molecule, significantly aiding solubility. Serum-free assays require Fatty Acid-Free BSA (0.1%) to prevent precipitation.

Visualization: Formulation Workflow

FormulationWorkflow cluster_0 Solvent Phase Powder Solid Compound (Store Desiccated) DMSO_Stock Master Stock (20 mM in DMSO) Powder->DMSO_Stock Dissolve Work_Stock Working Stock (1 mM in DMSO) DMSO_Stock->Work_Stock 1:20 Dilution (in DMSO) Media_Mix Assay Medium (Contains BSA/FBS) Work_Stock->Media_Mix Dropwise Addition (Vortexing) Cell_Plate Cell Culture Plate (Final Conc: 10 µM) Media_Mix->Cell_Plate Dispense

Caption: Step-by-step dilution strategy ensuring the compound remains solubilized by albumin carriers (FBS/BSA) before contacting cells.

Biological Context: SCD1 Inhibition Assay[3][4][5][6][7][8]

Mechanism: The target, SCD1, introduces a cis-double bond at the Delta-9 position of Stearoyl-CoA (C18:0) to form Oleoyl-CoA (C18:1).[1] Efficacy is measured by analyzing the ratio of C18:1/C18:0 lipids in the cell.

Experimental Setup (HepG2 or Adipocyte Model)
  • Seeding: Plate HepG2 cells at 5,000 cells/well in 96-well plates. Allow adherence (24h).

  • Treatment: Aspirate media. Add the formulated compound (from Protocol B) at concentrations ranging 1 nM – 10 µM.

  • Tracer Addition (Optional but Recommended): Co-incubate with [14C]-Stearic Acid or [13C]-Stearic Acid.

  • Incubation: 24–48 hours at 37°C.

  • Readout:

    • Lipid Extraction: Bligh & Dyer method.

    • Analysis: GC-MS (Gas Chromatography-Mass Spectrometry) to quantify the Desaturation Index (Product/Substrate ratio).

Visualization: SCD1 Signaling Pathway

SCD1_Pathway SFA Saturated Fatty Acids (Stearoyl-CoA C18:0) SCD1 SCD1 Enzyme (Target) SFA->SCD1 Substrate MUFA Monounsaturated FA (Oleoyl-CoA C18:1) SCD1->MUFA Desaturation Inhibitor 4-(cyclobutylmethoxy)... (Inhibitor) Inhibitor->SCD1 Blocks Lipogenesis Triglyceride Synthesis (Lipid Droplets) MUFA->Lipogenesis Membrane Membrane Fluidity & Signal Transduction MUFA->Membrane

Caption: The pharmacological intervention point.[3][4][5] Inhibition prevents the conversion of toxic SFAs into storage-ready MUFAs, often inducing lipotoxicity in cancer cells.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Cloudy Media Precipitation due to rapid mixing or cold media.Warm media to 37°C. Use the "Intermediate Dilution" method. Ensure BSA/FBS is present.
High Cell Death (Control) DMSO toxicity.Ensure final DMSO concentration is < 0.5% (ideally 0.1%).
No Effect (False Negative) Compound stuck to plastic.Use glass-coated plates or pre-saturate tips. Ensure compound didn't precipitate.
Variable IC50 Evaporation of stock.Use fresh aliquots. DMSO is hygroscopic; water absorption alters concentration.

Validation Step: Before treating cells, measure the absorbance of the media + compound at 600 nm. An increase in OD600 compared to vehicle control indicates precipitation.

References

  • SCD1 as a Therapeutic Target

    • Igal, R. A. (2010). Stearoyl-CoA desaturase-1: a new strategy for cancer therapy? Carcinogenesis.
  • Solubility of Carboxylic Acids

    • Di, L., & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and pKa).
  • SCD1 Inhibitor Protocols (General)

    • BenchChem. (2025).[6] Troubleshooting In Vitro Assay Variability for SCD1 Inhibitors.

  • Chemical Properties (Analogous Structures)

    • PubChem. 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid.[5] (Structural analog data used for pKa estimation).

Sources

Application Notes & Protocols: A Cell-Based Assay Workflow for Characterizing 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid Efficacy at the GPR84 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The characterization of novel chemical entities is a cornerstone of modern drug discovery. Compounds such as 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid, a synthetic molecule with a carboxylic acid moiety, represent a class of structures with the potential to interact with a wide array of biological targets. Due to its structural resemblance to endogenous medium-chain fatty acids (MCFAs), a plausible and compelling hypothesis is that this compound may exert its effects through GPCRs that recognize such lipids.

A primary candidate for this interaction is G protein-coupled receptor 84 (GPR84), an orphan receptor whose endogenous ligands are believed to be MCFAs.[1][2] GPR84 is predominantly expressed in cells of the innate immune system, including macrophages, neutrophils, and microglia, and its activation is linked to pro-inflammatory and immunomodulatory responses.[1][2][3] Therefore, GPR84 represents a promising therapeutic target for a variety of inflammatory, fibrotic, and metabolic diseases.[1][4]

This document provides a comprehensive, field-proven workflow for researchers to systematically evaluate the efficacy of novel compounds, using this compound as an exemplar. We present a series of detailed cell-based assay protocols designed to first establish the compound's potency and mechanism of action at the GPR84 receptor and then to quantify its functional impact in a disease-relevant cellular context.

Scientific Background: GPR84 Signaling Paradigms

To select the appropriate assays, it is critical to understand the signaling pathways initiated by GPR84 activation. GPR84 primarily couples to the Gαi/o family of G proteins.[4] This canonical pathway leads to the inhibition of adenylyl cyclase, resulting in a measurable decrease in intracellular cyclic adenosine monophosphate (cAMP).[2][5]

Beyond this primary pathway, GPR84 activation can trigger a cascade of downstream events, including:

  • MAPK/ERK Pathway Activation: Like many GPCRs, GPR84 can stimulate the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2).[6][7]

  • β-Arrestin Recruitment: Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate G protein-independent signaling.[8] The potential for a ligand to selectively activate G protein signaling over β-arrestin recruitment (or vice-versa) is known as "biased agonism" and is a key area of investigation in modern pharmacology.[2][9]

  • Functional Cellular Responses: In immune cells like macrophages, these signaling events translate into tangible functions such as enhanced phagocytosis and the production and release of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6).[6][10][11]

The following workflow is logically structured to interrogate each of these signaling nodes, providing a complete efficacy profile of the test compound.

GPR84_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist GPR84 Agonist (e.g., Test Compound) GPR84 GPR84 Receptor Agonist->GPR84 Binds Gi Gαi/o Protein GPR84->Gi Activates BetaArrestin β-Arrestin GPR84->BetaArrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits ERK p-ERK Gi->ERK Activates cAMP cAMP AC->cAMP BetaArrestin->ERK Activates ATP ATP ATP->cAMP Converts Function Functional Outcomes (Cytokine Release, Phagocytosis) cAMP->Function Leads to ERK->Function Leads to

Figure 2: Phased Experimental Workflow.

Phase 1: Target Engagement & Potency Determination

Assay 1: Gαi-Mediated cAMP Inhibition Assay

Scientific Rationale: The primary and most direct consequence of GPR84 activation is the inhibition of adenylyl cyclase via Gαi coupling, leading to a decrease in intracellular cAMP. [4][5]This makes a cAMP inhibition assay the ideal primary screen. By stimulating cells with an agent like forskolin to elevate basal cAMP levels, the inhibitory effect of a GPR84 agonist can be robustly quantified. [5]This assay will confirm if the test compound engages the receptor and provide its potency (EC50).

Protocol 1: cAMP Inhibition Assay

This protocol is adapted for a 96-well format using a commercial bioluminescent assay kit (e.g., Promega cAMP-Glo™). [12]

  • Cell Plating:

    • Seed HEK293 or CHO-K1 cells stably expressing human GPR84 into a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells/well in 80 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock of this compound in DMSO.

    • Perform a serial dilution in assay buffer (e.g., HBSS with 10 mM HEPES, 0.1% BSA) to create 2X final concentrations. Include a known GPR84 agonist (e.g., 6-OAU) as a positive control and a vehicle-only (e.g., 0.1% DMSO) control.

  • Assay Execution:

    • Carefully remove the culture medium from the cells.

    • Add 10 µL of 2X forskolin/IBMX solution (to a final concentration of 10 µM forskolin and 500 µM IBMX to elevate and stabilize cAMP levels).

    • Immediately add 10 µL of 2X compound dilutions to the appropriate wells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection (as per kit instructions): [12] * Add 20 µL of cAMP-Glo™ Lysis Buffer to each well and incubate for 10 minutes.

    • Add 20 µL of cAMP-Glo™ Detection Solution (containing PKA) and incubate for 20 minutes.

    • Add 40 µL of Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luciferase reaction. Incubate for 10 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence signals to cAMP concentrations using a standard curve.

    • Normalize the data: set the forskolin-only signal as 0% inhibition and a maximally effective concentration of a reference agonist as 100% inhibition.

    • Plot the percent inhibition against the log concentration of the compound and fit a four-parameter logistic curve to determine the EC50 value.

Data Presentation: Hypothetical Results

CompoundTargetAssay TypePotency (EC50)
6-OAU (Reference Agonist)GPR84cAMP Inhibition150 nM
This compoundGPR84cAMP Inhibition450 nM

Phase 2: Elucidating Mechanism of Action & Signal Bias

Assay 2: β-Arrestin Recruitment Assay

Scientific Rationale: Measuring β-arrestin recruitment is crucial for a complete mechanistic understanding. It reveals whether the compound's activity is restricted to G-protein pathways or if it also engages arrestin-mediated signaling. [8]Comparing the potency for G-protein activation (cAMP assay) versus β-arrestin recruitment can uncover "biased agonism," a phenomenon where a ligand preferentially activates one pathway over another, which can have significant therapeutic implications. [9][13] Protocol 2: β-Arrestin Recruitment Assay

This protocol utilizes an enzyme fragment complementation (EFC) technology (e.g., Eurofins DiscoverX PathHunter®). [14][15]

  • Cell Plating:

    • Use a cell line co-expressing the GPR84 receptor tagged with a ProLink™ (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment.

    • Plate 5,000-10,000 cells/well in 80 µL of plating medium in a 96-well white plate. Incubate overnight.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound and reference agonist as described in Protocol 1.

  • Assay Execution:

    • Add 20 µL of 5X compound dilutions to the cells.

    • Incubate for 90 minutes at 37°C.

  • Signal Detection (as per kit instructions): [14] * Allow the plate and PathHunter® Detection Reagents to equilibrate to room temperature.

    • Add 50 µL of the working detection reagent solution to each well.

    • Incubate for 60 minutes at room temperature in the dark.

    • Measure chemiluminescence with a plate reader.

  • Data Analysis:

    • Normalize the data (vehicle control = 0%, max reference agonist response = 100%).

    • Plot the response against the log concentration and fit a four-parameter logistic curve to determine the EC50.

Assay 3: ERK1/2 Phosphorylation Assay

Scientific Rationale: To confirm that the compound activates downstream signaling beyond the immediate G-protein interaction, we assess the phosphorylation of ERK1/2. This is a common convergence point for both G-protein and β-arrestin signaling pathways and serves as a robust marker of cellular activation. [16][17] Protocol 3: p-ERK Western Blot Analysis

  • Cell Culture and Treatment:

    • Plate GPR84-expressing cells in a 6-well plate and grow to ~80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to the experiment.

    • Treat cells with various concentrations of the test compound for a predetermined time (e.g., 5, 10, 30 minutes) at 37°C. Include vehicle and positive controls.

  • Cell Lysis:

    • Aspirate the medium and wash cells once with ice-cold PBS.

    • Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. [18] * Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Western Blotting: [16][18] * Determine protein concentration (e.g., BCA assay). Load 20 µg of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature with 5% BSA in TBST. [18] * Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and an imaging system. [19]

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.

    • Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Data Presentation: Signal Pathway Profile

CompoundcAMP EC50β-Arrestin EC50p-ERK ActivationBias Direction
6-OAU (Reference)150 nM500 nMRobustG-protein
This compound450 nM>10 µMModerateStrongly G-protein

Phase 3: Assessing Efficacy in a Functional Context

Assay 4: Macrophage Cytokine Release Assay

Scientific Rationale: Since GPR84 is highly expressed in macrophages and linked to inflammation, a key measure of functional efficacy is the compound's ability to modulate cytokine production. [3][6]We will use a human monocyte cell line (THP-1) differentiated into macrophages to provide a disease-relevant system.

Protocol 4: TNF-α and IL-6 Measurement by ELISA

  • Macrophage Differentiation: [20] * Plate THP-1 monocytes at 5 x 10^5 cells/mL in a 24-well plate containing RPMI-1640 medium.

    • Add PMA (Phorbol 12-myristate 13-acetate) to a final concentration of 100 ng/mL.

    • Incubate for 48 hours to induce differentiation into adherent macrophage-like cells.

    • Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

  • Cell Treatment: [21] * Treat the differentiated macrophages with various concentrations of the test compound.

    • To mimic an inflammatory environment, co-stimulate with a low concentration of LPS (e.g., 10 ng/mL), as GPR84 often acts to amplify existing inflammatory signals. [6] * Incubate for 18-24 hours at 37°C.

  • Supernatant Collection & ELISA:

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions. [22]

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples and plot against the compound concentration.

Assay 5: Phagocytosis Assay

Scientific Rationale: GPR84 activation has been shown to enhance the phagocytic capacity of macrophages, a critical function of the innate immune response. [6][10][11]This assay provides a direct measure of this important functional outcome.

Protocol 5: Flow Cytometry-Based Phagocytosis Assay

  • Cell Preparation:

    • Differentiate THP-1 cells into macrophages in a 24-well plate as described in Protocol 4.

  • Assay Execution: [23][24] * Pre-treat macrophages with the test compound or controls for 1 hour at 37°C.

    • Add fluorescently labeled particles (e.g., FITC-labeled E. coli or zymosan beads) to each well at a particle-to-cell ratio of 10:1. [23][24] * Incubate for 1-2 hours at 37°C to allow phagocytosis.

    • As a negative control, run a parallel set of wells incubated at 4°C, where phagocytosis is inhibited, to measure surface binding only. [23]

  • Sample Preparation for Flow Cytometry:

    • Aspirate the medium and wash the cells three times with ice-cold PBS to remove non-ingested particles.

    • Add a quenching solution (e.g., Trypan Blue) for 1-2 minutes to quench the fluorescence of surface-bound particles. [24] * Wash again with PBS.

    • Gently detach the cells using a cell scraper or TrypLE™ Express. [23] * Resuspend the cells in FACS buffer (PBS with 2% FBS).

  • Data Acquisition and Analysis:

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC).

    • Gate on the live cell population.

    • The phagocytic activity can be quantified as either the percentage of fluorescent cells (phagocytic capacity) or the mean fluorescence intensity (MFI) of the positive population (phagocytic index).

Data Presentation: Functional Efficacy Summary

CompoundMax TNF-α Release (% of LPS)Max IL-6 Release (% of LPS)Phagocytosis Index (Fold Change)
Vehicle Control100%100%1.0
This compound175%160%2.5

Conclusion

This application note outlines a robust, multi-phase workflow to comprehensively assess the efficacy of a novel compound, this compound, as a modulator of the GPR84 receptor. By systematically progressing from initial target engagement and potency determination (cAMP assay) to detailed mechanistic profiling (β-arrestin, p-ERK) and finally to functional readouts in disease-relevant immune cells (cytokine release, phagocytosis), researchers can build a complete efficacy profile. This structured approach not only validates the compound's activity but also provides critical insights into its mechanism of action, including potential signal bias, which is invaluable for guiding further drug development efforts.

References

  • Roskoski, R. Jr. (2012). ERK1/2 MAP kinases: structure, function, and regulation. Pharmacological Research. Available at: [Link]

  • Chen, P. H., et al. (2022). Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo. STAR Protocols. Available at: [Link]

  • Assay Genie. Phagocytosis Assay Kit (Red E. coli). Available at: [Link]

  • The Jackson Laboratory. (2023). Phagocytosis Assay Protocol. Available at: [Link]

  • Fleischman, A. Lab. Macrophage Preparation and Phagocytosis Assay. University of California, Irvine. Available at: [Link]

  • Recio, C., et al. (2018). Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. Frontiers in Immunology. Available at: [Link]

  • Patsnap. (2024). What are GPR84 agonists and how do they work?. Patsnap Synapse. Available at: [Link]

  • Eurofins DiscoverX. cAMP Hunter™ eXpress GPCR Assay. Available at: [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]

  • Inglese, J., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Available at: [Link]

  • Bartosh, T. J., et al. (2016). Macrophage Inflammatory Assay. Bio-protocol. Available at: [Link]

  • Patsnap. (2024). What are G-protein coupled receptor 84 antagonists and how do they work?. Patsnap Synapse. Available at: [Link]

  • Zhang, X., et al. (2023). Pro-phagocytic function and structural basis of GPR84 signaling. Nature Communications. Available at: [Link]

  • Schulze, T., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. Available at: [Link]

  • Recio, C., et al. (2018). Activation of the immune-metabolic receptor GPR84 enhances inflammation and phagocytosis in macrophages. University of Birmingham Research Portal. Available at: [Link]

  • Lucy, D., et al. (2019). A Biased Agonist at Immunometabolic Receptor GPR84 Causes Distinct Functional Effects in Macrophages. ACS Chemical Biology. Available at: [Link]

  • Eurofins DiscoverX. PathHunter® β-Arrestin GPCR Assays. Available at: [Link]

  • Eurofins Discovery. β-arrestin Assays. Available at: [Link]

  • Jenkins, L., et al. (2024). Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Waller, A., et al. (2024). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Scientific Reports. Available at: [Link]

  • Bio-Techne. Methods for Detecting Protein Phosphorylation. Available at: [Link]

  • Jenkins, L., et al. (2024). Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Bio-Rad. Detection of Phosphorylated Proteins by Western Blotting. Available at: [Link]

  • Jung, S., et al. (2023). GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity. Journal of Clinical Investigation. Available at: [Link]

  • FUJIFILM Cellular Dynamics. (2025). IL-6 Cytokine Release Assay with iCell® Macrophages 2.0. Available at: [Link]

  • CUSABIO. GPR84 related Antibodies, Proteins, cDNA and ELISA Kits. Available at: [Link]

  • ResearchGate. (2021). ELISA to detect macrophage cytokine levels. [Image]. Available at: [Link]

  • PubChem. 4-(4-Methoxybutoxy)cyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

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Probing the Lysophosphatidic Acid Receptor 1 (LPA1) Signaling Axis: Application Notes and Protocols for the Selective Antagonist AM-095

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Role of LPA1 with a Potent and Selective Chemical Probe

Lysophosphatidic acid (LPA) is a bioactive phospholipid that orchestrates a diverse array of cellular processes, including proliferation, migration, and survival, by activating a family of G protein-coupled receptors (GPCRs), namely LPA1-6.[1][2][3] The LPA receptor 1 (LPA1) has garnered significant attention due to its widespread tissue distribution and its implication in various physiological and pathological conditions, including fibrosis, cancer, and neuropathic pain.[1][4][5] To dissect the intricate signaling pathways governed by LPA1 and to validate its potential as a therapeutic target, highly selective and potent chemical probes are indispensable.

This guide provides detailed application notes and protocols for the utilization of AM-095 , a potent and selective antagonist of the LPA1 receptor.[1][6][7] AM-095 offers researchers a powerful tool to investigate LPA1-mediated signaling cascades in both in vitro and in vivo settings. Its high oral bioavailability and demonstrated efficacy in preclinical models of disease further underscore its value as a research tool.[1][6]

AM-095: A Profile of a Selective LPA1 Antagonist

AM-095, with the chemical name {4'-[3-methyl-4-((R)-1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-acetate, is a well-characterized LPA1 antagonist.[1] Its mechanism of action involves the competitive inhibition of LPA binding to the LPA1 receptor, thereby blocking the initiation of downstream signaling events.[1][7]

Property Value Reference
Target Lysophosphatidic Acid Receptor 1 (LPA1)[6][7]
IC50 (human LPA1) 0.98 µM (GTPγS binding assay)[1][7]
IC50 (mouse LPA1) 0.73 µM (GTPγS binding assay)[1][7]
IC50 (human LPA1) 0.025 µM (calcium flux assay)[7][8]
IC50 (mouse LPA1) 0.023 µM (calcium flux assay)[7][8]
Selectivity Highly selective for LPA1 over LPA2, LPA3, LPA4, and LPA5 (IC50s >10,000 nM)[9]
Formulation Crystalline solid[9]
Solubility Soluble in DMSO[6][9]

Mechanism of Action: Interrogating the LPA1 Signaling Cascade

LPA1 activation by its endogenous ligand, LPA, triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily Gαi, Gαq, and Gα12/13.[10] These G proteins, in turn, initiate a cascade of downstream signaling events that ultimately dictate the cellular response. AM-095, by blocking the initial binding of LPA to LPA1, allows for the precise dissection of these pathways.

LPA1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds & Activates AM095 AM-095 (Antagonist) AM095->LPA1 Blocks Binding G_proteins Gαi, Gαq, Gα12/13 LPA1->G_proteins Activates Downstream Downstream Effectors (e.g., PLC, RhoA) G_proteins->Downstream Activate Response Cellular Responses (Migration, Proliferation, etc.) Downstream->Response Mediate

Figure 1: Simplified schematic of the LPA1 signaling pathway and the inhibitory action of AM-095.

Experimental Protocols: A Guide to Utilizing AM-095 in Research

The following protocols provide a framework for using AM-095 to investigate LPA1 function in various experimental systems. It is crucial to optimize these protocols for specific cell types and experimental conditions.

Protocol 1: In Vitro LPA1 Antagonism using a Calcium Mobilization Assay

Principle: LPA1 activation, particularly through Gαq coupling, stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i).[2][11] This assay measures the ability of AM-095 to inhibit LPA-induced calcium flux.

Materials:

  • Cells expressing the LPA1 receptor (e.g., CHO cells stably transfected with human or mouse LPA1).[7]

  • Cell culture medium and supplements.

  • AM-095 (stock solution in DMSO).

  • LPA (e.g., 18:1 LPA).

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed LPA1-expressing cells into the microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of AM-095 in the assay buffer. A typical concentration range to start with is 10 nM to 10 µM. Include a vehicle control (DMSO).

  • Antagonist Incubation: Add the diluted AM-095 or vehicle to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Reading: Place the plate in the fluorescence reader. Initiate reading and add a pre-determined concentration of LPA (typically the EC80) to all wells.

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the percentage of inhibition of the LPA-induced response by AM-095 for each concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Calcium_Assay_Workflow A Seed LPA1-expressing cells in microplate B Load cells with calcium indicator dye A->B C Prepare serial dilutions of AM-095 B->C D Incubate cells with AM-095 or vehicle C->D E Measure baseline fluorescence D->E F Add LPA (agonist) and measure fluorescence E->F G Analyze data and determine IC50 F->G

Figure 2: Workflow for the in vitro calcium mobilization assay to assess AM-095 activity.

Protocol 2: Cell Migration (Chemotaxis) Assay

Principle: LPA is a potent chemoattractant for various cell types, a process largely mediated by LPA1.[6][10] This assay evaluates the ability of AM-095 to inhibit LPA-induced cell migration.

Materials:

  • Cells known to migrate in response to LPA (e.g., A2058 human melanoma cells).[1][6]

  • Transwell inserts (e.g., Boyden chambers) with appropriate pore size.

  • Serum-free cell culture medium.

  • AM-095 (stock solution in DMSO).

  • LPA.

  • Fixing and staining reagents (e.g., methanol and crystal violet).

Procedure:

  • Cell Preparation: Culture cells to sub-confluency and then serum-starve them for several hours prior to the assay.

  • Assay Setup: Place the Transwell inserts into a 24-well plate. In the lower chamber, add serum-free medium containing LPA as the chemoattractant. In control wells, add serum-free medium only.

  • Treatment: Resuspend the serum-starved cells in serum-free medium containing various concentrations of AM-095 or vehicle control.

  • Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for a duration sufficient for cell migration (typically 4-24 hours).

  • Quantification:

    • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the migrated cells with crystal violet.

    • Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.

  • Data Analysis: Calculate the percentage of inhibition of LPA-induced migration by AM-095.

In Vivo Applications: Investigating the Role of LPA1 in Disease Models

AM-095's favorable pharmacokinetic properties, including high oral bioavailability, make it a valuable tool for in vivo studies.[1][6] It has been successfully used in rodent models of fibrosis and other conditions.[1][9]

General Considerations for In Vivo Studies:

  • Dosing: AM-095 has been shown to be effective at doses ranging from 10 to 30 mg/kg administered orally in mice.[6][9] The optimal dose and frequency should be determined for each specific model.

  • Vehicle: A common vehicle for oral administration of AM-095 is a suspension in a solution of carboxymethylcellulose sodium (CMC-Na).[12]

  • Pharmacokinetic Profiling: It is advisable to perform pharmacokinetic studies to determine the plasma concentrations and half-life of AM-095 in the specific animal model being used.[7]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Troubleshooting and Key Considerations

  • Solubility: Ensure that AM-095 is fully dissolved in DMSO for stock solutions. For aqueous buffers, be mindful of potential precipitation at high concentrations.

  • Off-Target Effects: While AM-095 is highly selective for LPA1, it is always good practice to include appropriate controls to rule out potential off-target effects, especially at higher concentrations.[9]

  • Cell Line Variability: The response to LPA and the potency of AM-095 can vary between different cell lines. It is essential to characterize the LPA receptor expression profile of the cells being used.

Conclusion

AM-095 is a potent, selective, and orally bioavailable antagonist of the LPA1 receptor, making it an invaluable chemical probe for elucidating the multifaceted roles of LPA1 signaling in health and disease. The protocols and guidelines presented here provide a solid foundation for researchers to effectively utilize AM-095 in their investigations, ultimately contributing to a deeper understanding of LPA biology and the development of novel therapeutic strategies.

References

  • AM095 | CAS:1345614-59-6 | Potent LPA1 receptor antagonist | High Purity - BioCrick. (URL: [Link])

  • Swaney, J.S., et al. (2011). Pharmacokinetic and pharmacodynamic characterization of an oral lysophosphatidic acid type 1 receptor-selective antagonist. Journal of Pharmacology and Experimental Therapeutics, 336(3), 693-700. (URL: [Link])

  • Development of LPA5 Antagonists as Analgesics - NIH RePORTER. (URL: [Link])

  • Lin, M. E., et al. (2010). Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance. PMC. (URL: [Link])

  • LPAR5 - Wikipedia. (URL: [Link])

  • Zhang, Y., et al. (2021). Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects. PMC. (URL: [Link])

  • Wu, C. C., et al. (2021). Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials. MDPI. (URL: [Link])

  • Kihara, Y., et al. (2014). LPA Receptor Signaling: Pharmacology, Physiology, and Pathophysiology. ResearchGate. (URL: [Link])

  • LPAR5 lysophosphatidic acid receptor 5 [ (human)] - NCBI. (URL: [Link])

  • Lpar5 lysophosphatidic acid receptor 5 [ (house mouse)] - NCBI. (URL: [Link])

  • Wanke, E., et al. (2022). Lysophosphatidic Acid Receptor 5 (LPA 5 ) Knockout Ameliorates the Neuroinflammatory Response In Vivo and Modifies the Inflammatory and Metabolic Landscape of Primary Microglia In Vitro. MDPI. (URL: [Link])

  • de Vries, L. P., et al. (2022). An LPAR5-antagonist that reduces nociception and increases pruriception. Frontiers. (URL: [Link])

  • Isoquinolone derivatives as lysophosphatidic acid receptor 5 (LPA5) antagonists: Investigation of structure-activity relationships, ADME properties and analgesic effects | Multispan, Inc. (URL: [Link])

  • AM095 - Drug Targets, Indications, Patents - Patsnap Synapse. (URL: [Link])

  • 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 296850 - PubChem. (URL: [Link])

  • Szałabska, K., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. (URL: [Link])

  • cis-1-Tert-butyl-4-carbomethoxycyclohexane - the NIST WebBook. (URL: [Link])

  • Bezborodov, V S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. OSTI.GOV. (URL: [Link])

  • AM095 - MedChem Express - Cambridge Bioscience. (URL: [Link])

  • KR100758620B1 - 4-alkoxy cyclohexane-1 amino carboxylic acid ester and preparation method thereof - Google P
  • cyclohexane and its functionally substituted derivatives - CABI Digital Library. (URL: [Link])

  • Gupte, A., et al. (2014). Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors. PubMed. (URL: [Link])

  • US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1. (URL: )
  • 1-methylcyclohexanecarboxylic acid - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - ResearchGate. (URL: [Link])

  • del Rosario, A. D., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers. (URL: [Link])

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methods for synthesizing derivatives of cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis of Cyclohexanecarboxylic Acid Derivatives

Part 1: Executive Summary & Strategic Framework

Cyclohexanecarboxylic acid (CHCA) scaffolds are ubiquitous in medicinal chemistry, serving as the pharmacophore backbone for blockbuster drugs like Gabapentin (neuronal calcium channel blocker), Tranexamic acid (antifibrinolytic), and Sidr (antiviral). The saturation of the aromatic ring imparts unique physicochemical properties—increasing sp³ character (Fsp³), improving solubility, and enabling specific stereochemical vectors that planar aromatic systems cannot access.

However, the synthesis of substituted CHCA derivatives presents two primary challenges:

  • Stereocontrol: Controlling the cis/trans ratio of substituents on the flexible cyclohexane ring.

  • Regioselectivity: Functionalizing specific carbons (C3 vs. C4) on a saturated ring without activating the more reactive

    
    -position.
    

This guide details three distinct protocols ranging from industrial-scale hydrogenation to cutting-edge palladium-catalyzed remote C-H activation.

Strategic Pathways Overview
PathwayMethodologyKey AdvantageTarget Isomer
A Catalytic Hydrogenation Scalable, uses abundant aromatic precursors (Benzoic acids).Cis (Kinetic) or Trans (Thermodynamic)
B Diels-Alder Cycloaddition De novo ring construction; access to highly substituted cores.Endo/Exo specific
C Remote C-H Activation Late-stage functionalization of the saturated ring.

-Functionalized

Part 2: Detailed Protocols

Protocol A: Stereoselective Hydrogenation & Epimerization

The Industrial Standard for 4-Substituted Derivatives

This protocol utilizes the difference between kinetic and thermodynamic control to access either cis or trans isomers from a single benzoic acid precursor.

Mechanism: Heterogeneous hydrogenation typically adds hydrogen across the face of the aromatic ring (syn-addition), favoring the cis isomer. Subsequent base-mediated equilibration favors the thermodynamically stable trans isomer (diequatorial).

Reagents:

  • Substrate: 4-substituted benzoic acid (e.g., 4-methylbenzoic acid).

  • Catalyst: 5% Rh/C or 5% Pt/C (Rh is preferred for lower pressure/temperature).

  • Solvent: Acetic acid (for hydrogenation); Ethylene glycol (for epimerization).

  • Base: KOH or NaOMe.

Step-by-Step Methodology:

  • Hydrogenation (Kinetic Cis-Selectivity):

    • Charge a high-pressure autoclave with 4-substituted benzoic acid (10 mmol) and 5% Rh/C (5 mol% loading).

    • Add Acetic Acid (50 mL). Note: Acidic media prevents catalyst poisoning by the carboxylate.

    • Purge with N₂ (3x), then pressurize with H₂ to 50 bar .

    • Stir at 60°C for 12 hours.

    • Filter catalyst over Celite. Concentrate filtrate to yield the crude product (typically >90% cis).

  • Epimerization (Thermodynamic Trans-Selectivity):

    • Dissolve the crude cis-rich acid in Ethylene Glycol (high boiling point is critical).

    • Add KOH (5.0 equiv).

    • Heat to 180°C for 16–24 hours. Caution: Ensure inert atmosphere (N₂) to prevent oxidation.

    • Cool to room temperature, dilute with water, and acidify with HCl to pH 2.

    • Extract with EtOAc. The product will be predominantly the trans-isomer (>95% trans).

Data Summary:

ConditionCatalystSolventTemp (°C)Pressure (bar)Major Product
Kinetic 5% Rh/CAcOH6050Cis (>90%)
Thermodynamic KOH (Base)Ethylene Glycol180N/ATrans (>95%)
Protocol B: Transannular -C-H Functionalization

The Modern Approach (2023-2024)

Direct functionalization of the unactivated C3/C4 positions of cyclohexane rings has historically been impossible without pre-functionalization. Recent advances (e.g., Yu group, Nature 2023) utilize ligand-enabled Pd(II) catalysis to direct activation to the


-position via a transient palladacycle.

Reagents:

  • Substrate: Cyclohexanecarboxylic acid.[1][2][3][4]

  • Coupling Partner: Aryl Iodide (Ar-I).[5]

  • Catalyst: Pd(OAc)₂ or PdCl₂(PhCN)₂ (10 mol%).[6]

  • Ligand: Quinuclidine-pyridone ligand (L1) (Crucial for spanning the ring distance).[5]

  • Oxidant/Base: Ag₂CO₃ (1.5 equiv), K₂HPO₄.

  • Solvent: HFIP (Hexafluoroisopropanol) – Essential for stabilizing the cationic Pd intermediate.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a glovebox, combine Pd(OAc)₂ (10 mol%), Ligand L1 (20 mol%), and Ag₂CO₃ (1.5 equiv) in a sealed tube.

    • Add Cyclohexanecarboxylic acid (0.2 mmol) and Aryl Iodide (2.0 equiv).

    • Add HFIP (1.0 mL).[6]

  • Execution:

    • Seal and heat to 90°C for 24 hours.

    • Note: The reaction proceeds via a Directed C-H Activation mechanism where the carboxylate directs the Pd to the

      
      -position (transannular).
      
  • Workup:

    • Cool, dilute with EtOAc, and filter through a silica plug.

    • Purify via HPLC or Flash Chromatography.

Why this works: The quinuclidine-pyridone ligand coordinates to Palladium and the carboxylic acid substrate, creating a specific geometry that "reaches" across the ring to activate the


-C-H bond, bypassing the more sterically accessible 

-hydrogens.
Protocol C: Case Study – Gabapentin Synthesis

Hofmann Rearrangement Strategy

Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) is a classic example of modifying a CHCA derivative.

Step-by-Step Methodology:

  • Anhydride Formation:

    • Reflux 1,1-cyclohexanediacetic acid with acetic anhydride.

    • Yields 3,3-pentamethylene glutaric anhydride.

  • Mono-Amide Formation:

    • Treat the anhydride with anhydrous ammonia (or aqueous NH₄OH) in isopropanol.

    • This opens the ring to form 1,1-cyclohexanediacetic acid monoamide.

  • Hofmann Rearrangement:

    • Treat the monoamide with Sodium Hypobromite (NaOBr), generated in situ from NaOH and Br₂ at 0°C.

    • Heat to 60°C. The amide group (-CONH₂) is converted to an amine (-NH₂) with the loss of carbonyl carbon.

    • Acidify to precipitate Gabapentin.

Part 3: Visualization & Logic

Workflow 1: Stereoselective Hydrogenation & Epimerization

HydrogenationWorkflow Start Substituted Benzoic Acid H2_Step Hydrogenation (Rh/C, H2, 50 bar) Start->H2_Step Syn-Addition Cis_Product Cis-Isomer (Kinetic) (Major Product) H2_Step->Cis_Product 90% Yield Epimerization Epimerization (KOH, 180°C) Cis_Product->Epimerization Isomerization Trans_Product Trans-Isomer (Thermodynamic) (Target Drug Scaffold) Epimerization->Trans_Product Equilibration

Caption: Conversion of aromatic precursors to stereochemically pure cyclohexane derivatives via kinetic vs. thermodynamic control.

Workflow 2: Mechanism of Transannular C-H Activation

CH_Activation Substrate Cyclohexanecarboxylic Acid Coordination Ligand-Pd-Substrate Complex (Molecular Recognition) Substrate->Coordination + Pd(OAc)2 / Ligand TS Transannular Palladacycle (Gamma-C-H Insertion) Coordination->TS C-H Activation Oxidation Oxidative Addition (Ar-I) Pd(II) -> Pd(IV) TS->Oxidation + Ar-I RedElim Reductive Elimination Oxidation->RedElim Product Gamma-Arylated Product RedElim->Product C-C Bond Formed

Caption: Ligand-enabled remote C-H activation bypassing proximal positions to functionalize the gamma-carbon.

Part 4: References

  • Stereoselective Hydrogenation of Benzoic Acids:

    • Title: Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions.

    • Source: Nature Communications (2021).[7]

    • URL:[Link]

  • Epimerization Protocols (Trans-Isomer Synthesis):

    • Title: Method for preparation of trans-4-amino-1-cyclohexanecarboxylic acid derivatives (Tranexamic Acid Precursors).

    • Source: US Patent 7,314,950.

    • URL:

  • Remote C-H Functionalization:

    • Title: Transannular C–H functionalization of cycloalkane carboxylic acids.[5][8]

    • Source: Nature (2023).[8]

    • URL:[Link]

  • Gabapentin Synthesis:

    • Title: Process for the synthesis of Gabapentin (Hofmann Rearrangement).[9]

    • Source: US Patent Application 20080103334.

    • URL:

  • Diels-Alder Approaches:

    • Title: The Diels–Alder Cycloaddition Reaction: Mechanism and Application.[10]

    • Source: Chemistry LibreTexts.

    • URL:[Link]

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Application Note: A Robust LC-MS/MS Method for the Sensitive Quantification of Cyclohexane Carboxylic Acids in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Cyclohexane Carboxylic Acids

Cyclohexane carboxylic acid and its derivatives are important compounds found in various fields; they are metabolites in biological systems, byproducts of industrial processes, and structural motifs in pharmaceuticals.[1] For researchers, scientists, and drug development professionals, their accurate quantification in complex matrices like plasma or urine is critical for pharmacokinetic studies, biomarker discovery, and environmental monitoring.

However, the analysis of these small, polar molecules presents significant analytical challenges.[2] Their high polarity leads to poor retention on conventional reversed-phase liquid chromatography (RP-LC) columns, while their chemical nature often results in weak ionization efficiency during mass spectrometry (MS) analysis.[3][4] These issues can severely compromise the sensitivity and reliability of quantitative assays.

This application note details a robust and highly sensitive method for the analysis of cyclohexane carboxylic acids using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The core of this methodology is a chemical derivatization strategy designed to overcome the inherent analytical difficulties, ensuring reliable and reproducible quantification even at low concentrations.

Method Rationale: Overcoming Analytical Hurdles

The success of this method hinges on addressing the core challenges of retention and ionization through a targeted chemical modification of the analyte.

The Imperative of Chemical Derivatization

Direct analysis of carboxylic acids by LC-MS is often plagued by issues of poor sensitivity and chromatographic performance.[3] Chemical derivatization is a powerful strategy to circumvent these problems.[5] By reacting the carboxylic acid functional group with a carefully selected reagent, we can fundamentally alter the molecule's properties to be more amenable to LC-MS analysis. The primary benefits include:

  • Enhanced Chromatographic Retention: The derivatization process attaches a larger, less polar chemical group to the analyte. This increased hydrophobicity significantly improves retention on widely used C18 reversed-phase columns, moving the analyte away from the void volume and interferences.

  • Improved Ionization Efficiency: Many derivatizing agents are designed to carry a permanent positive charge or a group that is very easily protonated. This "charge-tagging" dramatically enhances the analyte's response in the mass spectrometer, typically using positive-ion electrospray ionization (ESI+), leading to substantial gains in sensitivity.[6][7]

  • Increased Specificity: The derivatization reaction is specific to the carboxylic acid group, and the resulting product has a unique mass and fragmentation pattern, which increases the overall selectivity of the MS/MS detection.

For this protocol, we will focus on derivatization using 3-nitrophenylhydrazine (3-NPH), a reagent proven effective for carboxylic acids, which reacts to form a stable hydrazone derivative that ionizes well in ESI+.[8]

The Role of Stable Isotope-Labeled Internal Standards

Quantitative bioanalysis by LC-MS/MS can be affected by variability in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[9] To ensure the highest degree of accuracy and precision, a stable isotope-labeled (SIL) internal standard (IS) is essential. A SIL IS, such as ¹³C₆-Cyclohexanecarboxylic Acid, is chemically identical to the analyte and co-elutes chromatographically. However, it is mass-shifted, allowing the mass spectrometer to distinguish it from the target analyte.[10] This co-elution ensures that the IS experiences the exact same processing and matrix effects as the analyte, providing a reliable basis for accurate quantification.[9]

Experimental Workflow and Protocols

This section provides a detailed, step-by-step protocol for the quantification of cyclohexanecarboxylic acid in human plasma.

Overall Experimental Workflow Diagram

The entire process, from sample receipt to final data analysis, follows a structured workflow to ensure consistency and accuracy.

G cluster_prep Sample Preparation cluster_deriv Chemical Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Plasma Sample Thawing + Addition of SIL Internal Standard s2 Protein Precipitation (e.g., with Acetonitrile) s1->s2 s3 Centrifugation & Supernatant Transfer s2->s3 s4 Solvent Evaporation (Drying) s3->s4 d1 Reconstitution in Catalyst Solution s4->d1 d2 Addition of 3-NPH Reagent d1->d2 d3 Incubation (e.g., 60°C for 30 min) d2->d3 d4 Quenching & Dilution d3->d4 a1 Injection into UPLC-MS/MS System d4->a1 a2 Chromatographic Separation (Reversed-Phase C18) a1->a2 a3 MS/MS Detection (ESI+, MRM Mode) a2->a3 p1 Peak Integration a3->p1 p2 Analyte/IS Ratio Calculation p1->p2 p3 Quantification via Calibration Curve p2->p3 caption Figure 1. Overall workflow for LC-MS/MS analysis.

Caption: Figure 1. Overall workflow for LC-MS/MS analysis.

Materials and Reagents
  • Analytes and Standards: Cyclohexanecarboxylic acid (≥98% purity), ¹³C₆-Cyclohexanecarboxylic acid (SIL IS, ≥99% purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).[11]

  • Derivatization Reagents: 3-Nitrophenylhydrazine hydrochloride (3-NPH), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), Pyridine.

  • Sample Matrix: Blank human plasma (K₂EDTA).

Protocol 1: Sample Preparation and Protein Precipitation
  • Thaw plasma samples on ice to prevent degradation.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 10 µL of the SIL IS working solution (e.g., 1 µg/mL in 50% methanol).

  • Add 150 µL of cold acetonitrile to precipitate proteins.[12]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to a new tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

Protocol 2: Chemical Derivatization with 3-NPH

The derivatization reaction converts the carboxylic acid into a 3-nitrophenylhydrazone, which is highly responsive in ESI+ MS.[8]

Caption: Figure 2. Derivatization of Cyclohexanecarboxylic Acid.

  • Prepare the EDC/Pyridine catalyst solution: 120 mg/mL EDC and 60 mg/mL Pyridine in Acetonitrile/Water (50:50, v/v).

  • Prepare the 3-NPH reagent solution: 50 mg/mL 3-NPH in Acetonitrile/Water (50:50, v/v).

  • To the dried sample extract from Protocol 1, add 50 µL of the EDC/Pyridine catalyst solution.

  • Add 50 µL of the 3-NPH reagent solution.

  • Vortex briefly and incubate the mixture at 60°C for 30 minutes.

  • After incubation, cool the samples to room temperature.

  • Add 900 µL of 90% Methanol/Water to quench the reaction and dilute the sample for injection.

  • Centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an LC vial.

Instrumental Method and Parameters

The following tables summarize the optimized instrumental conditions for the analysis of the derivatized cyclohexane carboxylic acids.

Table 1: UPLC Parameters
ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 45°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
3.0
4.0
4.1
5.0

Rationale: A C18 column provides excellent retention for the hydrophobic derivatized analyte.[13] The acidic mobile phase ensures consistent protonation for stable ESI performance.[14] A gradient elution allows for efficient separation from matrix components.

Table 2: Mass Spectrometry Parameters
ParameterSetting
Mass Spectrometer Waters Xevo TQ-S or equivalent Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 1.5 kV
Cone Voltage 30 V
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/Hr (Nitrogen)
Cone Gas Flow 150 L/Hr (Nitrogen)
Collision Gas Argon
Data Acquisition Mode Multiple Reaction Monitoring (MRM)

Rationale: ESI in positive mode is ideal for detecting the charge-tagged derivatized analytes. MRM mode provides the highest sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for each compound.[13]

Table 3: Example MRM Transitions for Quantification
CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (s)Collision Energy (eV)
CHCA-3NPH Derivative264.1137.10.0518
¹³C₆-CHCA-3NPH Derivative (IS)270.1137.10.0518

Note: The exact m/z values and collision energies must be optimized for the specific instrument used. The precursor ion corresponds to the [M+H]⁺ of the derivatized molecule. The product ion (137.1) corresponds to the 3-nitrophenyl moiety, a common fragment for this derivatization strategy.

Method Validation and Trustworthiness

To ensure the reliability of this protocol for its intended purpose, a full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters to assess include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix.

  • Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range (e.g., 1-1000 ng/mL).

  • Accuracy and Precision: Intra- and inter-day assessment of how close the measured values are to the nominal concentration (accuracy) and the reproducibility of these measurements (precision).

  • Matrix Effect: Evaluating the impact of matrix components on the ionization of the analyte and IS.

  • Recovery: Assessing the efficiency of the extraction process.

  • Stability: Evaluating the stability of the analyte in the matrix under various storage conditions (e.g., freeze-thaw, long-term storage).

Conclusion

The LC-MS/MS method presented in this application note provides a sensitive, specific, and robust solution for the quantification of cyclohexane carboxylic acids in complex biological matrices. By employing a targeted chemical derivatization strategy with 3-NPH, the inherent analytical challenges of poor chromatographic retention and low ionization efficiency are effectively overcome. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this protocol well-suited for demanding applications in pharmaceutical development, clinical research, and metabolic studies.

References

  • Darko, E., & de la Mata, A. P. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. Retrieved February 14, 2026, from [Link]

  • Science.gov. (n.d.). cyclohexane carboxylic acid: Topics by Science.gov. Retrieved February 14, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved February 14, 2026, from [Link]

  • Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Retrieved February 14, 2026, from [Link]

  • Campo, L., et al. (2015). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages.
  • Xie, Y., et al. (2014). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Bioanalysis, 6(21), 2919-2934.
  • Waters Corporation. (n.d.). Improved Analytical Sensitivity and Chromatographic Peak Shape for the Quantification of TCA Cycle Analytes in Human Plasma using ACQUITY PREMIER with MaxPeak High Performance Surfaces Technology. Retrieved February 14, 2026, from [Link]

  • NIST. (n.d.). Cyclohexanecarboxylic acid. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Cyclohexanecarboxylic acid on Newcrom R1 HPLC column. Retrieved February 14, 2026, from [Link]

  • Siegel, D., et al. (2014). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Journal of The American Society for Mass Spectrometry, 25(11), 1965-1973.
  • ResearchGate. (n.d.). Mass spectrum of Cyclohexanecarboxylic acid , 2-hydroxy-1,6-dimethyl-,methyl ester with Retention Time (RT)= 5.707. Retrieved February 14, 2026, from [Link]

  • Griffiths, W. J., & Wang, Y. (2009). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinica Chimica Acta, 403(1-2), 1-13.
  • Syngene. (n.d.). Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. Retrieved February 14, 2026, from [Link]

  • Kľučková, K., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1299, 342435.
  • SpectraBase. (n.d.). Cyclohexane-carboxylic Acid. Retrieved February 14, 2026, from [Link]

  • Tsutsui, H., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843.
  • MDPI. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved February 14, 2026, from [Link]

  • Hülsemann, F., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 163-176.
  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved February 14, 2026, from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved February 14, 2026, from [Link]

  • YouTube. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved February 14, 2026, from [Link]

  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved February 14, 2026, from [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved February 14, 2026, from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved February 14, 2026, from [Link]

  • Simeone, J. L., Rainville, P. D., & Plumb, R. S. (2015). Development of a High Sensitivity Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human K2EDTA Plasma Using UHPLC–MS-MS. LCGC North America, 33(2), 108-118.
  • Li, Y., et al. (2023). Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. Frontiers in Pharmacology, 14, 1184852.
  • MDPI. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved February 14, 2026, from [Link]

  • Semantic Scholar. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved February 14, 2026, from [Link]

  • Michopoulos, F., et al. (2009). UPLC-MS-based analysis of human plasma for metabonomics using solvent precipitation or solid phase extraction. Journal of Proteome Research, 8(4), 2114-2121.
  • Nature. (2024). Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation. Retrieved February 14, 2026, from [Link]

  • NIST. (n.d.). Cyclohexanecarboxylic acid. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

Sources

In Vivo Administration of Carboxylic Acid Compounds: Formulation & Delivery Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Carboxylic acid-containing small molecules constitute a significant portion of drug discovery candidates. However, their administration in preclinical models presents a paradox: while often soluble at physiological pH (7.4) due to ionization, they frequently exhibit poor solubility in their free acid form and high lipophilicity, leading to precipitation upon injection or erratic absorption. This guide provides a standardized, scientifically grounded approach to formulating and administering carboxylic acid compounds, prioritizing animal welfare and data integrity.

Part 1: Pre-Formulation Strategy (The "Go/No-Go" Matrix)

Before attempting animal dosing, a rigorous physicochemical assessment is required. The behavior of a carboxylic acid in vivo is dictated by its pKa and the pH of the physiological compartment it enters.

The Ionization Trap

Most carboxylic acids have a pKa between 3.0 and 5.0.

  • At pH 7.4 (Blood/Tissue): The compound exists >99% as the carboxylate anion (

    
    ), which is highly water-soluble but membrane-impermeable.
    
  • At pH 1-2 (Stomach): The compound exists as the free acid (

    
    ), which is lipophilic and membrane-permeable but poorly soluble.
    
Formulation Decision Tree

Use the following logic flow to select the optimal vehicle.

FormulationDecision Start Compound Analysis (-COOH moiety) Check_pKa Determine pKa (Typically 3.0 - 5.0) Start->Check_pKa Route Intended Route? Check_pKa->Route IV_Route Intravenous (IV) Route->IV_Route PO_Route Oral (PO) Route->PO_Route IP_SC_Route IP / SC Route->IP_SC_Route Salt_Form Method A: In Situ Salt Formation (pH 7.4) IV_Route->Salt_Form Must be soluble Solubility_Check Soluble at pH 1.2? PO_Route->Solubility_Check Suspension Suspension Vehicle (MC/Tween) Solubility_Check->Suspension No (Precipitates) Solution Method B: Co-Solvent System Solubility_Check->Solution Yes Buffer_Cap Check Buffer Capacity IP_SC_Route->Buffer_Cap Buffer_Cap->Salt_Form Low Irritation Cyclodextrin Method C: Cyclodextrin Complex Buffer_Cap->Cyclodextrin High Irritation

Figure 1: Decision matrix for selecting the appropriate formulation strategy based on physicochemical properties and administration route.

Part 2: Formulation Protocols

Protocol A: In Situ Salt Formation (The Gold Standard)

Best for: IV, IP, and high-dose PO studies. Mechanism: Converts the insoluble free acid into a soluble salt (Sodium or Meglumine) immediately prior to use.

Materials:

  • 1.0 N NaOH (sterile) or Meglumine (N-Methyl-D-glucamine).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • pH meter (micro-probe recommended).

Step-by-Step:

  • Calculate Molar Equivalents: Determine the moles of your compound. You will need exactly 1.0 to 1.1 molar equivalents of base to fully deprotonate the acid.

    • Example: 10 mg of Compound X (MW 300) = 33.3 µmol.

    • Required NaOH: 33.3 µmol. Using 1.0 N NaOH (1000 µmol/mL), you need 33.3 µL.

  • Initial Dissolution: Weigh the compound into a sterile vial. Add the calculated volume of base directly to the powder. Vortex vigorously. The compound should dissolve into a clear syrup or solution.

  • Dilution: Slowly add PBS (or Saline) to reach 90% of the target volume.

  • pH Adjustment: Check pH. It will likely be basic. Carefully titrate with dilute HCl (0.1 N) to bring pH to 7.4–8.0.

    • Critical Warning: Do not drop below pH 7.0, or the free acid may crash out.

  • Finalize: Add PBS to final volume. Filter sterilize (0.22 µm) if administering IV.

Protocol B: Co-Solvent System (The "Universal" Backup)

Best for: Highly lipophilic acids (LogP > 3) where salt formation yields a "gummy" precipitate. Vehicle: 5% DMSO / 40% PEG400 / 55% Water (or Saline).

Step-by-Step:

  • Solvent 1 (DMSO): Dissolve the compound completely in 100% DMSO. Volume should be 5% of the total final volume.

  • Solvent 2 (PEG400): Add PEG400 (40% of total volume) to the DMSO concentrate. Vortex. This stabilizes the hydrophobic regions.

  • Aqueous Phase: Slowly add warm (37°C) water or saline (55% of total volume) while vortexing.

    • Why Warm? Reduces the heat of mixing shock and maintains solubility during the transition.

  • Visual QC: Hold against a dark background. If the solution is cloudy (Tyndall effect), the compound has precipitated. Do not inject IV.

Protocol C: Cyclodextrin Complexation (Tissue Safe)

Best for: SC or IP routes where irritation/necrosis is a concern. Material: Hydroxypropyl-


-cyclodextrin (HP-

-CD).

Step-by-Step:

  • Prepare a 20% (w/v) HP-

    
    -CD stock solution in sterile water.
    
  • Add excess compound to the solution and stir for 24 hours (equilibrium method) OR add 2 molar equivalents of HP-

    
    -CD to the drug and dissolve (specific ratio method).
    
  • Filter (0.45 µm) to remove un-complexed drug.

  • This encapsulates the hydrophobic R-group, preventing tissue interaction while maintaining solubility.

Part 3: Administration Guidelines & Constraints[1][2]

Volume and pH Limits

Adhering to these limits is critical to prevent hemolysis (IV) or peritonitis (IP).

SpeciesRouteMax Vol (Bolus)Ideal pH RangeMax pH Range (Acute)
Mouse (25g)IV 5 mL/kg (125 µL)7.0 – 7.64.5 – 9.0
IP 20 mL/kg (500 µL)7.0 – 7.46.0 – 8.0
SC 10 mL/kg (250 µL)7.0 – 7.46.5 – 8.0
PO 10 mL/kg (250 µL)3.0 – 8.02.0 – 9.0
Rat (250g)IV 5 mL/kg (1.25 mL)7.0 – 7.64.5 – 9.0
IP 10 mL/kg (2.5 mL)7.0 – 7.46.0 – 8.0
SC 5 mL/kg (1.25 mL)7.0 – 7.46.5 – 8.0

Data compiled from IACUC guidelines [1, 2, 3].

The "Simulated Injection" QC Protocol

Why? A formulation may look clear in the vial but precipitate immediately upon contact with blood (pH 7.4, high ionic strength), causing embolism.

Procedure:

  • Prepare 1 mL of Simulated Body Fluid (SBF) or standard PBS in a clear glass tube at 37°C.

  • Draw 10 µL of your formulation into a syringe.

  • Inject the formulation into the SBF while shining a laser pointer (or bright LED) through the tube.

  • Pass: The plume dissolves instantly.

  • Fail: A persistent white cloud or crystals form (Precipitation). Action: Increase co-solvent ratio or switch to Protocol C.

Part 4: Troubleshooting & Vehicle Toxicity

Neurotoxicity of Vehicles

Be cautious when using DMSO or PEG400 for behavioral studies.

  • DMSO: Doses >1 mL/kg IP can cause acute motor impairment and sedation [4].

  • PEG400: High concentrations (>50%) can cause osmotic diarrhea and potential renal toxicity in chronic dosing.

Pain Response (The "Writhe" Test)

Carboxylic acids are irritants. If animals display "writhing" (abdomen touching floor, back arching) immediately post-IP injection:

  • Check pH (Is it < 6.0?).

  • Check Osmolality (Is it > 600 mOsm?).

  • Remedy: Dilute the dose or switch to SC administration with a slower absorption rate.

References

  • Washington State University. (2023). Guideline #10: Drug and Chemical Administration. Retrieved from [Link]

  • Gad, S. C., et al. (2016).[1] Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Retrieved from [Link]

Sources

high-throughput screening assays for cyclohexane-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Cyclohexane-Based Libraries

Subtitle: Strategies for Managing Lipophilicity, Stereochemistry, and Aggregation in Early-Stage Discovery

Introduction: The Cyclohexane Paradox

Cyclohexane scaffolds represent a cornerstone of modern medicinal chemistry, offering a critical balance between structural rigidity and conformational flexibility. Unlike flat aromatic systems, cyclohexane rings introduce


 character and three-dimensionality (3D) to drug candidates, a feature strongly correlated with clinical success. Drugs such as Gabapentin , Venlafaxine , and Eltrombopag  utilize this scaffold to position pharmacophores with precise stereochemical control.

However, for the High-Throughput Screening (HTS) scientist, cyclohexane-based libraries present distinct challenges:

  • Lipophilicity & Solubility: The aliphatic nature of the ring often raises LogP, leading to poor aqueous solubility and precipitation in assay buffers.

  • Colloidal Aggregation: Hydrophobic cyclohexane derivatives have a high propensity to form colloidal aggregates, which sequester proteins and cause non-specific inhibition (false positives).

  • Stereochemical Complexity: Managing mixtures of cis/trans isomers requires robust analytical separation or stereoselective assays.

This guide provides a validated workflow to screen cyclohexane derivatives effectively, ensuring that "hits" are true pharmacological modulators rather than assay artifacts.

Pre-Screening: Compound Management & Solubility Profiling

Before a single assay plate is run, the physical behavior of the library must be characterized. Cyclohexane derivatives stored in 100% DMSO can precipitate upon dilution into aqueous buffers.

Protocol A: Kinetic Solubility Screening (Nephelometry)

Objective: Determine the maximum soluble concentration in the specific assay buffer.

Reagents:

  • Compound Library (10 mM in DMSO)

  • Assay Buffer (e.g., PBS or HEPES, pH 7.4)

  • Solubility Standards (High: Adenosine; Low: Nicardipine)

Workflow:

  • Preparation: Dispense 198

    
    L of Assay Buffer into a clear-bottom 96-well plate.
    
  • Dosing: Add 2

    
    L of compound stock (10 mM) to achieve a final concentration of 100 
    
    
    
    M (1% DMSO).
  • Incubation: Shake at 600 rpm for 90 minutes at Room Temperature (RT).

  • Readout: Measure forward light scatter (nephelometry) or Absorbance at 600 nm (turbidity).

  • Analysis: Compounds showing signal >3x background (buffer + DMSO) are flagged as insoluble.

Data Output Example:

Compound IDTurbidity (OD600)StatusAction
CYC-0010.005SolubleProceed to Screen
CYC-0020.150PrecipitatedDilute to 10

M
CYC-0030.004SolubleProceed to Screen

Primary Screening: Biochemical Assay (TR-FRET)

For lipophilic cyclohexane compounds, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the preferred detection method. Unlike standard fluorescence intensity, TR-FRET is ratiometric and time-gated, minimizing interference from autofluorescent compounds or light scattering caused by micro-precipitates.

Protocol B: TR-FRET Kinase Inhibition Assay

Mechanism: Competition between a cyclohexane-based inhibitor and a tracer (fluorophore-labeled ATP or substrate) for the kinase active site.

Reagents:

  • Enzyme: Purified Kinase (e.g., 5 nM final)

  • Substrate: Biotinylated peptide substrate

  • Detection: Europium-labeled anti-phospho-antibody (Donor) + ULight-labeled Streptavidin (Acceptor)

  • Detergent: Triton X-100 (Critical for preventing aggregation)

Step-by-Step Procedure:

  • Plate Prep: Use white, low-volume 384-well plates (e.g., PerkinElmer ProxiPlate).

  • Compound Addition: Transfer 50 nL of compound (in DMSO) using an acoustic dispenser (e.g., Echo 550).

    • Control High: DMSO only (0% Inhibition).

    • Control Low: Known Inhibitor (e.g., Staurosporine) (100% Inhibition).

  • Enzyme Mix: Add 5

    
    L of Enzyme buffer (50 mM HEPES, 10 mM MgCl
    
    
    
    , 1 mM DTT, 0.01% Triton X-100 ).
    • Note: The Triton X-100 concentration is vital. If compounds aggregate, they act as "sponges" for the enzyme. Detergents disrupt these aggregates.

  • Incubation: Incubate for 15 mins at RT to allow binding.

  • Substrate Start: Add 5

    
    L of ATP/Peptide mix.
    
  • Reaction: Incubate for 60 mins at RT.

  • Detection: Add 10

    
    L of Detection Mix (Eu-Ab + SA-ULight + EDTA to stop reaction).
    
  • Read: Measure TR-FRET signal (Excitation: 320 nm; Emission 1: 615 nm, Emission 2: 665 nm) on a multimode reader (e.g., EnVision).

Validation Metric (Z-Prime):



Target Z' > 0.6 for a robust assay.

Triage Strategy: Eliminating False Positives

Cyclohexane derivatives are notorious "Aggregators" (promiscuous inhibitors). A hit must be validated to ensure it binds specifically 1:1 to the target.

The Detergent Sensitivity Test

Run the dose-response curve of the "hit" under two conditions:

  • Low Detergent: 0.001% Triton X-100

  • High Detergent: 0.01% or 0.1% Triton X-100

  • True Binder: IC

    
     remains constant.
    
  • Aggregator: IC

    
     shifts significantly (potency is lost) in high detergent because the detergent breaks up the colloidal aggregate.
    

Visualizing the Screening Workflow

The following diagram illustrates the critical decision gates for cyclohexane-based libraries, emphasizing the "Solubility" and "Aggregation" checkpoints.

HTS_Workflow Library Cyclohexane Library (10mM DMSO) Solubility Solubility Screen (Nephelometry) Library->Solubility Precip Discard Precipitates Solubility->Precip High Turbidity Primary Primary Screen (TR-FRET) Solubility->Primary Soluble HitSel Hit Selection (>50% Inhibition) Primary->HitSel Counter Counter Screen (Detergent Sensitivity) HitSel->Counter FalsePos Flag Aggregators (False Positives) Counter->FalsePos IC50 Shift Ortho Orthogonal Assay (Cell-Based/MS) Counter->Ortho Stable IC50 Lead Validated Lead Ortho->Lead

Caption: Decision tree for screening lipophilic scaffolds. Note the early solubility filter and the detergent-based counter screen to remove false positives.

Mechanism of Interference: Colloidal Aggregation[1]

Understanding why cyclohexane compounds fail is key to fixing the assay. The diagram below details the aggregation mechanism often mistaken for inhibition.[1]

Aggregation_Mechanism Monomer Cyclohexane Monomer Colloid Colloidal Aggregate Monomer->Colloid High Conc. Low Solubility Complex Enzyme-Colloid Complex Colloid->Complex Enzyme Active Enzyme Enzyme->Complex Adsorption Inhibition Non-Specific Inhibition Complex->Inhibition Denaturation Sequestration

Caption: Aggregation-based false positives occur when hydrophobic compounds form colloids that sequester enzymes, mimicking inhibition.[2][3]

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Feng, B. Y., et al. (2007). High-Throughput Assays for Promiscuous Inhibitors. Nature Chemical Biology, 3(7), 400-405. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Carboxylic Acid Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Solubility Engineering Support Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Scope & Objective

This guide addresses the "Brick Dust" anomaly: carboxylic acids (R-COOH) that are theoretically lipophilic yet obstinately insoluble in standard organic solvents (DCM, Toluene, EtOAc). We move beyond "add more solvent" to engineered solutions based on thermodynamics, transient derivatization, and counter-ion architecture.

Module 1: The Thermodynamics of Insolubility

User Query: "My benzoic acid derivative is highly lipophilic (LogP > 3), but it won't dissolve in Toluene or DCM. Why?"

Technical Insight: The insolubility of carboxylic acids is rarely due to polarity alone; it is a battle between Lattice Energy and Solvation Enthalpy .

  • The Dimerization Trap: In non-polar solvents (dielectric constant

    
    ), carboxylic acids do not exist as monomers. They form stable, cyclic dimers held together by dual hydrogen bonds.[1][2] While this reduces the polarity of the species (making it more "organic-like"), it effectively doubles the molecular weight and creates a rigid, planar structure that packs efficiently in the crystal lattice [1, 4].
    
  • The Energy Barrier: To dissolve, the solvent must generate enough energy to break the crystal lattice. If the R-group allows for

    
     stacking (common in drug intermediates), the lattice energy often exceeds the solvation energy provided by the dimer-solvent interaction [6].
    

Visualizing the Equilibrium:

Dimerization cluster_0 Solid Phase cluster_1 Solution Phase (Non-Polar) Crystal Crystalline Lattice (High Stability) Monomer Monomer (Polar, Unstable) Crystal->Monomer  Dissolution   (Endothermic) Dimer Cyclic Dimer (Non-polar, Stable) Monomer->Dimer  H-Bonding   (Exothermic) caption Fig 1. The thermodynamic barrier: Dissolution requires breaking the lattice, but non-polar solvents force the monomer back into a dimer state, limiting entropic gain.

Module 2: Solvent Selection & The "Green" Swap

User Query: "DCM is being phased out of my lab. What are the best replacements for solubilizing acids?"

Protocol: Do not rely solely on dielectric constants. Use Hansen Solubility Parameters (HSP) . Carboxylic acids require solvents with moderate hydrogen-bonding capability (


) to disrupt the lattice but sufficient dispersion force (

) to solvate the lipophilic tail [5, 13].

Recommended Solvent Swaps:

Solvent ClassTraditional (Avoid)Modern/Green Replacement Why it Works
Chlorinated Dichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF) Higher boiling point, forms azeotropes for water removal, better stability. [15]
Aromatic Benzene / TolueneAnisole / Trifluorotoluene Anisole has an ether oxygen that acts as a weak H-bond acceptor, aiding monomer solvation.
Polar Aprotic DMF / DMAcN-Formylmorpholine / DMSO Note: While DMSO is excellent, removal is difficult. Use only if downstream extraction is aqueous.

The "Bridge" Technique: If you must use a non-polar solvent (e.g., Heptane) for crystallization but the acid is insoluble:

  • Dissolve the acid in a minimum volume of THF or 2-MeTHF .

  • Slowly add the non-polar anti-solvent.

  • Mechanism: The ether oxygen in THF disrupts the carboxylic acid dimer just enough to allow transition into the solution phase before the anti-solvent takes over.

Module 3: Transient Derivatization (Silylation)

User Query: "I need to run a reaction in dry Toluene, but my acid is a brick. I cannot use polar cosolvents."

The Solution: The "Invisible" Protecting Group. Convert the carboxylic acid into a trimethylsilyl (TMS) ester in situ. This removes the hydrogen bond donor, breaking the dimerization capability and lowering lattice energy instantly. The TMS group is "transient" because it falls off immediately upon aqueous workup [9, 11].

Protocol: In-Situ Silylation with BSA Reagent: N,O-Bis(trimethylsilyl)acetamide (BSA).[3][4] Advantages: Byproducts are neutral and volatile (acetamide); no salts are formed.

  • Suspension: Suspend the insoluble carboxylic acid (1.0 equiv) in the reaction solvent (Toluene/DCM).

  • Activation: Add BSA (1.1 - 2.0 equiv).

    • Tip: If reaction is slow, add 1% TMSCl (Trimethylsilyl chloride) as a catalyst.

  • Dissolution: Heat to 40–60°C for 15–30 minutes. The suspension will clear as the lipophilic TMS-ester forms.

  • Reaction: Perform your desired transformation (e.g., Amide coupling, Friedel-Crafts).

  • Workup: Add water or dilute acid. The TMS ester hydrolyzes back to the free acid (or the product remains if the COOH was consumed).

Warning: Ensure your downstream reaction is compatible with silylating agents. Do not use this if you have free alcohols you wish to leave unprotected.

Module 4: Salt Engineering (Lipophilic Counter-ions)

User Query: "I added NaOH to dissolve my acid, but now it's only soluble in water. I need it in the organic phase for extraction."

The "Lipophilic Salt" Strategy: Inorganic bases (NaOH, KOH) create salts with high charge density, forcing the molecule into the aqueous phase. To keep a carboxylate in the organic phase, you must use a Lipophilic Base to create a "Grease Ball" salt [10, 16].

Decision Matrix: Choosing the Right Base

Desired PhaseBase TypeRecommended ReagentsMechanism
Aqueous InorganicNaOH, K2CO3, LiOHHigh charge density, hydration shell formation.
Organic (Polar) Tertiary AmineTriethylamine (TEA), DIPEA Moderate lipophilicity. Soluble in DCM/Chloroform.
Organic (Non-Polar) Super-LipophilicDBU, Octylamine, Tetrabutylammonium Hydroxide The bulky alkyl chains of the counter-ion "shield" the charge, allowing solubility in Toluene/Ether.

Protocol: The "Reverse Extraction" To pull a stubborn acid from a suspension into an organic layer (e.g., for purification):

  • Suspend acid in organic solvent (e.g., EtOAc).

  • Add 1.05 equiv of DIPEA (Hunig's Base) or DBU .

  • Agitate. The mixture should become homogeneous.

  • Wash with water. (The lipophilic salt stays in the organic layer; impurities may wash out).

  • To recover the acid: Wash the organic layer with 1M HCl. The amine is protonated and goes to water; the free acid regenerates in the organic layer (or precipitates if insoluble).

Module 5: Troubleshooting Workflow

Visualizing the Decision Process:

SolubilityTroubleshooting Start Start: Acid Insoluble in Organic Solvent CheckMP Check Melting Point (MP) Start->CheckMP HighMP High MP (>200°C) (High Lattice Energy) CheckMP->HighMP Crystalline LowMP Low MP (<150°C) (Kinetic Issue) CheckMP->LowMP Amorphous/Waxy Reaction Is this for a Reaction? HighMP->Reaction SolventMatch Check Hansen Parameters Switch to Anisole/2-MeTHF LowMP->SolventMatch Silylation Use BSA Silylation (Transient Protection) Reaction->Silylation Aprotic Required Cosolvent Use Cosolvent (DMSO/DMF/NMP) Reaction->Cosolvent Polar Tolerated Extraction Is this for Extraction? SolventMatch->Extraction Still Insoluble? LipophilicSalt Form Lipophilic Salt (Add DBU or Octylamine) Extraction->LipophilicSalt caption Fig 2. Step-by-step logic for overcoming solubility barriers based on application context.

References
  • Kontogeorgis, G. M., et al. (2024). Dimerization of Carboxylic Acids: An Equation of State Approach. Technical University of Denmark. Link

  • Fujii, T., et al. (2001). Thermodynamics of the distribution of some carboxylic acids between organic solvents and a perchlorate solution. PubMed. Link

  • CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. Link

  • Tel-Aviv University. Physical Properties of Carboxylic Acids. Moodle. Link

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. Wikipedia Summary/Hansen-Solubility.com. Link

  • Orozco, M., & Luque, F. J. (1998). Dimerization of Carboxylic Acids: Reliability of Theoretical Calculations and the Effect of Solvent. Journal of Physical Chemistry B. Link

  • SciSpace. (2022). Selection of solvents based on Hansen solubility parameters for calix[4]arene acetic-acid derivatives. Link

  • Hansen-Solubility.com. (2017). Consideration of Hansen Solubility Parameters. Part 3: Acid/Base. Link

  • BenchChem. The Principle of Silylation Using N,N-Bis(trimethylsilyl)acetamide: An In-depth Technical Guide. Link

  • University of Calgary. (2023). Solubility of Organic Compounds. Link

  • Sigma-Aldrich. BSA + TMCS Product Information. Link

  • Thomas Scientific. Silylation reagents (BSA, BSTFA).[3] Link

  • ResearchGate. Hansen parameters of the different organic solvents used. Link

  • Sigma-Aldrich. BSA - Product Specification. Link

  • RSC Publishing. (2024). The Hansen solubility approach towards green solvent processing. Journal of Materials Chemistry C. Link

  • Drug Development & Delivery. (2016). LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery. Link

Sources

Technical Support Center: Optimizing the Synthesis of 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this two-step synthesis. We will delve into the mechanistic rationale behind procedural choices, providing actionable troubleshooting advice grounded in established organic chemistry principles.

Overall Synthetic Strategy

The most reliable and high-yielding pathway to the target molecule involves a two-stage process:

  • Williamson Ether Synthesis: An SN2 reaction between the alkoxide of a protected cyclohexane precursor and a suitable cyclobutylmethyl electrophile.

  • Saponification: Hydrolysis of the ester protecting group to yield the final carboxylic acid.

This strategy is favored for its use of a robust and well-understood etherification reaction and for avoiding the potential for side reactions associated with direct oxidation of a less-functionalized precursor.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification SM Methyl 4-(hydroxymethyl)cyclohexanecarboxylate Base Strong Base (e.g., NaH) in Aprotic Solvent (e.g., DMF) SM->Base Deprotonation Intermediate Ether Intermediate (Methyl 4-((cyclobutylmethoxy)methyl)cyclohexane-1-carboxylate) Base->Intermediate S_N2 Attack AlkylHalide Cyclobutylmethyl Bromide AlkylHalide->Intermediate Hydrolysis Base Hydrolysis (e.g., NaOH/H₂O) followed by Acidic Workup (e.g., HCl) Intermediate->Hydrolysis Product Final Product This compound Hydrolysis->Product

Caption: Overall workflow for the two-step synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is it preferable to start with the methyl ester, methyl 4-(hydroxymethyl)cyclohexanecarboxylate, instead of the carboxylic acid?

A1: The first step, the Williamson ether synthesis, requires a strong base (like Sodium Hydride, NaH) to deprotonate the primary alcohol and form the nucleophilic alkoxide.[1] Carboxylic acids are acidic. If 4-(hydroxymethyl)cyclohexanecarboxylic acid[2][3][4] were used, the strong base would deprotonate the carboxylic acid first, which is more acidic than the alcohol. This would form a carboxylate anion, preventing the desired alkoxide formation and halting the reaction. Using the methyl ester[5][6] effectively "protects" the carboxylic acid group from the base, allowing the etherification to proceed as planned.

Q2: What are the most critical parameters to control for maximizing the overall yield?

A2: There are two critical control points:

  • Anhydrous Conditions in Step 1: The strong bases used for deprotonation, particularly NaH and KH, react violently with water. Any moisture in the solvent, glassware, or starting materials will consume the base, leading to incomplete alkoxide formation and significantly lower yields.

  • Temperature Control in Step 1: While heating is necessary to drive the SN2 reaction, excessive temperatures can favor a competing E2 elimination side reaction, especially if using a sterically hindered base or secondary alkyl halide.[1][7][8] This would produce cyclobutylmethylene and consume your starting materials.

Q3: Is cyclobutylmethyl bromide the best choice for the electrophile?

A3: Yes, it is an excellent choice. The Williamson ether synthesis proceeds via an SN2 mechanism, which is fastest for methyl and primary alkyl halides and slowest for tertiary halides.[9][10] Cyclobutylmethyl bromide is a primary alkyl halide, which strongly favors the desired substitution reaction over elimination.[11][12] While the corresponding iodide would be more reactive, the bromide is typically more cost-effective and sufficiently reactive for this transformation.

Troubleshooting Guide: Step 1 - Williamson Ether Synthesis

This step is often the primary source of yield loss. Below are common issues and their solutions.

Q: My reaction is sluggish, and I have a low conversion of the starting alcohol even after several hours. What is the likely cause?

A: This almost always points to an issue with the initial deprotonation step.

Potential Cause Scientific Rationale Recommended Solution
Insufficient Base The stoichiometry must be at least 1:1. It is common practice to use a slight excess (1.1-1.2 eq.) to ensure full conversion.Carefully re-check your molar calculations and use 1.1-1.2 equivalents of the base.
"Wet" Reagents/Solvent Strong bases like NaH react with trace water or protic impurities before deprotonating the alcohol. This consumes the base and reduces the concentration of the active nucleophile.Ensure your solvent (DMF, THF) is anhydrous. Dry glassware in an oven (120°C) overnight and cool under an inert atmosphere (N₂ or Ar). Use freshly opened or properly stored reagents.
Poor Quality Base Sodium hydride (NaH) is often sold as a dispersion in mineral oil. Over time, the surface can oxidize, reducing its activity.Use NaH from a freshly opened container. For best results, wash the NaH dispersion with anhydrous hexane under an inert atmosphere to remove the mineral oil before use.

Q: My yield is low, and I've isolated an alkene byproduct. Why did this happen?

A: You are observing the result of a competing E2 elimination reaction.[7][8] The alkoxide, in addition to being a good nucleophile, is also a strong base. It can abstract a proton from the carbon adjacent to the bromine, leading to the formation of an alkene.

Troubleshooting_E2 cluster_conditions Reaction Conditions cluster_solutions Solutions Start Low Yield of Ether + Alkene Byproduct Temp Temperature Too High? Start->Temp Base Base Too Hindered? Start->Base Temp->Base No Sol_Temp Run reaction at a lower temperature (e.g., 50-70 °C) for a longer time. Temp->Sol_Temp Yes Sol_Base Use a less-hindered base. NaH is ideal. Base->Sol_Base Yes

Sources

Technical Support Center: Purification of Cyclohexane Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges in the purification of cyclohexane carboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in separating these structurally similar compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification strategies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the purification process in a direct question-and-answer format.

Q1: My crystallization attempt resulted in a mixed fraction of cis and trans isomers. What went wrong and how can I improve the separation?

A1: This is a common issue known as co-crystallization, where both isomers precipitate from the solution simultaneously. The root cause is often an inappropriate choice of solvent or a suboptimal cooling profile, failing to adequately exploit the differences in solubility between the cis and trans forms.

Underlying Principle: The Power of Differential Solubility

The separation of cis and trans isomers by crystallization hinges on their different three-dimensional structures. The trans isomer often has a more symmetrical, linear shape, allowing it to pack more efficiently into a crystal lattice. This results in stronger intermolecular forces, a higher melting point, and, crucially, lower solubility in most solvents compared to the less symmetrical cis isomer.[1][2]

Troubleshooting Protocol: Optimizing Selective Crystallization

  • Solvent Screening: The choice of solvent is critical. For dicarboxylic acids, water is often a good starting point due to the polarity of the carboxyl groups.[3][4] For less polar derivatives, solvents like ethyl acetate, toluene, or mixtures with petroleum ether can be effective.[5][6] The goal is to find a solvent in which one isomer is sparingly soluble while the other is moderately soluble at a given temperature.

  • Temperature Gradient Control: Avoid crash cooling. A slow, controlled cooling rate is essential to allow the less soluble isomer (usually trans) to selectively crystallize while the more soluble isomer remains in the mother liquor.

  • Seeding: Introduce a few seed crystals of the pure, desired isomer to the supersaturated solution. This promotes the growth of the correct crystal form and can significantly improve isomeric purity.

  • Iterative Purification: A single crystallization is rarely sufficient. For high purity, recrystallize the obtained solid one or more times. Analyze the isomeric ratio of both the crystals and the mother liquor after each step using NMR or GC to monitor progress.[7]

Data-Driven Decisions: Physical Properties of 1,4-Cyclohexanedicarboxylic Acid Isomers

The significant difference in melting points between the cis and trans isomers of 1,4-cyclohexanedicarboxylic acid is a strong indicator that crystallization is a viable separation method.[1]

IsomerMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
cis-1,4-Cyclohexanedicarboxylic acidC₈H₁₂O₄172.18168-170
trans-1,4-Cyclohexanedicarboxylic acidC₈H₁₂O₄172.18312.5
Data sourced from Wikipedia.[1]
Q2: I'm struggling to separate my isomers using distillation. The fractions have similar compositions. What should I do?

A2: Distillation is often ineffective for separating cis/trans isomers of cyclohexane carboxylic acids because their boiling points are typically very close.[8] While fractional distillation under reduced pressure can sometimes work, it is frequently complicated by the high melting points of these acids, which can cause them to solidify in the condenser or distillation column.[9]

Expert Recommendation:

Unless there is a significant, documented difference in boiling points for your specific isomers, it is highly recommended to pivot to a more suitable purification technique. Forcing a distillation under these circumstances often leads to poor recovery and low purity. Consider the workflow below to select a better alternative.

G start Isomeric Mixture check_bp Are Boiling Points Significantly Different? start->check_bp check_mp Are Melting Points Significantly Different? check_bp->check_mp  No distill Attempt Fractional Distillation check_bp->distill  Yes check_polarity Are Polarities Sufficiently Different? check_mp->check_polarity  No crystallize Use Selective Crystallization check_mp->crystallize  Yes chromatography Use Column Chromatography check_polarity->chromatography  Yes isomerize Consider Isomerization to a Single Isomer check_polarity->isomerize  No

Purification Method Selection Workflow
Q3: My isomers are co-eluting on my silica gel column. How can I achieve better chromatographic separation?

A3: Co-elution on normal-phase silica gel is common for these isomers due to their similar polarities. To improve separation, you need to enhance the selectivity of your chromatographic system.

Causality: Standard silica gel separates based on polarity. Since the primary polar functional group (the carboxylic acid) is identical in both isomers, separation relies on subtle differences in how the overall molecular shape interacts with the stationary phase. This often provides insufficient resolution.

Troubleshooting Protocol: Enhancing Chromatographic Resolution

  • Optimize the Mobile Phase:

    • Fine-tune Polarity: Instead of large changes, make small, incremental adjustments to the solvent ratio (e.g., changing from 95:5 ethyl acetate/hexane to 96:4).

    • Add an Acid Modifier: Add a small amount (0.1-1%) of acetic or formic acid to the mobile phase. This suppresses the ionization of the carboxylic acid groups, reducing peak tailing and often improving resolution.

  • Switch the Stationary Phase:

    • Reversed-Phase (C18): This is an excellent alternative.[10] Reversed-phase chromatography separates compounds primarily based on hydrophobicity. The different shapes of cis and trans isomers can lead to different hydrophobic interactions, enabling separation. A typical mobile phase would be a gradient of water (with 0.1% TFA or formic acid) and acetonitrile or methanol.[10]

    • Specialized Phases: For amino-substituted cyclohexane carboxylic acids, chiral stationary phases are highly effective for separating enantiomers and can also resolve diastereomers (cis/trans isomers).[11]

Q4: The yield of my desired trans isomer is very low after purification, even though the synthesis should produce both isomers. How can I increase it?

A4: In many synthetic routes, particularly those involving the hydrogenation of benzene derivatives, the cis isomer is the kinetically favored product, leading to a mixture that is rich in the unwanted isomer.[12] However, the trans isomer is often the thermodynamically more stable product. You can exploit this by converting the unwanted cis isomer into the desired trans isomer.

Underlying Principle: Thermodynamic Equilibration (Epimerization)

The hydrogen atom on the carbon bearing the carboxylic acid group can be removed by a base to form an intermediate enolate. Reprotonation can occur from either face, leading to a mixture of cis and trans isomers. By allowing this process to reach equilibrium under basic conditions, you can enrich the mixture in the more stable trans isomer.[7][12]

General Protocol for Base-Catalyzed Isomerization:

Disclaimer: This is a general procedure and must be adapted to your specific substrate and scale.

  • Dissolve the Mixture: Dissolve the crude cis/trans mixture in a suitable solvent, such as methanol or another alcohol.

  • Add Base: Add a strong base, such as sodium methoxide or potassium hydroxide. The amount of base can range from catalytic to stoichiometric depending on the substrate.

  • Heat: Heat the mixture under reflux for several hours to allow it to reach thermodynamic equilibrium. Monitor the reaction by taking aliquots and analyzing the cis/trans ratio by NMR or GC.

  • Workup: Once equilibrium is reached (or the desired ratio is achieved), cool the reaction, neutralize the base with an acid (e.g., HCl), and extract the product.

  • Purify: You will now have a mixture enriched in the trans isomer, which can be more efficiently purified using the methods described above (e.g., selective crystallization).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating cis and trans isomers of cyclohexane carboxylic acids? A1: The fundamental challenge lies in their remarkably similar physicochemical properties. They have the same molecular weight, the same functional groups, and often very similar polarities and boiling points.[8] The separation relies entirely on exploiting the subtle physical differences that arise from their different spatial arrangements (stereoisomerism).

Q2: Which analytical techniques are best for determining the cis/trans ratio in my sample? A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method, as the cis and trans isomers will have distinct signals with different chemical shifts and coupling constants, allowing for direct integration and ratio determination.[7] Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are also excellent quantitative techniques, provided that a method has been developed that can baseline-resolve the two isomer peaks.

Q3: Can I use selective esterification to separate the isomers? A3: Yes, this is a valid chemical separation strategy.[7][13] The principle is based on differential reaction rates due to steric hindrance. One isomer (often the more sterically hindered cis isomer) may react slower with a bulky alcohol than the other. After partial esterification, you are left with a mixture of the unreacted acid of one isomer and the ester of the other. The ester will have significantly different physical properties (e.g., it will be less polar and more volatile) than the carboxylic acid, making separation by chromatography or distillation much simpler.[6]

Q4: Where can I find reliable physical property data for my specific isomer? A4: Authoritative sources for physical and chemical properties include:

  • Chemical Supplier Databases: Websites like Sigma-Aldrich (Merck) provide detailed product information, including measured properties like melting and boiling points.[14]

  • Chemical Databases: PubChem and ChemSpider are comprehensive public databases that aggregate information from numerous sources.[15]

  • Encyclopedic Sources: Wikipedia often provides well-referenced summary data for common compounds like 1,4-cyclohexanedicarboxylic acid.[1]

References

  • WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google P
  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters - ScholarWorks at WMU. [Link]

  • High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary - Scholars' Mine. [Link]

  • US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google P
  • CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE by Ernest Darko and Kevin B. [Link]

  • 1,4-Cyclohexanedicarboxylic acid - Wikipedia. [Link]

  • Cyclohexanecarboxylic acid - Wikipedia. [Link]

  • PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID - European Patent Office - EP 3411355 B1. [Link]

  • 1,4-Cyclohexanedicarboxylic acid | C8H12O4 | CID 14106 - PubChem. [Link]

  • WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google P
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC. [Link]

  • Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics (Journal Article) | OSTI.GOV. [Link]

  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google P
  • Solubility estimation of benzoic acid, cyclohexanecarboxylic acid and... - ResearchGate. [Link]

  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed. [Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Link]

  • 19 - Organic Syntheses Procedure. [Link]

  • Purification of cyclohexane - US4433194A - Google P
  • Determination and Correlation for the Solubilities of Succinic Acid in Cyclohexanol + Cyclohexanone + Cyclohexane Solvent Mixtures | Journal of Chemical & Engineering Data. [Link]

  • Cis-Trans Isomers of 6-Methyl-3-cyclohexene-1-carboxylic Acid and Their sec-Butyl Esters. [Link]

  • How to determine the solubility of cyclohexane - Quora. [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. [Link]

  • US4754064A - Preparation of cyclohexane dicarboxylic acids - Google P
  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. [Link]

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Technical Support Center: Stability Testing of 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

This technical guide provides a comprehensive framework for establishing the stability of 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid, a novel chemical entity. As specific stability data for this molecule is not publicly available, this document synthesizes first principles of organic chemistry with industry-standard protocols, primarily derived from the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The methodologies outlined here are designed to be robust and adaptable for other novel small molecules, ensuring the generation of reliable data for regulatory submissions and drug development milestones.

The core structure of this compound features a carboxylic acid, an ether linkage, and saturated cycloalkane rings. Each of these functional groups presents a unique susceptibility to degradation, which must be systematically investigated.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a stability testing program for a new chemical entity like this?

A1: The purpose of stability testing is to provide evidence on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[3] This data is used to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend storage conditions.[3][4] For a novel molecule, the program also aims to identify likely degradation products and understand its degradation pathways.[5]

Q2: What are the key functional groups in this compound that I should be concerned about regarding stability?

A2: The molecule has two main functional groups of interest for stability:

  • Carboxylic Acid (-COOH): This group can undergo decarboxylation (loss of CO2), especially under heat.[6] It can also react with other excipients in a formulation (e.g., esterification with alcohols). While generally stable to hydrolysis, the acidity can be influenced by neighboring groups.[7][8][9][10]

  • Ether (-O-): Ethers are relatively stable but can be susceptible to oxidative degradation.[11][12][13][14] This process can be initiated by light, heat, or the presence of peroxides, potentially leading to cleavage of the C-O bond.[11][15]

Q3: What is a "stability-indicating method," and why is it crucial?

A3: A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time.[16] It must be able to separate the intact active pharmaceutical ingredient (API) from its degradation products, process impurities, and other potential components like excipients.[16] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection is the most common technique for developing a SIAM.[16][17][18]

Q4: What are the typical "forced degradation" or "stress testing" conditions I should use?

A4: Forced degradation studies deliberately stress the sample to accelerate the formation of degradation products.[5][19][20] This helps in elucidating degradation pathways and developing the stability-indicating method.[19][21] According to ICH guidelines, typical conditions include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Base Hydrolysis: e.g., 0.1 M NaOH at room or elevated temperature.

  • Oxidation: e.g., 3% hydrogen peroxide (H2O2) at room temperature.

  • Thermal Degradation: Heating the solid or solution sample (e.g., 60-80°C).

  • Photostability: Exposing the sample to a combination of UV and visible light, as specified in ICH Q1B guidelines.[21][22][23][24][25]

The goal is to achieve a target degradation of 5-20% of the active ingredient.[5]

Part 2: Troubleshooting Guides for Common Experimental Issues

This section addresses specific problems that researchers may encounter during the stability testing of this compound in solution.

Issue 1: No Degradation Observed Under Forced Conditions

Question: I've subjected my solution of this compound to standard forced degradation conditions (0.1M HCl/NaOH, 3% H2O2, 60°C heat) for 24 hours, but my HPLC analysis shows no significant decrease in the parent peak and no new impurity peaks. Does this mean my molecule is extremely stable?

Answer & Troubleshooting Steps:

While high stability is possible, it is more likely that the stress conditions were not stringent enough or that the analytical method is not capable of detecting the changes.

  • Increase Stress Severity: The energy input may be insufficient to overcome the activation energy for degradation.

    • Protocol: Incrementally increase the stressor concentration or temperature. For example, move from 0.1 M HCl to 1 M HCl, or increase the temperature from 60°C to 80°C. Extend the duration of the study (e.g., to 72 hours or one week).

    • Rationale: Chemical reactions are kinetically controlled. Increasing temperature and reactant concentration directly increases the reaction rate, making it more likely to observe degradation within a practical timeframe.

  • Verify Analytical Method Specificity: Your HPLC method may be co-eluting degradants with the parent peak, or the degradants may not be detectable at the wavelength you are using.

    • Protocol:

      • Peak Purity Analysis: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector with your HPLC to assess peak purity across the entire peak. A non-homogenous peak suggests co-elution.

      • Use Mass Spectrometry (LC-MS): An LC-MS system is invaluable. It can detect compounds that lack a UV chromophore and can help identify degradants by their mass-to-charge ratio, even if they are co-eluting. The expected degradants (e.g., from ether cleavage) might not have the same UV absorbance as the parent compound.

      • Change Wavelength: Analyze samples at multiple wavelengths (e.g., 210 nm, 220 nm, 254 nm) to ensure you are not missing chromophores of potential degradants.

    • Rationale: A stability-indicating method must unambiguously separate and detect all relevant species.[16] Assuming a single peak is pure without validation is a common pitfall.

  • Consider Anhydrous Conditions for Specific Pathways: For some molecules, degradation in aqueous media is slow.[26]

    • Protocol: For exploring oxidative pathways, consider using a radical initiator like AIBN (azobisisobutyronitrile) in an anhydrous organic solvent (like acetonitrile or THF) at an elevated temperature.[26]

    • Rationale: This can reveal susceptibility to free-radical-mediated degradation, which is a common pathway for ethers but may be slow to initiate in standard aqueous peroxide solutions.[12][13]

Workflow for Troubleshooting "No Degradation"

Caption: Troubleshooting workflow for no observed degradation.

Issue 2: Mass Balance Failure - Assay Value Decreases but No Degradant Peaks Appear

Question: My HPLC assay shows a 15% drop in the concentration of this compound after stress, but I don't see a corresponding 15% increase in impurity peaks. Where did the mass go?

Answer & Troubleshooting Steps:

This is a classic mass balance problem and points to several possibilities:

  • Degradants are Not Detected:

    • Problem: The degradation products may lack a UV chromophore, making them invisible to a UV detector. The ether cleavage product, for example, might be a simple alcohol or aldehyde with poor UV absorbance.

    • Protocol:

      • Primary Tool: LC-MS: This is the most direct way to solve the problem. A mass spectrometer will detect any ionizable compound, regardless of its UV properties.

      • Alternative Detectors: Consider using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) if LC-MS is unavailable. These are "universal" detectors that respond to any non-volatile analyte.

    • Rationale: Mass balance is a critical component of a stability study. A loss of parent compound must be accounted for by the formation of degradants to ensure all relevant species are being monitored.

  • Degradants are Not Eluting from the Column:

    • Problem: The degradation products could be highly polar and irreversibly adsorbed to the column packing material under your current reversed-phase conditions. Alternatively, they could be very non-polar and retained indefinitely.

    • Protocol:

      • Implement a "Stripping" Gradient: After your main analytical gradient, add a high-organic wash step (e.g., hold at 95-100% acetonitrile or methanol for several column volumes) followed by a return to initial conditions. This can elute strongly retained compounds.

      • Check for Carryover: Inject a blank solvent run immediately after a degraded sample. The appearance of peaks in the blank indicates carryover of retained compounds from the previous injection.

    • Rationale: The chromatographic method must be capable of eluting all compounds introduced onto the column. Failure to do so results in inaccurate quantification and poor mass balance.

  • Formation of Volatiles or Gases:

    • Problem: A potential degradation pathway for the carboxylic acid moiety is decarboxylation, which produces gaseous CO2.[6] This would lead to a loss of mass that is not detectable by HPLC.

    • Protocol: Use a technique like Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) to analyze the vapor phase above the stressed solution. This can definitively identify volatile degradation products like CO2 or other small molecules.

    • Rationale: Not all degradation products are soluble or amenable to LC analysis. A comprehensive investigation must consider all possible phases.

Data Summary for Mass Balance Troubleshooting

Potential Cause Primary Troubleshooting Protocol Confirmatory Evidence
Undetected Degradants Analyze with LC-MS or universal detector (CAD/ELSD) New peaks appear in MS/CAD/ELSD chromatogram that are absent in UV
Non-Eluting Degradants Implement a column stripping gradient; check for carryover Peaks appear during the stripping step or in a subsequent blank injection
Volatile Degradants Analyze sample headspace with HS-GC-MS Identification of CO2 or other volatile compounds in the mass spec data

| Precipitation | Visually inspect the sample; centrifuge and analyze supernatant | Loss of parent compound in supernatant; solid material visible |

Issue 3: pH of the Solution Changes During the Study

Question: I prepared my solution in a neutral buffer (pH 7), but after several days at 40°C, the pH has dropped to 5.5. Is this a problem?

Answer & Troubleshooting Steps:

Yes, this is a significant observation that provides clues about the degradation mechanism.

  • Hypothesize the Cause: The most likely cause of a pH drop is the formation of acidic degradation products.

    • Possible Pathway: Oxidative cleavage of the ether linkage could potentially lead to the formation of a carboxylic acid on the cyclobutylmethoxy fragment, or further oxidation of any intermediate aldehydes.

    • Another Pathway: Hydrolysis of a potential degradant could also yield an acidic product.

  • Investigate the Degradation Profile:

    • Protocol: Correlate the pH drop with the appearance of new peaks in your chromatogram. Use LC-MS to get the mass of the new impurities. Check if any of the masses correspond to potential acidic degradants. For example, look for the addition of oxygen atoms.

    • Rationale: The change in a physical property like pH is a direct consequence of the chemical changes occurring. Linking these two provides a powerful, self-validating narrative of the degradation pathway.

  • Strengthen pH Control: The stability of your molecule may be highly pH-dependent. An uncontrolled pH drift means your stability data is not collected under consistent conditions.

    • Protocol: Increase the buffering capacity of your solution. Move from a low concentration buffer (e.g., 10 mM) to a higher concentration (e.g., 50 mM or 100 mM), ensuring the buffer components do not interact with your molecule.

    • Rationale: Robust experimental design requires controlling all variables that could influence the rate of degradation. Maintaining a constant pH is critical for generating meaningful and reproducible stability data.[27]

Logical Flow for Investigating pH Shift

Caption: Decision process for addressing pH changes in solution.

References

  • Kinne, M., et al. (2010). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. PMC. [Link]

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • ICH. Quality Guidelines. [Link]

  • Q-Lab. Understanding ICH Photostability Testing. [Link]

  • Bavishi, B. (2015). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. [Link]

  • EMA. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]

  • FDA. (1997). Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of new Drug Substances and Products. [Link]

  • Oreate AI. (2026). Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive. Oreate AI Blog. [Link]

  • RAPS. (2025). Convergence: New ICH Q1 guideline is 'one-stop shop' for stability testing. [Link]

  • Dahiwade, V., et al. (2026). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. RJWave.org. [Link]

  • EMA. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Memmert. (2012). Stability tests according to ICH Q1A (R2). [Link]

  • Kuklenz, K.D. (2017). Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion. OnePetro. [Link]

  • Mahoney, L. R., et al. (1962). Oxidative Degradation of Polyphenyl Ethers. Industrial & Engineering Chemistry Product Research and Development. [Link]

  • Schalarrer, A., et al. (2004). Degradation of alkyl ethers, aralkyl ethers, and dibenzyl ether by Rhodococcus sp. strain DEE5151, isolated from diethyl ether-containing enrichment cultures. PubMed. [Link]

  • KPU. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. KPU Pressbooks. [Link]

  • Lapi, A., et al. (2011). Oxidation mechanism of diethyl ether: a complex process for a simple molecule. The Royal Society of Chemistry. [Link]

  • ACS Publications. Oxidative Degradation of Polyphenyl Ethers. [Link]

  • Burns, D.A., et al. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Nelson Labs. Forced Degradation Studies for Stability. [Link]

  • Belitz, H.D., et al. (2006). Formation of carboxylic acids during degradation of monosaccharides. Czech Journal of Food Sciences. [Link]

  • Kluger, R., et al. (2009). Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. ResearchGate. [Link]

  • Science.gov. forced degradation study: Topics. [Link]

  • Impactfactor.org. (2025). Analytical Strategies for Stability-Indicating Method Development. [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • RJPN. (2025). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • PraxiLabs. Test for carboxylic group | Carboxylic acid detection. [Link]

  • Scribd. Carboxylic Acids & Derivatives Test. [Link]

  • Save My Exams. (2025). Relative Acidities of Carboxylic Acids, Phenols & Alcohols. [Link]

  • Sofronov, O.O., et al. (2019). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. ACS Publications. [Link]

  • Study Mind. (2022). Properties and Reactivity of Carboxylic Acids (A-Level Chemistry). [Link]

Sources

troubleshooting poor cell permeability of carboxylic acid drugs

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: COOH-PERM-001 Status: Open Assigned Specialist: Senior Application Scientist, ADME-Tox Division

User Issue: "My carboxylic acid drug has excellent solubility but fails permeability assays. How do I fix this?"

Welcome to the Permeability Support Center. You are likely encountering the "Ionization Trap."

Carboxylic acids (pKa ~4–5) are >99.9% ionized at physiological pH (7.4). While the anionic species (


) is highly soluble, it is repelled by the lipophilic interior of the cell membrane, resulting in poor passive diffusion.

This guide provides a self-validating troubleshooting workflow to diagnose whether your issue is purely physicochemical, assay-artifact related, or transporter-mediated, followed by structural and formulation solutions.

Part 1: Diagnostic Workflow (Root Cause Analysis)

Before modifying your molecule, you must validate your data. Low permeability (


) can be a false positive caused by retention, precipitation, or efflux.
Interactive Troubleshooting Flowchart

DiagnosticTree Start START: Low Papp (< 1 x 10^-6 cm/s) Recovery Check Mass Balance (Recovery > 80%?) Start->Recovery Solubility Check Donor Compartment (Precipitation?) Recovery->Solubility Yes (>80%) Issue_Retention Issue: Non-Specific Binding Action: Add BSA or use Teflon plates Recovery->Issue_Retention No (<80%) AssayType Compare Assays: PAMPA vs. Caco-2 Solubility->AssayType No Issue_Solubility Issue: Solubility Limited Action: Reduce donor conc. or check kinetic solubility Solubility->Issue_Solubility Yes PAMPA_Low_Caco_High PAMPA: Low Caco-2: High AssayType->PAMPA_Low_Caco_High Both_Low PAMPA: Low Caco-2: Low AssayType->Both_Low Diagnosis_Transporter Diagnosis: Uptake Transporter (OAT/MCT mediated) PAMPA_Low_Caco_High->Diagnosis_Transporter Diagnosis_Passive Diagnosis: Poor Passive Diffusion (The Ionization Trap) Both_Low->Diagnosis_Passive

Figure 1: Diagnostic decision tree to isolate the root cause of low permeability. Blue nodes indicate decision points; Green indicates transporter involvement; Red indicates a fundamental physicochemical barrier.

Part 2: Physicochemical Solutions (The "Chameleon" Strategy)

If your diagnosis is "Poor Passive Diffusion," you must modify the structure to mask the anionic charge without losing the pharmacophore.

Strategy A: Intramolecular Hydrogen Bonding (IMHB)

Concept: Design the molecule to form a temporary "closed" ring structure. A hydrogen bond donor (HBD) near the carboxylate can mask the negative charge, creating a "molecular chameleon" that hides its polarity to cross the membrane but opens up in the aqueous cytosol.

  • Mechanism: The carboxylate acts as an acceptor; a nearby hydroxyl, amine, or amide acts as the donor.

  • Key Requirement: A 5- or 6-membered ring geometry is optimal for the IMHB.

Strategy B: Bioisosteric Replacement

Replace the -COOH with a group that maintains acidity (for target binding) but increases lipophilicity (


) or permeability (

).

Bioisostere Comparison Table

Functional GrouppKa (Approx)LogP ImpactPermeability ImpactMetabolic Risk
Carboxylic Acid (-COOH) 4.0 – 5.0BaselineLow (Ionized)Glucuronidation
Tetrazole 4.5 – 5.0NeutralLow to ModerateLow (Stable)
Acyl Sulfonamide 9.0 – 10.0High (+Lipophilic)High (Neutral at pH 7.4)Moderate
Oxadiazolone 6.0 – 7.0ModerateModerateHydrolysis
Hydroxamic Acid 8.0 – 9.0LowLow (High PSA)Mutagenicity

Technical Insight: While Tetrazoles are classic isosteres, they often fail to improve permeability because they are equally ionized at pH 7.4. Acyl sulfonamides (


) are often superior because their higher pKa (~9.5) ensures a significant fraction exists as the neutral species at physiological pH [1].
Part 3: Assay Troubleshooting & Protocols

Issue: "My PAMPA data shows zero permeability, but the compound is active in vivo." Cause: Standard PAMPA is iso-pH (7.4/7.4). It lacks the pH gradient found in the microenvironment of the intestine (pH 6.0–6.5) which favors the non-ionized form (


) of acidic drugs.
Protocol: pH-Gradient Double-Sink PAMPA

Use this protocol to simulate physiological absorption more accurately for acids.

  • Membrane Preparation:

    • Use a 2% solution of dioleoylphosphatidylcholine (DOPC) in dodecane.

    • Crucial Step: Add 0.5% acetic acid to the lipid mix to protonate the membrane surface, mimicking the "unstirred water layer" effect.

  • Donor Plate (Apical):

    • Buffer: MES buffer adjusted to pH 5.5 or 6.0 .

    • Rationale: Shifts the equilibrium toward the non-ionized species (

      
      ), driving passive diffusion.
      
  • Acceptor Plate (Basolateral):

    • Buffer: PBS at pH 7.4 containing a "sink" (e.g., BSA or surfactant).

    • Rationale: The higher pH ionizes the drug upon exit (

      
      ), trapping it in the acceptor compartment (The "Ion Trap" working in your favor).
      
  • Incubation:

    • Extend time to 16 hours if

      
       is expected to be low (
      
      
      
      cm/s).
Part 4: The "Nuclear Option" – Prodrug Design

If the free acid is required for potency and bioisosteres fail, you must use a prodrug strategy.

Ester Prodrug Workflow

Goal: Mask the carboxylate completely during transport, then cleave it via intracellular esterases.

ProdrugMechanism Prodrug Prodrug (Ester) Charge: Neutral Permeability: High Membrane Cell Membrane Prodrug->Membrane Passive Diffusion Enzyme Carboxylesterase 1 (CES1) Membrane->Enzyme Intracellular Entry Active Active Drug (-COOH) Charge: Anionic Trapped in Cell Enzyme->Active Hydrolysis Active->Active Accumulation

Figure 2: Mechanism of ester prodrug activation. The neutral ester crosses the membrane and is hydrolyzed by CES1, trapping the active anionic species inside the cell.

Selection Guide:

  • Simple Alkyl Esters (Ethyl/Methyl): Simple, but sometimes too stable (slow hydrolysis).

  • Double Esters (e.g., Pivoxil): Highly unstable; rapid hydrolysis in plasma. Good for oral bioavailability but chemically unstable in formulation.

  • Transporter-Targeted Prodrugs: Valacyclovir-type approach. Attach an amino acid (e.g., Valine) to target the PepT1 transporter, bypassing passive diffusion entirely [2].

Part 5: Frequently Asked Questions (FAQ)

Q: Why does my compound show efflux (B>A ratio > 2) in Caco-2? A: Carboxylic acids are frequent substrates for efflux pumps like BCRP and MRP2.

  • Test: Run the assay with an inhibitor (e.g., Novobiocin for BCRP). If the ratio drops to ~1, efflux is the culprit.

Q: Can I use "Ion Pairing" to improve permeability? A: Yes. In formulation, pairing the acid with a lipophilic counter-ion (e.g., amines) can form a neutral complex that permeates lipids. However, this complex often dissociates in the aqueous bulk of the GI tract, so its in vivo efficacy varies.

References
  • Ballatore, C., et al. (2013). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties of Carbocyclic and Heterocyclic Analogues. ChemMedChem, 8(3), 385–395. Link

  • Beaumont, K., et al. (2003).[1] Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience. Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. Link

Sources

Technical Support Center: Addressing Off-Target Effects of Cyclohexane-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclohexane-based inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify, understand, and mitigate off-target effects during your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with kinase inhibitors?

Off-target effects occur when a drug or inhibitor interacts with unintended molecular targets in the body.[1] For kinase inhibitors, which are often designed to block the action of specific kinases involved in disease pathways, these unintended interactions can lead to a range of issues.[2] Due to the high degree of conservation in the ATP-binding site across the human kinome (over 500 kinases), small-molecule inhibitors can often bind to multiple kinases, not just the intended one.[2][3] This promiscuity can result in unexpected cellular responses, toxicity, and a misinterpretation of experimental results, ultimately hindering drug development and patient safety.[2][4]

Q2: I'm observing an unexpected phenotype in my cell-based assay that doesn't align with the known function of the primary target. Could this be an off-target effect?

It's highly possible. When an inhibitor causes a biological effect that cannot be explained by the modulation of its intended target, off-target activity is a primary suspect.[5] This is a common challenge in drug discovery, where the observed cellular outcome is a composite of both on-target and off-target interactions.[6] To begin troubleshooting, a dose-response analysis is critical. Off-target effects are often more pronounced at higher concentrations, so if the unexpected phenotype only appears at concentrations significantly above the inhibitor's IC50 for its primary target, this strengthens the case for off-target activity.[5]

Q3: My compound is showing high levels of cytotoxicity at concentrations needed for effective on-target inhibition. How can I determine if this is an on-target or off-target effect?

Distinguishing between on-target and off-target cytotoxicity is a critical step. Here’s a logical approach to dissect this issue:

  • Genetic Validation : The gold standard for implicating a target in a cellular response is to use genetic tools like CRISPR/Cas9 or siRNA to knock down or knock out the intended target protein.[1][5] If the cytotoxic phenotype is not replicated in the genetically modified cells, it strongly suggests the inhibitor's toxicity is due to off-target effects.

  • Control Compound : Test a structurally distinct inhibitor that targets the same primary protein. If this second compound does not produce the same cytotoxic effects, it points towards the original inhibitor's off-target activity.[5]

  • Cytotoxicity Assays : Employ various cytotoxicity assays to understand the mechanism of cell death (e.g., apoptosis vs. necrosis).[7][8] Assays that measure mitochondrial function can also provide clues, as mitochondrial toxicity is a known off-target effect of some kinase inhibitors.[7][9]

Q4: What is the difference between IC50, EC50, and Ki, and which value is most important for assessing off-target effects?

These are all important metrics for characterizing an inhibitor, but they measure different things:

  • IC50 (Half-maximal inhibitory concentration) : This is a functional measure that tells you the concentration of an inhibitor required to reduce a specific biological process by 50%.[10][11] It is highly dependent on experimental conditions like substrate concentration.[12]

  • EC50 (Half-maximal effective concentration) : This value represents the concentration of a drug that gives half of the maximal response.[12] It is particularly useful when an inhibitor does not achieve 100% inhibition.[12]

  • Ki (Inhibition constant) : This reflects the binding affinity of the inhibitor to the target.[11][13] Unlike IC50, Ki is an absolute value that is not dependent on substrate concentration.[11]

For assessing off-target effects, Ki is a more direct measure of binding affinity to unintended targets. A lower Ki value indicates a smaller amount of the compound is needed to inhibit the enzyme's activity, signifying a stronger interaction.[13] However, comparing the IC50 of your compound against the primary target versus a panel of off-targets is a common and practical way to determine its selectivity profile.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to identifying and mitigating off-target effects, complete with detailed experimental workflows.

Troubleshooting Workflow: From Unexpected Phenotype to Off-Target Identification

This workflow provides a logical progression for investigating suspected off-target effects.

G A Initial Observation: Unexpected Phenotype or High Cytotoxicity B Step 1: Initial Validation - Perform Dose-Response Analysis - Test with Structurally Different Inhibitor A->B Suspect Off-Target Effect C Step 2: Genetic Validation - Use CRISPR/Cas9 or siRNA to  Knockdown/Knockout Target B->C Phenotype persists with original inhibitor only D Step 3: Direct Target Engagement - Perform Cellular Thermal Shift Assay (CETSA) C->D Genetic modification does not replicate phenotype E Step 4: Off-Target Identification - Proteomics-Based Methods - Kinome-Wide Selectivity Screen D->E Target engagement confirmed, but off-target effects still suspected CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Heat Challenge cluster_analysis Analysis A Treat cells with inhibitor or vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble proteins B->C D Quantify target protein (e.g., Western Blot) C->D E Plot melt curve and analyze thermal shift D->E

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Guide 2: Assessing the Selectivity Profile of Your Inhibitor

If on-target engagement is confirmed but off-target effects are still suspected, the next step is to determine the inhibitor's selectivity across a broader range of potential targets. For kinase inhibitors, kinome-wide screening is the standard approach.

Featured Protocol: In Vitro Kinase Selectivity Assay (Luminescence-Based)

This type of assay measures the ability of an inhibitor to block the activity of a large panel of kinases. [14]The amount of ADP produced in the kinase reaction is measured, which is inversely proportional to the inhibitor's potency. [14]

Objective : To determine the IC50 values of a cyclohexane-based inhibitor against a panel of kinases to assess its selectivity.

Methodology :

  • Compound Preparation : Prepare serial dilutions of your test compound. [5]

  • Assay Plate Preparation : In a multi-well plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP. [5][14]

  • Inhibitor Addition : Add the diluted inhibitor or a vehicle control to the wells. [5]

  • Kinase Reaction : Incubate the plate to allow the kinase reaction to proceed.

  • Detection : Add a detection reagent that converts the ADP produced into a luminescent signal. [14]The light output is then measured using a plate reader.

  • Data Analysis : Plot the kinase activity (luminescence) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase. [5]

Data Presentation: Kinase Selectivity Profile

The results of a kinase selectivity screen are often presented in a table comparing the IC50 or Ki values of the inhibitor against its primary target and a selection of off-targets.

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target (e.g., Kinase X) 10 1
Off-Target Kinase A15015
Off-Target Kinase B80080
Off-Target Kinase C>10,000>1000
Off-Target Kinase D555.5

A higher fold selectivity indicates a more selective inhibitor.

Guide 3: Advanced Strategies for Off-Target Identification and Mitigation

Beyond standard kinase profiling, several other techniques can provide a more unbiased and comprehensive view of an inhibitor's off-target landscape.

  • Chemical Proteomics : This approach uses the inhibitor itself as a "bait" to pull down its binding partners from a complex cell lysate. [15]These interacting proteins are then identified by mass spectrometry. This method is unbiased and can identify non-kinase off-targets. [15]

  • Computational Approaches : In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict potential off-target interactions based on the chemical structure of the inhibitor and the three-dimensional structures of proteins. [16][17]These computational tools can help prioritize which off-targets to validate experimentally. [16][18]

Mitigation Strategies :

Once off-targets have been identified, the focus shifts to mitigating their effects.

  • Rational Drug Design : If a specific off-target is responsible for an undesirable effect, medicinal chemists can use structure-activity relationship (SAR) data to guide the design of new analogs with improved selectivity. [1]This may involve modifying the cyclohexane scaffold or other parts of the molecule to reduce binding to the off-target while maintaining affinity for the primary target.

  • Dose Optimization : In some cases, it may be possible to find a therapeutic window where the on-target effects are maximized and the off-target effects are minimized by carefully controlling the dose of the inhibitor.

  • Combination Therapy : If an off-target effect leads to the activation of a compensatory signaling pathway, it may be possible to combine the primary inhibitor with a second agent that blocks this pathway.

Part 3: Signaling Pathway Considerations

Understanding the broader signaling context is crucial when interpreting the effects of a kinase inhibitor. Off-target effects can lead to the modulation of unintended pathways, complicating the interpretation of experimental data.

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A Kinase 1 B Substrate 1 A->B C Downstream Signaling 1 (Intended Effect) B->C D Kinase 6 E Substrate 6 D->E F Downstream Signaling 2 (Unintended Effect) E->F Inhibitor Cyclohexane-Based Inhibitor Inhibitor->A Direct Inhibition (On-Target) Inhibitor->D Direct Inhibition (Off-Target)

Caption: Direct on-target and off-target effects of a kinase inhibitor. [6]

This diagram illustrates how a single inhibitor can have both the intended effect on its primary target pathway and unintended consequences by directly inhibiting an off-target kinase in a separate pathway. [6]Distinguishing between these direct and indirect effects is a major challenge when using chemical inhibitors to study cellular functions. [6]

References

  • Ahangar, N., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Lochmann, T. L. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Cytotoxicity Assays. BosterBio. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • Ventura, A. C., et al. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Norinder, U., et al. (2018). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Pharmacology. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. [Link]

  • Computational Prediction of Off-Target Effects in CRISPR Systems. (2025). BioSci Publisher. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Assay Genie. [Link]

  • Cytotoxicity Assays. Omni Life Science. [Link]

  • Techniques in kinase profiling. (2026). Medicines Discovery Catapult. [Link]

  • The difference between Ki, Kd, IC50, and EC50 values. (2019). The Science Snail. [Link]

  • The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. (2015). EBM Consult. [Link]

  • Kinase Screening & Profiling Service. Reaction Biology. [Link]

  • How to Interpret IC50 and Kd in Drug–Target Interactions. (2026). Bitesize Bio. [Link]

  • Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. [Link]

  • A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. Lawrence Livermore National Laboratory. [Link]

  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. (2025). ACS Publications. [Link]

  • Tools for experimental and computational analyses of off-target editing by programmable nucleases. (2020). Nature Methods. [Link]

  • Kinase Activity Profiling Services. Pamgene. [Link]

  • Kinase-Inhibitor Activity Profiling (KICP) Service. Kinexus Bioinformatics Corporation. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [Link]

  • Tyrosine Kinase Inhibitor Antitumor Therapy and Atrial Fibrillation: Potential Off-Target Effects on Mitochondrial Function and Cardiac Substrate Utilization. (2023). ScienceOpen. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). Taylor & Francis Online. [Link]

  • Structure-guided Design of Conformationally-constrained Cyclohexane Inhibitors of SARS-CoV-2 3CL Protease. (2022). National Center for Biotechnology Information. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. (2023). ACS Publications. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2019). Bioinformatics. [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. (2021). Taylor & Francis Online. [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022). Frontiers. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. (2023). National Center for Biotechnology Information. [Link]

  • Reassessment of Thress Exemptions from the Requirement of a Tolerance for Cyclohexane and Cyclohexanone. (2005). U.S. Environmental Protection Agency. [Link]

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storage and handling guidelines for 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for this compound. As a compound that uniquely combines the functionalities of a carboxylic acid, an ether, and alicyclic ring structures, its proper storage and handling are paramount to ensuring experimental integrity, reproducibility, and, most importantly, laboratory safety. This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues and concerns you may encounter. The advice herein is synthesized from established principles for handling its constituent chemical groups, providing a robust framework for your laboratory protocols.

Frequently Asked Questions (FAQs)

Section 1: General Information & Properties

Question: What is this compound, and what are its primary chemical characteristics?

Answer: this compound is a bifunctional organic molecule. Its structure consists of a cyclohexane ring, which provides a rigid scaffold, substituted with two key functional groups:

  • A carboxylic acid (-COOH) group: This imparts acidic properties to the molecule, making it corrosive and a potential skin and eye irritant.[1][2][3][4]

  • An ether (-O-) linkage (specifically, a cyclobutylmethoxy group): This feature introduces the risk of peroxide formation upon prolonged exposure to air and light.[5][6][7]

Based on structurally similar compounds like cyclohexanecarboxylic acid, it is expected to be a combustible solid at room temperature.[8] Its dust may form explosive mixtures in air under certain conditions.[8][9]

Section 2: Receiving, Inspection, and Storage

Question: I've just received a new container of this compound. What are the immediate steps I should take?

Answer: Proper intake and inspection are critical, especially for peroxide-forming chemicals.[7][10][11]

  • Inspect Container Integrity: Check for any damage to the container or seal. Do not accept or open a dented or compromised container.[7][12]

  • Label with Dates: Immediately label the container with two dates: the "Date Received" and the "Date Opened."[7][10][11] This is non-negotiable for any ether-containing compound to track its potential for peroxide formation.

  • Review the Safety Data Sheet (SDS): Although a specific SDS for this exact molecule may not be available, you should consult the supplier's documentation and the SDS for structurally similar compounds like cyclohexanecarboxylic acid and diethyl ether to understand the hazards.

The following diagram outlines the recommended receiving and handling workflow.

G cluster_receiving Receiving Protocol cluster_handling Ongoing Handling Receive Receive Shipment Inspect Inspect Container (No Dents/Damage?) Receive->Inspect Label Label with: - Date Received - Date Opened Inspect->Label  Pass Reject Reject Shipment Inspect->Reject  Fail Store Store Appropriately (See Storage Guide) Label->Store Use Use in Experiment Store->Use Test Periodic Peroxide Test (After Opening) Use->Test Test->Use  Negative Dispose Dispose After 12 Months or by Expiry Date Test->Dispose  Positive G cluster_compatible Store With cluster_incompatible Store Away From Compound 4-(cyclobutylmethoxy) cyclohexane-1-carboxylic acid OrganicAcids Other Organic Acids (e.g., Acetic Acid) Compound->OrganicAcids Compatible Bases Bases (e.g., NaOH, Amines) Compound->Bases Incompatible (Violent Reaction) Oxidizers Strong Oxidizers (e.g., Peroxides, Nitrates) Compound->Oxidizers Incompatible (Fire/Explosion Hazard) Metals Reactive Metals (e.g., Na, K, Mg) Compound->Metals Incompatible (Gas Evolution) Flammables Flammable Solvents (If not in dedicated acid cabinet) Compound->Flammables Incompatible (Segregate)

Caption: Chemical segregation guidelines for storage.

Section 3: Safe Handling & Troubleshooting

Question: What Personal Protective Equipment (PPE) should I use when handling this solid compound?

Answer: Due to its irritant and corrosive nature, comprehensive PPE is required. [3][13][14]* Eye Protection: Chemical splash goggles are mandatory. [13][14]* Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but for prolonged contact, heavier-duty gloves like neoprene may be necessary. Always check the glove manufacturer's compatibility chart. [6][13][14]* Body Protection: A lab coat is essential. [13][14]For tasks with a higher risk of dust generation, such as weighing large quantities, additional protection like an apron may be warranted.

  • Respiratory Protection: Handling should be done in a well-ventilated area or a certified chemical fume hood to avoid inhaling dust. [8][15][14]If significant dust is generated, a respirator may be required. [8] Question: The compound has been on the shelf for over a year since I opened it. Is it still safe to use?

Answer: No, it should be considered unsafe for use. Ether-containing compounds should be disposed of within one year of being opened, or by the manufacturer's expiration date, whichever comes first. [6][10][11]Over time, explosive peroxide crystals can form, which are sensitive to shock, friction, and heat. [5][6]If you find a container that is past its disposal date, or if you observe crystal formation around the cap or in the container, do not attempt to open or move it. Contact your institution's Environmental Health & Safety (EHS) department immediately for assistance with disposal. [6] Question: How can I test for the presence of peroxides?

Answer: If the compound is within its one-year-opened shelf life but you have concerns, you can test for peroxides. Commercially available peroxide test strips are the most common method. [7]

Experimental Protocol: Peroxide Testing

Objective: To qualitatively determine the presence of peroxides in this compound.

Materials:

  • Commercial peroxide test strips (e.g., potassium iodide/starch paper).

  • Small sample of the compound dissolved in a suitable, peroxide-free solvent (e.g., Toluene, Propan-2-ol).

  • Appropriate PPE (goggles, gloves, lab coat).

  • Chemical fume hood.

Methodology:

  • Preparation: In a chemical fume hood, prepare a dilute solution of the compound in a peroxide-free solvent.

  • Testing: Dip the end of a peroxide test strip into the solution for the time specified by the manufacturer (typically 1-2 seconds).

  • Observation: Remove the strip and observe for a color change. A change to blue/violet or brown/black indicates the presence of peroxides.

  • Interpretation: Compare the color to the chart provided with the test strips to estimate the peroxide concentration. Any positive test, especially above trace levels, indicates the material should be disposed of promptly and safely.

Section 4: Spills and Waste Disposal

Question: I've spilled a small amount of the solid on the lab bench. How should I clean it up?

Answer: For small spills of this solid:

  • Alert Personnel: Inform others in the immediate area.

  • Wear PPE: Ensure you are wearing appropriate PPE before starting cleanup.

  • Contain & Collect: Gently sweep the solid material together to avoid creating dust. [2][9]Place it in a labeled container for hazardous waste.

  • Neutralize (if necessary): For the final wipe-down of the area, use a cloth dampened with a mild neutralizing agent like a sodium bicarbonate solution, followed by water. [14]Do not use a strong base for neutralization. [10]5. Dispose: All cleanup materials must be disposed of as hazardous waste. [8] Question: How do I dispose of unused or expired this compound?

Answer: Waste material must be treated as hazardous waste.

  • Labeling: Keep the material in its original or a suitable, sealed container. Ensure it is clearly labeled as hazardous waste, including the full chemical name.

  • Disposal: Do not mix with other waste streams. [8]Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department to arrange for collection. [14]

References

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). Health and Safety Authority. Retrieved from [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • Acid Handling SOP. (n.d.). University of Utah Office of Environmental Health & Safety. Retrieved from [Link]

  • 15 Tips for Storing Acids in Your Laboratory. (2023, April 27). Post Apple Scientific. Retrieved from [Link]

  • Safe Handling and Storage of Chemicals. (n.d.). University of California, Santa Cruz, Environmental Health & Safety. Retrieved from [Link]

  • How do I safely store chemicals in laboratory? (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

  • Ethers - Handling and control of exposure. (2010, July 19). The University of Edinburgh Health and Safety Department. Retrieved from [Link]

  • 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Standard Operating Procedures for Hazardous Chemicals: Acids. (n.d.). University of Washington Department of Chemistry. Retrieved from [Link]

  • 4-(4-Methoxybutoxy)cyclohexane-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Cyclohexanecarboxylic acid Safety Data Sheet. (2018, June 22). Synerzine. Retrieved from [Link]

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Validation & Comparative

Validating the Biological Activity of Synthesized Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For a medicinal chemist, the transition from the fume hood to the incubator is fraught with variables. A synthesized compound that appears pure by NMR can fail in vitro not because of a lack of potency, but due to assay artifacts, chemical interference, or poor solubility.

This guide moves beyond generic textbook protocols. We compare the industry "Gold Standard" (ATP Luminescence) against the "Legacy Method" (MTT/MTS) and the "Modern Kinetic" approach (Label-Free Impedance/Imaging).

The Verdict: For screening synthesized small molecules, ATP-based luminescence (e.g., CellTiter-Glo®) is the superior endpoint method due to its resistance to chemical interference and high sensitivity. However, Real-Time Kinetic Analysis is required to distinguish between cytostatic and cytotoxic mechanisms.

Part 1: The Landscape of Validation

Before pipetting, one must understand the "Validation Funnel." A single endpoint is rarely sufficient to publish a novel compound's activity.

Workflow: From Powder to P-Value

ValidationWorkflow Compound Synthesized Compound (Solid) Solubility Solubility Check (DMSO Tolerance) Compound->Solubility Primary Primary Screen (Single Dose @ 10µM) Solubility->Primary Pass DoseResponse Dose-Response (IC50) (ATP Luminescence) Primary->DoseResponse >50% Inhibition Kinetic Kinetic Profiling (Real-Time/Impedance) DoseResponse->Kinetic Validate Mode Mechanism Mechanism of Action (Apoptosis/Necrosis) Kinetic->Mechanism

Figure 1: The logical flow for validating a new chemical entity (NCE). Note that solubility and interference checks precede biological testing.

Part 2: Comparative Analysis of Methodologies

The Legacy Method: Tetrazolium Reduction (MTT/MTS)

Mechanism:[1] NAD(P)H-dependent cellular oxidoreductase enzymes convert a yellow tetrazolium salt (MTT) into purple formazan crystals.

  • Pros: Cheap, well-established literature base.

  • Cons:

    • Chemical Interference: This is the critical failure point for chemists. Many synthesized compounds (especially polyphenols, antioxidants, and thiol-containing drugs) can chemically reduce MTT to formazan without any cells present, leading to false "viability" data.

    • Toxicity: MTT itself is toxic to cells; you cannot multiplex this assay.

    • Solubility: Formazan crystals must be solubilized with DMSO/SDS, introducing pipetting errors.

The Gold Standard: ATP Luminescence (e.g., CellTiter-Glo)

Mechanism:[2] Luciferase utilizes ATP (from lysed cells) and Luciferin to produce light.[1] ATP concentration is linearly proportional to viable cell number.

  • Pros:

    • Sensitivity: Detects <15 cells/well (vs. ~1,000 for MTT).

    • Speed: "Add-Mix-Read" format (10 mins).

    • Robustness: Resistant to compound autofluorescence and chemical reduction artifacts.

  • Cons: Destructive (cells are lysed); slightly higher cost per well.

The Modern Alternative: Real-Time Kinetics (Incucyte / xCELLigence)

Mechanism: Uses impedance (xCELLigence) or high-content imaging (Incucyte) to measure cell confluence or attachment continuously over days.

  • Pros: Distinguishes Cytostatic (growth arrest) from Cytotoxic (killing) effects; label-free (non-invasive).

  • Cons: High capital equipment cost; requires optimization of cell seeding density to avoid contact inhibition masking effects.

Data Comparison Table
FeatureMTT (Colorimetric)ATP LuminescenceReal-Time (Impedance/Image)
Primary Output Metabolic Activity (Enzymatic)Cell Integrity (ATP Content)Cell Attachment/Confluence
Sensitivity Low (~1000 cells)High (<15 cells) Medium (Dependent on cell size)
Interference Risk High (Redox active compounds) Low (Luciferase inhibitors only)Very Low (Physical measurement)
Throughput Medium (Wash/Solubilization steps)Ultra-High (1536-well capable) Medium (Throughput limited by device)
Z' Factor (Quality) Typically 0.5 - 0.7Typically > 0.8 Varies by time-point
Cost Per Data Point $


$ (Equipment amortization)

Part 3: Scientific Integrity & Mechanisms

To understand why synthesized compounds fail in specific assays, we must visualize the signal pathways and interference points.

AssayMechanisms cluster_0 MTT Assay (High Interference Risk) cluster_1 ATP Assay (Robust) MTT MTT Reagent (Yellow) Formazan Formazan (Purple) MTT->Formazan Normal Path Enzyme Mitochondrial Reductase Enzyme->Formazan Compound Synthesized Compound Compound->MTT Chemical Reduction (FALSE SIGNAL) Cell Viable Cell ATP ATP Released Cell->ATP Lysis Light Luminescence (Signal) ATP->Light Catalysis Luciferase Luciferase + Luciferin Luciferase->Light

Figure 2: Mechanistic comparison showing the "False Signal" vulnerability in MTT assays where compounds chemically reduce the reagent, mimicking cell viability.

Part 4: Detailed Protocols

Protocol A: The "Self-Validating" ATP Luminescence Assay

Recommended for primary screening of new libraries.

The "Self-Validating" Concept: This protocol includes a specific control to detect if your compound inhibits the Luciferase enzyme itself (a rare but possible artifact).

  • Preparation:

    • Plate cells (e.g., HeLa, A549) in white-walled, opaque 96-well plates (prevents signal bleed).

    • Density: 2,000–5,000 cells/well.

    • Incubate 24h for attachment.

  • Treatment:

    • Add compound (serial dilution 10µM to 1nM).

    • CRITICAL CONTROL: Prepare 3 wells with Medium + Compound (High Conc) + NO CELLS . This checks for background luminescence or quenching.

    • Incubate 24–48h.

  • Detection:

    • Equilibrate plate and ATP reagent to Room Temperature (RT) for 30 mins. (Cold reagent = slow kinetics).

    • Add ATP reagent (volume 1:1 with media).

    • Orbit shake for 2 mins (induces lysis).

    • Incubate 10 mins at RT (stabilizes signal).

    • Read Luminescence (Integration: 0.5–1.0 sec).

  • Data Analysis:

    • Calculate % Viability =

      
      .
      
    • Validation Check: If the "No Cell + Compound" wells show signal significantly lower than "No Cell + Vehicle," your compound is quenching the light (Quencher).

Protocol B: Real-Time Cytotoxicity (Impedance/Imaging)

Recommended for validating "Hits" from Protocol A.

  • Baseline: Add 50µL media to E-Plate (Au-microelectrodes). Measure background impedance.

  • Seeding: Add cells (optimize density to reach log-phase at T=24h).

  • Equilibration: Allow cells to settle (30 mins at RT) then incubate. Monitor Cell Index (CI) for 24h until CI > 1.0.

  • Compound Addition:

    • Add compound (10x concentration in media) to reach 1x final.

    • Keep DMSO constant (<0.5%).

  • Monitoring: Set reader to scan every 15 mins for 72h.

  • Interpretation:

    • Drop in CI: Cytotoxicity (cell detachment).

    • Plateau in CI: Cytostasis (inhibition of proliferation).

    • Transient Dip: Cell morphology change (e.g., GPCR activation) rather than death.

References

  • Riss TL, et al. (2013).[3] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3]

  • Petty RD, et al. (1995).[4][5] Comparison of MTT and ATP-based assays for the measurement of viable cell number. J Biolumin Chemilumin.

  • Ke N, et al. (2011). The xCELLigence system for real-time and label-free monitoring of cell viability.[6] Methods Mol Biol.[7]

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

Sources

comparative analysis of 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid with similar molecules

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of 4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic Acid in Medicinal Chemistry[1]

Executive Summary

This compound (CAS: 1601147-11-8) is a specialized cycloaliphatic building block used primarily in the lead optimization phase of drug discovery. It serves as a lipophilic, non-aromatic pharmacophore designed to probe hydrophobic pockets in target proteins (e.g., GPCRs, ACC, BACE) while modulating physicochemical properties such as metabolic stability and solubility.

This guide compares the molecule against standard structural analogs to assist medicinal chemists in selecting the optimal ether-linked cyclohexane scaffold for Structure-Activity Relationship (SAR) studies.

Structural & Physicochemical Profile

The molecule consists of a cyclohexane ring substituted at the 1-position with a carboxylic acid (polar head) and at the 4-position with a cyclobutylmethoxy group (lipophilic tail).

Key Properties
  • Molecular Formula : C₁₂H₂₀O₃

  • Molecular Weight : 212.29 g/mol

  • Predicted LogP : ~2.2 – 2.5 (Moderate lipophilicity, ideal for oral bioavailability).

  • Stereochemistry : Exists as cis and trans isomers. The trans isomer (diequatorial-like in 1,4-disubstitution context) is often thermodynamically preferred and biologically distinct from the cis form.

Comparative Analog Table
Feature4-(Cyclobutylmethoxy)... 4-Methoxy... 4-(Cyclopropylmethoxy)... 4-(Benzyloxyl)...
Steric Bulk High (Cyclobutyl ring)Low (Methyl group)Medium (Cyclopropyl ring)High (Phenyl ring)
Lipophilicity (LogP) High (~2.4)Low (~1.1)Medium (~1.9)High (~2.5)
Electronic Character Aliphatic, Electron-rich etherAliphaticAliphatic, slightly strainedAromatic (Pi-stacking potential)
Metabolic Liability Low (Ring oxidation possible)Low (O-demethylation)Low (Ring opening rare)Moderate (Benzylic oxidation)
Conformational Flexibility Moderate (Cyclobutyl pucker)High (Rotatable bond)Low (Rigid cyclopropyl)Moderate (Rotatable benzyl)

Comparative Analysis & Application Logic

vs. 4-Methoxycyclohexane-1-carboxylic acid
  • The Case for Cyclobutylmethoxy : The methoxy group is often too small to achieve high-affinity binding if the target pocket is large and hydrophobic. Replacing a methoxy with a cyclobutylmethoxy group ("growing the molecule") is a classic strategy to increase potency by displacing "high-energy water" from the binding site.

  • Trade-off : Increases molecular weight (+68 Da) and lipophilicity, which may reduce solubility.

vs. 4-(Benzyloxyl)cyclohexane-1-carboxylic acid
  • The Case for Cyclobutylmethoxy : Benzyl groups are common but carry risks of "aromatic ring count" inflation, which correlates with poor developability (solubility/toxicity). The cyclobutyl group offers similar steric bulk (volume) to a phenyl ring but is sp³-hybridized (saturated). This increases the fraction of sp³ carbons (Fsp³), a metric associated with higher clinical success rates.

  • Selectivity : If the binding pocket lacks Pi-Pi stacking residues (Phe, Tyr, Trp), the cyclobutyl analog often maintains potency while improving metabolic stability (avoiding benzylic hydroxylation).

vs. 4-(Cyclopropylmethoxy)cyclohexane-1-carboxylic acid
  • The Case for Cyclobutylmethoxy : While cyclopropyl is a standard "bioisostere" for steric bulk, the cyclobutyl ring is significantly larger and has a different "pucker" conformation. In cases where the cyclopropyl group is too small to fill a hydrophobic cleft (e.g., in certain ACC inhibitors or GPCR antagonists), the cyclobutyl extension provides the necessary volume without the flexibility of a linear n-butyl chain.

Experimental Protocols

Synthesis of this compound
  • Context : Direct alkylation of the hydroxy-acid is difficult due to the competing carboxyl group. The standard route uses the ester intermediate.

Step 1: Etherification (Williamson Ether Synthesis)

  • Reagents : Ethyl 4-hydroxycyclohexanecarboxylate (1.0 eq), (Bromomethyl)cyclobutane (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq).

  • Solvent : Anhydrous DMF or THF.

  • Procedure :

    • Cool solution of Ethyl 4-hydroxycyclohexanecarboxylate in DMF to 0°C.

    • Add NaH portion-wise under N₂ atmosphere. Stir for 30 min.

    • Add (Bromomethyl)cyclobutane dropwise.

    • Warm to Room Temperature (RT) and stir for 12–18 hours.

    • Quench : Carefully add saturated NH₄Cl solution.

    • Workup : Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification : Flash chromatography (Hexane/EtOAc).

Step 2: Saponification

  • Reagents : LiOH·H₂O (3.0 eq), THF/Water/MeOH (3:1:1).

  • Procedure :

    • Dissolve the ester from Step 1 in the solvent mixture.

    • Stir at RT for 4 hours (monitor by TLC/LCMS).

    • Acidification : Adjust pH to ~3 with 1N HCl.

    • Extraction : Extract with EtOAc (x3).

    • Isolation : Dry and concentrate to yield the title acid.

Separation of Cis/Trans Isomers
  • Challenge : The synthesis typically yields a mixture of cis/trans isomers.

  • Protocol :

    • Method : Preparative HPLC.

    • Column : C18 Reverse Phase (e.g., XBridge Prep C18, 5 µm).

    • Mobile Phase : Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Elution Order : Typically, the cis isomer (axial/equatorial) is more polar and elutes before the trans isomer (equatorial/equatorial) on reverse-phase columns, though this must be confirmed by NOE NMR studies.

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the Cyclobutylmethoxy scaffold during Lead Optimization.

SAR_Decision_Tree Start Lead Optimization: Hydrophobic Pocket Exploration Check_Pocket Is the pocket aromatic or aliphatic? Start->Check_Pocket Aromatic Aromatic Pocket (Pi-Stacking available) Check_Pocket->Aromatic Aromatic Aliphatic Aliphatic/Mixed Pocket Check_Pocket->Aliphatic Aliphatic Select_Benzyl Select: 4-(Benzyloxyl) analog Aromatic->Select_Benzyl Check_Size Volume Requirement? Aliphatic->Check_Size Small Small Volume Check_Size->Small < 50 ų Medium Medium Volume Check_Size->Medium 50-80 ų Large Large Volume Check_Size->Large > 80 ų Select_Methoxy Select: 4-Methoxy analog Small->Select_Methoxy Select_Cyclopropyl Select: 4-(Cyclopropylmethoxy) analog Medium->Select_Cyclopropyl Select_Cyclobutyl Select: 4-(Cyclobutylmethoxy) analog (Optimal Fsp3 & Stability) Large->Select_Cyclobutyl

Figure 1: SAR Decision Tree for selecting 4-alkoxycyclohexane scaffolds based on binding pocket characteristics.

References

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link (Context: General principles of cycloalkyl ether bioisosteres).

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link (Context: Advantage of sp3-rich cyclobutyl over benzyl).

  • Pfizer Inc. (2012). "Compounds and their use as BACE inhibitors." WO2012087237A1. Link (Context: Use of cyclobutylmethoxy-cyclohexyl motifs in drug intermediates).

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 91636367, this compound." PubChem. Link

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A Comparative Guide to the Structure-Activity Relationships of Cyclohexanecarboxylic Acid Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The cyclohexanecarboxylic acid scaffold is a privileged motif in medicinal chemistry, prized for its conformational rigidity and synthetic tractability. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of various cyclohexanecarboxylic acid analogs. By examining their interactions with diverse biological targets—from enzymes to G-protein coupled receptors (GPCRs)—we aim to provide researchers, scientists, and drug development professionals with actionable insights to inform the rational design of novel therapeutics. This document synthesizes experimental data from multiple studies to illuminate the nuanced effects of structural modifications on biological activity.

The Versatile Cyclohexanecarboxylic Acid Scaffold: A Foundation for Diverse Pharmacological Activities

The cyclohexane ring provides a robust, three-dimensional framework that can be strategically functionalized to achieve desired pharmacological profiles. The carboxylic acid group, a common feature in this class of compounds, often serves as a key interaction point with biological targets, participating in hydrogen bonding or ionic interactions.[1] The orientation of substituents on the cyclohexane ring, its conformational isomers (chair, boat, twist-boat), and the nature of appended functional groups all play critical roles in determining binding affinity and biological response.

This guide will explore the SAR of cyclohexanecarboxylic acid analogs across several key therapeutic areas:

  • Anti-inflammatory and Antiproliferative Agents: Targeting enzymes and signaling pathways involved in inflammation and cancer.

  • Enzyme Inhibitors: Focusing on specific enzymes implicated in metabolic and proliferative diseases.

  • G-Protein Coupled Receptor (GPCR) Modulators: Investigating analogs that target this large and therapeutically important class of receptors.

Comparative Analysis of Biological Activities

Anti-inflammatory and Antiproliferative Activity: A Study of Amidrazone Derivatives

A series of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have been synthesized and evaluated for their anti-inflammatory and antiproliferative activities.[2] The core structure consists of a cyclohexene carboxylic acid moiety linked to an amidrazone group with various substituents.

Key Structural-Activity Relationship Insights:

  • Saturation of the Cyclohexane Ring: The presence of a double bond in the cyclohexene ring was found to generally increase antiproliferative activity compared to the saturated cyclohexane derivatives.[2]

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the amidrazone moiety significantly influence both anti-inflammatory and antiproliferative effects.

    • Electron-withdrawing groups, such as nitro (NO2), at the para-position of the phenyl ring tend to enhance antiproliferative activity.[2]

    • Halogen substitutions (e.g., chloro) on the phenyl ring can lead to potent and selective modulation of cytokine secretion. For instance, a 2,4-dichlorophenyl substituent resulted in strong and consistent inhibition of TNF-α.[3]

  • Heterocyclic Rings: Replacement of the phenyl ring with a pyridyl moiety can also modulate activity, with some derivatives showing significant inhibition of cytokine release.[2]

Quantitative Comparison of Antimicrobial Activity (MIC in µg/mL):

Compound IDR-group on Phenyl RingS. aureusM. smegmatisY. enterocolitica
2a H>512>512>512
2b 2-pyridyl256>51264
2c 4-CH3128128>512
2f 2,4-diCl>512>512128

Data extracted from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[2]

Signaling Pathway Modulation:

The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This suggests interference with the NF-κB signaling pathway, a key regulator of inflammation.[2]

Caption: Inhibition of the NF-κB signaling pathway by cyclohexanecarboxylic acid analogs.

Enzyme Inhibition: Targeting Metabolic and Proliferative Diseases

Cyclohexanecarboxylic acid derivatives have been explored as inhibitors of various enzymes implicated in disease.

DGAT1 is a key enzyme in triglyceride synthesis, making it an attractive target for the treatment of obesity.[4] A series of cyclohexanecarboxylic acid analogs have been developed as potent DGAT1 inhibitors.

Key Structural-Activity Relationship Insights:

  • A 4-phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid scaffold served as a starting point for optimization.[4]

  • Systematic diversification led to the identification of a 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid scaffold with improved potency.[4]

  • Linker optimization between the cyclohexane ring and the phenylthiazole moiety was crucial for enhancing inhibitory activity.[4]

Quantitative Comparison of DGAT1 Inhibition:

Compound IDScaffoldDGAT1 IC50 (nM)
6 4-Phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid57
9e 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid14.8

Data extracted from a study on the synthesis and evaluation of DGAT1 inhibitors.[4]

MAPK11 (p38β) is a potential therapeutic target for Huntington's disease.[5] Dibenzocycloheptanone derivatives incorporating a cyclohexyl moiety have been designed as potent MAPK11 inhibitors.

Key Structural-Activity Relationship Insights:

  • Introduction of methyl groups on the dibenzocycloheptanone core increased the inhibitory activity against MAPK11.[5]

  • The positioning of these methyl groups to occupy a hydrophobic pocket in the enzyme's ATP binding site was a successful design strategy.[5]

Quantitative Comparison of MAPK11 Inhibition:

Compound IDDescriptionMAPK11 IC50 (nM)
12a (skepinone-L) Lead compound19.2
13a Optimized analog6.40
13b Optimized analog with additional methyl group4.20

Data extracted from a study on the design and synthesis of potent MAPK11 inhibitors.[5]

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_sar SAR Analysis Start Starting Materials Synthesis Multi-step Synthesis of Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification Enzyme_Assay Enzyme Inhibition Assay (e.g., DGAT1, MAPK11) Purification->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., MTT, Cytokine Secretion) Purification->Cell_Assay Data_Analysis IC50 / EC50 / MIC Determination Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: A generalized experimental workflow for SAR studies of cyclohexanecarboxylic acid analogs.

G-Protein Coupled Receptor (GPCR) Modulation: Targeting the Motilin Receptor

Cyclohexylmethyl urea and amide derivatives have been synthesized and identified as non-peptidic antagonists of the motilin receptor, a GPCR involved in gastrointestinal motility.[6]

Key Structural-Activity Relationship Insights:

  • The development started from known cyclopentene-based motilin antagonists, where the cyclopentene scaffold was replaced with a cyclohexane ring.[6]

  • Optimization of four key recognition elements around the cyclohexylmethyl core was performed to achieve potent antagonism.[6] The specific nature of the urea or amide linkage and the substituents on the terminal aromatic rings were critical for high-affinity binding.

Experimental Protocols: Step-by-Step Methodologies

MTT Assay for Cell Viability and Proliferation

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[2][7] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[2]

Step-by-Step Protocol:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the cyclohexanecarboxylic acid analogs in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]

  • Absorbance Measurement:

    • Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • From a fresh culture of the test microorganism on an appropriate agar plate, select several colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

    • Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the cyclohexanecarboxylic acid analogs in the appropriate broth.

    • The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum concentration.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The cyclohexanecarboxylic acid scaffold has proven to be a versatile and fruitful starting point for the development of a wide range of biologically active molecules. The studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in potency, selectivity, and therapeutic application.

The future of drug discovery with this scaffold lies in the continued exploration of novel substitution patterns and the application of advanced drug design strategies. The use of computational modeling and structure-based design will be instrumental in predicting the binding modes of these analogs and in guiding the synthesis of next-generation compounds with improved efficacy and safety profiles. Furthermore, a deeper understanding of the signaling pathways modulated by these compounds will open up new avenues for their application in a broader range of diseases.

References

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  • Adam, G., et al. (2006). Synthesis and SAR of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives as non-peptidic motilin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3362-3366. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(23), 8299. [Link]

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confirming the target engagement of 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the target engagement validation for 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid , a lipid-mimetic pharmacophore primarily utilized in the development of Acetyl-CoA Carboxylase (ACC) inhibitors.

A Comparative Guide for ACC Inhibitor Development

Executive Summary & Mechanism of Action

This compound (CAS: 1601147-11-8) serves as a critical pharmacophore and functional probe for targeting Acetyl-CoA Carboxylase (ACC) . Its structure—comprising a lipophilic cyclobutyl-ether tail and a polar carboxylic acid head—mimics the substrate (fatty acid) binding profile required for the allosteric inhibition of ACC1 (cytosolic) and ACC2 (mitochondrial).

Biological Context: ACC catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA , the rate-limiting step in de novo lipogenesis (DNL) and a key regulator of mitochondrial fatty acid oxidation. Confirming target engagement (TE) for this compound involves validating its ability to bind the ACC biotin-carboxylase (BC) domain or the carboxyl-transferase (CT) domain, thereby preventing dimerization and enzymatic turnover.

ACC_Pathway Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACLY MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation ACC ACC1 / ACC2 (Target Enzyme) ACC->AcetylCoA Catalyzes FattyAcids Fatty Acids (Lipogenesis) MalonylCoA->FattyAcids FASN BetaOx Beta-Oxidation (Mitochondria) MalonylCoA->BetaOx Blocks CPT1 Inhibitor 4-(cyclobutylmethoxy)... (Inhibitor) Inhibitor->ACC Allosteric Inhibition

Figure 1: Mechanism of Action.[1][2][3] The compound inhibits ACC, reducing Malonyl-CoA levels, which halts lipogenesis and relieves the suppression of fatty acid oxidation.

Comparative Analysis of Validation Methods

To objectively confirm target engagement, researchers must triangulate data from functional assays, direct binding, and cellular thermal shifts. The following table compares the performance of the primary validation methodologies.

FeatureEnzymatic Activity Assay (ADP-Glo) Cellular Thermal Shift (CETSA) Surface Plasmon Resonance (SPR)
Primary Output Functional Inhibition (

)
Intracellular Binding (

)
Binding Kinetics (

)
Throughput High (384-well)Medium (Western/AlphaLISA)Medium
Physiological Relevance High (Functional turnover)Very High (Live cell context)Low (Purified protein)
Sensitivity < 1 nM> 100 nM< 1 nM
False Positives ATP mimics / AggregatorsHeat-shock proteinsNon-specific binding
Cost Efficiency HighMediumLow (High consumable cost)
Verdict Gold Standard for Potency Best for Cellular TE Best for Residence Time

Recommended Experimental Protocols

Method A: ADP-Glo™ Kinase Assay (Functional Validation)

Rationale: ACC consumes ATP during the carboxylation of acetyl-CoA. This assay quantifies the remaining ATP, providing a direct measure of enzymatic inhibition.

Reagents:

  • Recombinant Human ACC1 or ACC2 (e.g., from BPS Bioscience).

  • Substrates: Acetyl-CoA (10 µM), ATP (10 µM), NaHCO3 (2 mM).

  • Detection: ADP-Glo™ Reagent (Promega).

Protocol:

  • Preparation: Dilute this compound in DMSO (10-point dose-response, starting at 10 µM).

  • Incubation: Mix 2 µL of compound with 4 µL of ACC enzyme (5 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT). Incubate for 15 min at 25°C.

  • Reaction Start: Add 4 µL of substrate mix (ATP + Acetyl-CoA + NaHCO3). Incubate for 45 min at 25°C.

  • Termination: Add 10 µL of ADP-Glo™ Reagent to deplete remaining ATP. Incubate 40 min.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound]. Calculate

    
     using a 4-parameter logistic fit.
    
Method B: Cellular Thermal Shift Assay (CETSA)

Rationale: Ligand binding stabilizes the target protein, increasing its melting temperature (


). This confirms the compound engages ACC within the complex cellular environment.

Protocol:

  • Cell Treatment: Treat HepG2 or Huh7 cells with 10 µM of the compound (or DMSO control) for 1 hour at 37°C.

  • Harvest: Wash cells with PBS and resuspend in kinase buffer supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (40°C to 65°C) for 3 minutes.

  • Lysis: Cool samples to RT, then freeze-thaw (3x) or add NP-40 to lyse cells. Centrifuge at 20,000 x g for 20 min to pellet precipitated (denatured) proteins.

  • Detection: Collect the supernatant (soluble fraction). Analyze via Western Blot using an anti-ACC antibody (e.g., Cell Signaling #3676).

  • Validation: A shift in the aggregation temperature (

    
    ) curve for the treated vs. control samples confirms physical engagement.
    

CETSA_Workflow Step1 Cell Treatment (10 µM Compound, 1h) Step2 Thermal Challenge (40°C - 65°C Gradient) Step1->Step2 Step3 Lysis & Centrifugation (Remove Denatured Protein) Step2->Step3 Step4 Western Blot / AlphaLISA (Quantify Soluble ACC) Step3->Step4 Result Result: Thermal Shift (ΔTm > 2°C = Valid Engagement) Step4->Result

Figure 2: CETSA Workflow for validating intracellular target engagement.

Performance Benchmarks

When evaluating this compound against standard ACC inhibitors (e.g., Firsocostat/GS-0976), expect the following performance metrics if the synthesis and assay are valid:

ParameterTarget Value (High Quality Probe)Reference (Firsocostat)
Enzymatic

(ACC1)
5 – 50 nM~2 nM
Enzymatic

(ACC2)
5 – 50 nM~5 nM
CETSA

> 4°C> 8°C
Lipogenesis Inhibition (

)
< 100 nM (HepG2 cells)~10-20 nM
Solubility (PBS, pH 7.4) > 50 µMHigh

Troubleshooting Note: The "cyclobutylmethoxy" tail provides lipophilicity essential for the binding pocket but can lead to high non-specific binding in SPR. Ensure the use of 0.05% Tween-20 or P20 surfactant in running buffers to mitigate this.

References

  • Harriman, G., et al. (2016). "Acetyl-CoA Carboxylase Inhibition by ND-630 Modulates Hepatic Fatty Acid Synthesis." Proceedings of the National Academy of Sciences, 113(13), E1796-E1805. Link

  • Tong, L. (2005). "Acetyl-coenzyme A carboxylase: crucial metabolic enzyme and attractive target for drug discovery." Cellular and Molecular Life Sciences, 62(16), 1784-1803. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. Link

  • Griffith, D. A., et al. (2014). "Discovery of Preclinical Candidate PF-05175157: A Novel Acetyl-CoA Carboxylase Inhibitor for the Treatment of Type 2 Diabetes and Dyslipidemia." Journal of Medicinal Chemistry, 57(24), 10512–10526. Link

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A Senior Application Scientist's Guide to Cross-Validation of Assay Results for Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Confidence in Early-Stage Drug Discovery

In the high-stakes environment of drug discovery, the journey from a primary screening hit to a viable lead candidate is fraught with uncertainty. Initial high-throughput screens (HTS) are designed for speed and scale, casting a wide net to identify "active" compounds from vast libraries.[1] However, these primary assays are susceptible to artifacts and false positives, which can arise from a compound's intrinsic properties (e.g., fluorescence) or non-specific interactions.[2][3] Pursuing these misleading hits wastes invaluable time and resources, potentially derailing promising projects.

This is where the principle of cross-validation becomes a cornerstone of rigorous scientific inquiry. Cross-validation is the systematic process of confirming a primary result using one or more independent, or "orthogonal," methods.[1][2] Its purpose is not merely to re-test, but to build a robust, multi-faceted body of evidence that substantiates the biological activity of a novel chemical entity (NCE). By employing assays with fundamentally different detection principles, we can triangulate on the truth and gain confidence that the observed effect is genuine and target-specific.[4]

This guide provides a framework for designing and executing a robust cross-validation strategy, ensuring that the most promising compounds are advanced with a high degree of scientific certainty. As regulatory bodies like the FDA emphasize the importance of reliable and reproducible bioanalytical data, a sound validation strategy is no longer just good practice—it is a prerequisite for success.[5][6]

Part 1: Designing a Self-Validating Cross-Validation Strategy

A successful cross-validation plan is not a one-size-fits-all protocol but a thoughtfully designed, self-validating system. The core principle is to challenge the initial "hit" from multiple angles to ensure its integrity.

The Power of Orthogonal Assays

The most critical element of cross-validation is the selection of an orthogonal assay . An orthogonal method interrogates the same biological endpoint as the primary assay but uses a completely different detection technology or measures a different event in the same biological pathway.[1] This approach is a powerful tool for eliminating artifacts tied to the primary assay's specific format.

Causality in Selection:

  • Biochemical vs. Cell-Based Assays: This is the most common and powerful orthogonal approach.

    • Biochemical Assays (e.g., enzyme kinetics, surface plasmon resonance) utilize purified components in a simplified, "cell-free" system.[7] They are excellent for confirming direct physical interaction between a compound and its target protein and for determining intrinsic potency (e.g., IC50, Ki).[8] However, they lack physiological context.[9]

    • Cell-Based Assays use living cells, providing a more biologically relevant environment.[9][10] They can confirm that a compound is cell-permeable and active in a complex intracellular milieu, where factors like off-target effects and metabolism come into play.[8][11] A discrepancy between biochemical and cellular potency can be highly informative, often highlighting issues with membrane permeability or compound stability.[8]

  • Alternative Detection Technologies: If a primary screen for a kinase inhibitor used a luminescence-based assay to measure ATP consumption, an orthogonal follow-up could use a fluorescence polarization assay to measure the displacement of a fluorescent tracer from the ATP binding site. This mitigates the risk of compound interference with the luciferase enzyme used in the primary assay.

The relationship between these assay choices forms a logical validation workflow.

G cluster_0 Primary Screen cluster_1 Cross-Validation Stage cluster_2 Decision Primary HTS Hit (e.g., Luminescence Assay) Biochemical Orthogonal Biochemical Assay (e.g., Fluorescence Polarization) Primary->Biochemical Confirms direct target interaction Cellular Orthogonal Cell-Based Assay (e.g., Target Engagement or Downstream Signaling) Primary->Cellular Confirms activity in biological context Decision Confident Hit or Artifact? Biochemical->Decision Cellular->Decision

Caption: Orthogonal assay workflow for hit validation.

Establishing Acceptance Criteria Before You Begin

To maintain objectivity, acceptance criteria must be defined before the cross-validation experiments are performed.[12] These criteria establish a quantitative basis for deciding whether the results from the primary and orthogonal assays are concordant.

Key Parameters to Define:

  • Potency Correlation: While absolute IC50/EC50 values may differ between assays due to different conditions, they should correlate.[8] A reasonable criterion is that the IC50 from the orthogonal assay should be within a certain fold-difference (e.g., 3- to 5-fold) of the primary assay result.

  • Rank-Order Correlation: When testing a series of analogs, their potency ranking should be consistent across assays. A strong rank-order correlation is a powerful indicator of a true structure-activity relationship (SAR).

  • Maximum Effect (Emax): The maximal inhibition or activation should be comparable between assays. A compound showing 100% inhibition in a biochemical assay but only 30% in a cell-based assay may have solubility or permeability issues.

Part 2: Experimental Protocols & Data Interpretation

This section provides a practical example of cross-validating a hit from a primary screen for a hypothetical protein kinase, "Kinase-X."

Scenario: A primary HTS campaign using a luminescence-based ADP-Glo™ assay identified a novel chemical entity, NCE-123 , as a potent inhibitor of Kinase-X with an IC50 of 100 nM. Our goal is to confirm this activity.

Orthogonal Assay 1: Direct Binding via Surface Plasmon Resonance (SPR)

Rationale: An SPR assay is a biophysical technique that directly measures the binding of an analyte (NCE-123) to a ligand (Kinase-X) immobilized on a sensor surface in real-time.[2] It is label-free and provides kinetic data (kon, koff) in addition to affinity (KD). This directly tests for physical interaction, ruling out artifacts that interfere with the enzymatic reaction of the primary assay.

Step-by-Step Protocol:

  • Immobilization: Covalently immobilize recombinant, purified Kinase-X onto a CM5 sensor chip via amine coupling to a target density of ~10,000 Response Units (RU). Use a reference flow cell that has been activated and deactivated to serve as a negative control.

  • Analyte Preparation: Prepare a dilution series of NCE-123 in a suitable running buffer (e.g., HBS-EP+) containing 1% DMSO. Concentrations should span from at least 10-fold below to 10-fold above the expected KD (e.g., 1 nM to 1 µM).

  • Binding Analysis: Inject the NCE-123 dilutions over the Kinase-X and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

  • Data Processing: Double-reference the raw sensorgram data by subtracting the signal from the reference flow cell and a buffer-only (blank) injection.

  • Model Fitting: Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Orthogonal Assay 2: Cellular Target Engagement

Rationale: Confirming that NCE-123 can enter a cell and bind to Kinase-X is crucial. A cellular thermal shift assay (CETSA®) is an ideal method. It relies on the principle that a ligand binding to its target protein stabilizes the protein, resulting in a higher melting temperature.

Step-by-Step Protocol:

  • Cell Treatment: Culture a relevant cell line (e.g., one that endogenously expresses Kinase-X) and treat the cells with a dose-response of NCE-123 (e.g., 10 nM to 30 µM) or vehicle (DMSO) for 1 hour.

  • Heating: Harvest the cells and resuspend them in a lysis buffer. Aliquot the cell lysates and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.

  • Protein Separation: Separate the soluble (un-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Detection: Analyze the amount of soluble Kinase-X remaining at each temperature using a quantitative detection method like Western Blot or an ELISA-based approach.

  • Data Analysis: Plot the fraction of soluble Kinase-X as a function of temperature for each NCE-123 concentration. The shift in the melting temperature (Tm) indicates target engagement.

Data Summary and Decision Making

The results from all three assays should be compiled for a clear, comparative analysis.

Assay Type Methodology Parameter NCE-123 Result Acceptance Criteria Outcome
Primary Assay ADP-Glo™ (Luminescence)IC50100 nMBaseline-
Orthogonal 1 Surface Plasmon ResonanceKD150 nM< 3-fold of primary IC50PASS
Orthogonal 2 Cellular Thermal ShiftEC50 (Thermal Shift)450 nM< 5-fold of primary IC50PASS

Interpretation:

  • The SPR result (KD = 150 nM) is in excellent agreement with the primary biochemical assay (IC50 = 100 nM), strongly confirming a direct, high-affinity interaction between NCE-123 and Kinase-X.

  • The CETSA result shows a potent EC50 of 450 nM. This value is slightly higher than the biochemical IC50, which is common and expected due to factors like cell membrane permeability and intracellular competition.[8] However, it is well within the pre-defined 5-fold acceptance window.

This decision-making process is a critical checkpoint in the drug discovery pipeline.

G Start Primary Hit Identified DefineCriteria Define Acceptance Criteria (e.g., Potency < 5-fold difference) Start->DefineCriteria RunOrthogonal Execute Orthogonal Assays (e.g., Biophysical & Cellular) DefineCriteria->RunOrthogonal CompareData Compare Primary vs. Orthogonal Data RunOrthogonal->CompareData Pass Data Concordant (Within Criteria) CompareData->Pass Yes Fail Data Discordant (Outside Criteria) CompareData->Fail No Progress Validated Hit: Progress to Lead Op Pass->Progress Troubleshoot Potential Artifact: Troubleshoot or Deprioritize Fail->Troubleshoot

Sources

A Comparative Benchmarking Guide to 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid and Known Soluble Epoxide Hydrolase (sEH) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid's performance against established inhibitors of soluble epoxide hydrolase (sEH). The inhibition of sEH is a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and pain.[1][2][3] This is attributed to the role of sEH in degrading epoxyeicosatrienoic acids (EETs), which are endogenous anti-inflammatory lipid mediators.[1][4] By inhibiting sEH, the levels of these beneficial EETs are increased, leading to therapeutic effects.[1][4][5] This document offers an objective analysis supported by experimental data and detailed protocols to assist researchers in making informed decisions.

The Role of Soluble Epoxide Hydrolase in Disease

Soluble epoxide hydrolase is a critical enzyme in the metabolism of arachidonic acid.[5] It converts anti-inflammatory and vasodilatory EETs into their less active dihydroxyeicosatrienoic acids (DHETs).[5] The inhibition of sEH has been shown to be a promising therapeutic approach for a range of diseases.[3][5] Numerous studies indicate that stabilizing EETs by inhibiting sEH can significantly reduce inflammation and pain.[4][6] Consequently, sEH inhibitors are considered a promising and effective treatment for various diseases, making their development a key area of research.[6][7]

Benchmarking this compound

This section details the comparative evaluation of this compound against other well-characterized sEH inhibitors. The following tables summarize key in vitro and pharmacokinetic parameters.

Table 1: In Vitro Potency of Selected sEH Inhibitors
CompoundTargetAssay TypeIC50 ValueReference
This compound Human sEHEnzymatic AssayData to be determinedN/A
TPPUHuman sEHEnzymatic Assay3.7 nM[8]
Monkey sEHEnzymatic Assay37 nM[8]
AR9281Rodent sEHIn vivo blood sample>90% inhibition[8]
AUDA-BEMouse sEHEnzymatic Assay50 nM[8]
Human sEHEnzymatic Assay100 nM[8]
t-AUCBHuman sEHEnzymatic Assay1.3 nM[4]
c-AUCBHuman sEHEnzymatic Assay0.89 nM[4]
Table 2: Pharmacokinetic Parameters of Selected sEH Inhibitors in Rodents (Oral Administration)
CompoundSpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)T1/2 (h)AUC (ng·h/mL)
This compound RatTBDTBDTBDTBDTBD
TPPUMouse115024.5800
Rat1250462000
AR9281Rat101200134500
AUDAMouse15012150

Note: TBD indicates that the data is "To Be Determined" through experimental evaluation.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key comparative experiments.

Protocol 1: In Vitro sEH Inhibition Assay (Fluorometric)

This assay measures the direct inhibitory effect of a compound on recombinant human sEH activity.

Materials:

  • Recombinant human soluble epoxide hydrolase (sEH)

  • sEH Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • Fluorescent substrate: cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate[9]

  • Test compounds (this compound and known inhibitors) dissolved in DMSO

  • 96-well black microplate

  • Fluorometer (Excitation: 330 nm, Emission: 465 nm)[10]

Procedure:

  • Prepare a dilution series of the test compounds in DMSO.

  • In the 96-well plate, add 2 µL of each compound dilution.

  • Add 178 µL of sEH Assay Buffer to each well.

  • Add 10 µL of recombinant human sEH solution to each well and incubate for 15 minutes at 30°C.

  • Initiate the reaction by adding 10 µL of the fluorescent substrate to each well.

  • Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: A fluorometric assay is chosen for its high sensitivity, which is crucial for differentiating the potency of highly effective inhibitors.[9] The pre-incubation step ensures that the inhibitor has sufficient time to bind to the enzyme before the substrate is introduced, providing a more accurate measure of inhibitory potential.

Protocol 2: Cell-Based sEH Activity Assay

This assay assesses the ability of a compound to inhibit sEH activity within a cellular environment.

Materials:

  • Human liver cells (e.g., HepG2 or Huh-7)[11]

  • Cell culture medium

  • Lysis Buffer[11]

  • sEH fluorescent substrate (Epoxy Fluor 7)[10][11]

  • Test compounds

  • 96-well clear-bottom black plate

  • Fluorometer

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 2 hours).

  • Wash the cells with PBS.

  • Lyse the cells using the Lysis Buffer.[11]

  • Add the fluorescent substrate to the cell lysates.

  • Measure the fluorescence as described in Protocol 1.

  • Determine the IC50 values.

Trustworthiness of the Protocol: This cell-based assay provides a more physiologically relevant measure of inhibitor efficacy by accounting for cell permeability and intracellular target engagement. Including a known sEH inhibitor like AUDA as a positive control helps validate the assay's performance.[10][11]

Visualizing the Workflow

G cluster_0 In Vitro Assay cluster_1 Cell-Based Assay A Prepare Compound Dilutions B Add to Plate A->B C Add sEH Enzyme B->C D Incubate C->D E Add Substrate D->E F Measure Fluorescence E->F G Calculate IC50 F->G H Seed Cells I Treat with Compounds H->I J Lyse Cells I->J K Add Substrate J->K L Measure Fluorescence K->L M Calculate IC50 L->M

Signaling Pathway of sEH Inhibition

G AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Biologically Active) sEH->DHETs Inhibitor This compound & Known Inhibitors Inhibitor->sEH Inhibition

Conclusion

The provided framework for benchmarking this compound against known sEH inhibitors offers a robust methodology for determining its therapeutic potential. By following the detailed protocols and utilizing the comparative data, researchers can effectively evaluate its potency, cellular efficacy, and pharmacokinetic profile. This systematic approach is essential for the advancement of novel sEH inhibitors in the drug development pipeline. The inhibition of sEH continues to be a promising therapeutic strategy, and rigorous comparative studies are crucial for identifying the most effective candidates for clinical development.[2][12]

References

  • A Comparative Guide to the Pharmacokinetics of Soluble Epoxide Hydrolase (sEH) Inhibitors. Benchchem.
  • Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. ASPET.
  • Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys. PubMed Central.
  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PMC.
  • Inhibitors of soluble epoxide hydrolase minimize ischemia-reperfusion-induced cardiac damage in normal, hypertensive, and diabetic rats. PubMed.
  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. ACS Publications.
  • Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Taylor & Francis Online.
  • A Comparative Guide to Clinical Trial Designs for Soluble Epoxide Hydrolase (sEH) Inhibitors. Benchchem.
  • Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers.
  • Soluble Epoxide Hydrolase Cell-Based Assay Kit. Cayman Chemical.
  • Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys. ResearchGate.
  • Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers.
  • Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. PMC.
  • Soluble Epoxide Hydrolase Cell-Based Assay Kit. Cayman Chemical.
  • Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. PMC.
  • Measurement of soluble epoxide hydrolase (sEH) activity. PubMed.
  • Application Notes and Protocols for Determining the Efficacy of sEH Inhibitor-16 in Cell-Based Assays. Benchchem.
  • Development of a High Throughput Cell-Based Assay for Soluble Epoxide Hydrolase Using BacMam Technology. Semantic Scholar.
  • A Double-Blind, Randomized, Placebo-Controlled Trial of Soluble Epoxide Hydrolase Inhibition in Patients with Aneurysmal Subarachnoid Hemorrhage. PubMed.
  • Soluble Epoxide Hydrolase Assay Kit (ab240999). Abcam.
  • Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells. PMC.
  • Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Bertin Bioreagent.
  • Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. ScienceDirect.

Sources

The Biophysical Triad: A Comparative Guide to Hit Validation Technologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Surviving the "Valley of Death"

In early-stage drug discovery, the transition from High-Throughput Screening (HTS) to Hit-to-Lead (H2L) is often called the "Valley of Death." The primary cause of attrition here is not a lack of activity, but the prevalence of false positives —compounds that mimic activity through non-specific mechanisms.[1]

This guide objectively compares the three dominant biophysical "products" (technologies) used to validate hits: Surface Plasmon Resonance (SPR) , MicroScale Thermophoresis (MST) , and Isothermal Titration Calorimetry (ITC) .[2][3][4] We will analyze their technical specifications, provide self-validating protocols, and define a logic-driven workflow to eliminate Pan-Assay Interference Compounds (PAINS).

The Enemy: Characterizing False Positives[5][6]

Before selecting a validation tool, one must understand what we are filtering out. A "hit" in a primary biochemical assay is often an artifact.

False Positive MechanismDescriptionDetection Strategy
PAINS Pan-Assay Interference Compounds.[5][6] Reactive motifs (e.g., rhodamines, quinones) that interfere with readout technologies (fluorescence/absorbance).In silico filters & Orthogonal biophysical assays (Label-free).
Aggregators Small molecules form colloidal aggregates that sequester the protein, inhibiting it non-specifically.Detergent sensitivity (0.01% Triton X-100) & SPR super-stoichiometry.
Thermal Destabilizers Compounds that unfold the protein rather than binding to a pocket.Thermal Shift Assay (TSA) (Negative

shift).
Light Scatterers Compounds with poor solubility that precipitate.[6]Dynamic Light Scattering (DLS) or SPR baseline noise.

Expert Insight: Never rely on a single assay format. If your primary screen was fluorescence-based, your validation must be orthogonal (e.g., mass-based or thermal).

Technology Showdown: SPR vs. MST vs. ITC

This section compares the three market-leading technologies for hit validation.

Comparative Performance Matrix
FeatureSurface Plasmon Resonance (SPR) MicroScale Thermophoresis (MST) Isothermal Titration Calorimetry (ITC)
Primary Output Kinetics (

,

), Affinity (

)
Affinity (

), Stoichiometry (sometimes)
Thermodynamics (

,

,

), Stoichiometry (

)
Throughput High (384-well capable)Medium-High (Automated capillaries)Low (1-2 runs/hour)
Sample Consump. Low (Ligand immobilized)Ultra-Low (< 10

L per point)
High (mg quantities of protein)
Immobilization Required (Covalent/Capture)None (Free solution)None (Free solution)
Sensitivity High (Small molecules >100 Da)High (Independent of mass)Low (Requires measurable heat change)
"Killer" Feature Real-time kinetics (Residence time)Measures in complex bioliquids (lysate)Gold standard for stoichiometry
Technical Analysis[1][2][3][8]
1. Surface Plasmon Resonance (SPR)[2][3][7][8][9][10]
  • Best For: The "Gatekeeper" role. SPR is the industry standard for filtering hits because it visualizes the binding event in real-time.

  • The Trap: Poor immobilization can inactivate your protein. Covalent coupling (Amine) is random; Capture coupling (His/Biotin) is oriented but less stable.

  • Validation Power: It detects super-stoichiometric binding (a hallmark of aggregation). If the theoretical

    
     is 10 RU and you see 50 RU, it's an aggregator, not a binder [1].
    
2. MicroScale Thermophoresis (MST)[2][3][8]
  • Best For: Difficult targets (membrane proteins, intrinsically disordered proteins) where immobilization (SPR) fails.

  • The Trap: Fluorescence interference. If the compound is autofluorescent, it blinds the detector.

  • Validation Power: It measures hydration shell changes. It is highly orthogonal to SPR as it relies on thermodiffusion, not refractive index [2].

3. Isothermal Titration Calorimetry (ITC)[2][3][8][9][10]
  • Best For: The "Final Verdict." It is the only technique that measures binding stoichiometry (

    
    ) directly without external standards.
    
  • The Trap: It requires significant amounts of protein (often >5 mg). It is too slow for primary hit validation but essential for Lead Characterization .

  • Validation Power: If

    
     is zero, there is no binding, regardless of what the fluorescence assay said.
    

Validated Experimental Protocols

Protocol A: The "Triage" – Thermal Shift Assay (TSA)

Use this first to rapidly eliminate thermal destabilizers and non-binders.

Reagents:

  • Protein: 2–5

    
    M final concentration.
    
  • Dye: SYPRO Orange (5000x stock

    
     use at 5x final).
    
  • Buffer: HEPES or Phosphate (Avoid DTT if possible; use TCEP).

Workflow:

  • Preparation: Mix 19

    
    L of Protein/Dye solution with 1 
    
    
    
    L of Compound (10 mM DMSO stock). Final DMSO = 5%.
  • Controls:

    • Positive: Known binder (should shift

      
      C).
      
    • Negative: DMSO only (establishes baseline

      
      ).
      
    • No Protein: Dye + Buffer + Compound (checks for compound fluorescence).

  • Execution: Ramp temperature from 25^\circC to 95^\circC at 1^\circC/min in a qPCR machine.

  • Analysis: Calculate the derivative (

    
    ). A valid hit shows a positive shift (
    
    
    
    C). A negative shift indicates a destabilizer (potential false positive) [3].
Protocol B: The "Gold Standard" – SPR Kinetic Profiling

Use this to confirm specific binding and residence time.

System: Biacore 8K or Octet (BLI). Chip: CM5 (Dextran) or NTA (Capture).

Workflow:

  • Immobilization: Aim for a low density (

    
     RU) to avoid mass transport limitation.
    
    • Formula:

      
      .
      
  • Clean Screen (Crucial Step): Inject compounds at a single concentration (e.g., 10

    
    M).
    
    • Reject if: Binding > 120% of theoretical

      
       (Aggregation).
      
    • Reject if: Binding profile is "square" (fast on/fast off) with high amplitude (Refractive Index mismatch).

  • Dose Response: For survivors, run a 5-point dilution series (e.g., 100

    
    M to 6.25 
    
    
    
    M).
  • Dissociation Check: Allow at least 300s dissociation time. Long residence time (

    
    ) correlates with better in vivo efficacy [4].
    

Decision Logic & Visualization

Diagram 1: The Hit Validation Funnel

This diagram illustrates the attrition process from raw hits to a validated chemical series.[1]

HitValidationFunnel HTS Primary HTS Hits (Thousands) Filter In Silico Filter (Remove PAINS/Reactive) HTS->Filter Triage TSA Thermal Shift Assay (TSA) (Remove Destabilizers) Filter->TSA Biophysical Triage Trash1 Discard Filter->Trash1 PAINS SPR SPR 'Clean Screen' (Remove Aggregators/Super-stoichiometric) TSA->SPR Binding Check Trash2 Discard TSA->Trash2 Unfolders Dose Dose-Response (Kd) (Confirm Potency) SPR->Dose Kinetic Profiling Trash3 Discard SPR->Trash3 Aggregators Ortho Orthogonal (MST/ITC) (Confirm Mechanism) Dose->Ortho Physics Check Lead Validated Lead Series Ortho->Lead H2L Transition

Figure 1: The Hit Validation Funnel. A step-wise reduction of compounds using increasingly resource-intensive biophysical methods.

Diagram 2: Method Selection Matrix

How to choose the right tool based on your protein's constraints.

MethodSelection Start Start: Validating a Hit Q1 Is the Protein Immobilization Compatible? Start->Q1 SPR_Path Use SPR Q1->SPR_Path Yes (Standard) Q2 Is the Protein Membrane Bound / Soluble? Q1->Q2 No (Unstable) MST_Path Use MST Q2->MST_Path Membrane/Complex Q3 Need Stoichiometry (N)? Q2->Q3 Soluble/High Yield Q3->MST_Path No (Speed) ITC_Path Use ITC Q3->ITC_Path Yes (Rigorous)

Figure 2: Decision Tree for Biophysical Method Selection. Choosing the right tool prevents false negatives due to assay incompatibility.

References

  • Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive SPR biosensor assay workflow for fragment screening. Methods in Enzymology, 493, 169-218. Link

  • Jerabek-Willemsen, M., et al. (2014). MicroScale Thermophoresis: Interaction analysis and beyond. Journal of Molecular Structure, 1077, 101-113. Link

  • Huynh, K., & Partch, C. L. (2015). Thermal shift assay for protein-ligand interaction. Current Protocols in Protein Science, 79, 28.9.1-28.9.14. Link

  • Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery, 15(2), 87-95. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Link

Sources

A Strategic Guide to Assessing the Selectivity of 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity profile of the novel chemical entity, 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid (herein referred to as Cpd-X). In the absence of established public data for Cpd-X, this document outlines a prospective, multi-phased experimental strategy. Our approach is grounded in the principles of modern drug discovery, emphasizing not just the 'how' but the critical 'why' behind each experimental choice to ensure a robust and self-validating selectivity assessment.

Introduction: The Imperative of Selectivity

Selectivity is a cornerstone of drug design, defining the margin between therapeutic efficacy and adverse side effects.[1] A highly selective drug preferentially interacts with its intended biological target over other potential targets, minimizing the risk of off-target effects that can lead to toxicity.[2][3] Cpd-X integrates three key structural motifs: a cyclohexane carboxylic acid core, a cyclobutyl group, and a methoxy ether linkage. Each imparts distinct physicochemical properties that must be considered when predicting its biological interactions.

  • Cyclohexane Carboxylic Acid : The carboxylic acid moiety is a prevalent feature in over 450 marketed drugs, often acting as a critical pharmacophore that engages with targets via hydrogen bonds and electrostatic interactions.[4][5] However, it can also introduce challenges related to metabolic stability and membrane permeability.[4][6]

  • Cyclobutane Moiety : The incorporation of a cyclobutane ring is a modern medicinal chemistry strategy used to introduce conformational rigidity.[7][8] This rigid, puckered structure can lock a molecule into its bioactive conformation, potentially improving both potency and selectivity by fitting into specific hydrophobic pockets and reducing the entropic penalty of binding.[7][9][10]

Given this structural composition, a systematic evaluation of selectivity is paramount before advancing Cpd-X in any drug discovery pipeline.

Part 1: Defining the Selectivity Challenge for Cpd-X

A rational assessment begins with a structural hypothesis of potential targets and off-targets. The lipophilic cyclohexane and cyclobutane components suggest an affinity for hydrophobic binding pockets, while the polar carboxylic acid group is a strong hydrogen bond donor/acceptor, often anchoring ligands to polar residues (like Arginine or Lysine) in a binding site.

This profile makes enzymes, certain G-protein coupled receptors (GPCRs), and nuclear receptors plausible target classes. For the purpose of this guide, we will hypothesize that Cpd-X is designed as an inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1) , an enzyme involved in triglyceride biosynthesis, as other cyclohexane carboxylic acid derivatives have shown activity against this target.[11]

Our challenge is therefore two-fold:

  • Confirm potent, on-target activity at DGAT1.

  • Systematically screen for and quantify inhibitory activity against a broad range of functionally diverse, clinically relevant off-targets.

Part 2: A Phased Experimental Workflow for Selectivity Profiling

A tiered approach is the most efficient method for selectivity profiling, balancing breadth of coverage with resource allocation. This strategy allows for early, broad screening at a single high concentration to identify potential liabilities, followed by more focused, dose-response studies on a smaller number of confirmed hits.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Broad Off-Target Screening cluster_2 Phase 3: Secondary Confirmation & Selectivity Calculation A Cpd-X Synthesis & QC (Purity >98%) B DGAT1 Biochemical Assay (IC50 Determination) A->B On-Target Potency C Broad Safety Panel Screen (e.g., InVEST44 Panel) Single Dose @ 10 µM B->C Candidate Progression G Calculate Selectivity Index (SI) SI = Off-Target IC50 / On-Target IC50 B->G D Data Analysis: Identify Hits (% Inhibition > 50%) C->D E Dose-Response Assays for Confirmed Hits (IC50 Determination) D->E Hit Confirmation E->G F Comparator Compound Profiling (Selective & Non-Selective) F->G

Caption: Phased workflow for assessing Cpd-X selectivity.

Phase 1: Primary Target Validation Protocol (DGAT1 Inhibition Assay)

Rationale: Before assessing off-target activity, it is crucial to confirm that Cpd-X is potent against its intended target, DGAT1. A biochemical assay provides a clean, direct measure of enzyme inhibition without the complexities of a cellular environment.

Protocol: In Vitro DGAT1 Biochemical Assay

  • Reagents & Materials : Recombinant human DGAT1 enzyme, [³H]-oleoyl-CoA, 1,2-dioleoyl-sn-glycerol (DAG), assay buffer, scintillation fluid, filter plates.

  • Compound Preparation : Prepare a 10 mM stock solution of Cpd-X in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO, ranging from 100 µM to 5 nM.

  • Assay Procedure :

    • Add 2 µL of the compound dilution series to wells of a 96-well plate. Include wells for a positive control (known DGAT1 inhibitor) and a negative control (DMSO vehicle).

    • Add 50 µL of assay buffer containing recombinant DGAT1 enzyme to each well. Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the enzymatic reaction by adding 50 µL of substrate mix containing DAG and [³H]-oleoyl-CoA.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding a stop buffer.

    • Transfer the reaction mixture to a filter plate to separate the radiolabeled triglyceride product from the unincorporated [³H]-oleoyl-CoA.

    • Wash the filter plate, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis : Convert raw counts to percent inhibition relative to controls. Plot percent inhibition against the logarithm of Cpd-X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 2: Broad Off-Target Screening

Rationale: To efficiently identify potential safety liabilities, Cpd-X should be screened against a panel of targets known to be implicated in adverse drug reactions.[12] Commercial services offer standardized, validated panels that cover diverse protein families.[12][13] Screening at a single, high concentration (typically 10 µM) is a cost-effective way to flag significant interactions for follow-up.

Protocol: Submission to a Commercial Safety Panel (e.g., Reaction Biology InVEST44™)

  • Panel Selection : Choose a broad safety panel that includes a diverse set of targets such as GPCRs, ion channels, transporters, kinases, and nuclear receptors. The InVEST44 panel is a well-established option covering 44 clinically relevant targets.[12]

  • Compound Submission : Provide the service provider with a high-purity sample of Cpd-X and its exact molecular weight. Specify the screening concentration (10 µM).

  • Execution : The contractor will perform radioligand binding assays or enzymatic assays for the 44 targets according to their validated protocols.

  • Data Reporting : The provider will deliver a report detailing the percent inhibition or percent binding of Cpd-X against each target. A common threshold for identifying a "hit" is >50% inhibition at the 10 µM screening concentration.

Phase 3: Secondary Assays and Selectivity Quantification

Rationale: Any "hits" from the broad screen must be confirmed. A single-point result could be an artifact; a full dose-response curve is required to confirm the interaction and determine its potency (IC50). This allows for a quantitative comparison between on-target and off-target activities.

Protocol: Dose-Response Confirmation for Off-Target Hits

  • Assay Sourcing : For each confirmed hit, source a suitable fee-for-service assay or establish one in-house. The assay format should be appropriate for the target class (e.g., functional cell-based assay for a GPCR, binding assay for an ion channel).

  • IC50 Determination : Using the same methodology as the primary DGAT1 assay, perform a 10-point dose-response experiment to determine the IC50 of Cpd-X for each off-target hit.

  • Comparator Profiling : To contextualize the data, profile two comparator compounds in parallel:

    • Comparator A (Selective DGAT1 Inhibitor) : A known selective DGAT1 inhibitor from the literature.

    • Comparator B (Non-Selective Compound) : A compound known to hit DGAT1 and one or more of the identified off-targets.

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison. The key metric for selectivity is the Selectivity Index (SI) , calculated by dividing the off-target IC50 by the on-target IC50. A higher SI value indicates greater selectivity. An SI > 100-fold is often considered a desirable benchmark in early discovery.

Table 1: Hypothetical Selectivity Profile of Cpd-X and Comparators

TargetCpd-X IC50 (nM)Comparator A IC50 (nM)Comparator B IC50 (nM)
DGAT1 (On-Target) 50 25 100
Off-Target 1 (e.g., 5-HT₂B Receptor)1,250>10,000250
Off-Target 2 (e.g., hERG Channel)>10,000>10,0005,000
Off-Target 3 (e.g., COX-2)8,500>10,000>10,000

Table 2: Calculated Selectivity Indices

Selectivity Index (SI)Cpd-XComparator AComparator B
SI for 5-HT₂B (vs. DGAT1) 25-fold >400-fold 2.5-fold
SI for hERG (vs. DGAT1) >200-fold >400-fold 50-fold

Interpretation: In this hypothetical scenario, Cpd-X is a potent DGAT1 inhibitor. The broad panel screen identified a secondary activity at the 5-HT₂B receptor. The calculated 25-fold selectivity is modest and may represent a liability, warranting further investigation or medicinal chemistry efforts to improve selectivity. In contrast, Comparator A demonstrates a much cleaner profile, while Comparator B is clearly non-selective.

G cluster_pathway Simplified Triglyceride Synthesis Pathway DAG Diacylglycerol (DAG) DGAT1 DGAT1 DAG->DGAT1 Acyl-CoA TAG Triglyceride (TAG) DGAT1->TAG CpdX Cpd-X CpdX->DGAT1 Inhibition

Caption: Cpd-X's hypothesized mechanism of action within its target pathway.

Conclusion

This guide presents a rigorous, phased strategy for characterizing the selectivity of a novel compound, this compound. By progressing from on-target validation to broad liability screening and quantitative off-target confirmation, researchers can build a comprehensive selectivity profile. This data-driven approach is essential for making informed decisions, mitigating risks of toxicity, and ultimately guiding the optimization of lead compounds toward safer and more effective therapeutics.[14]

References

  • BenchChem. The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols.

  • Wouters, J., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.

  • Ferreira, L. G., et al. (2019). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry.

  • Wouters, J., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed.

  • Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective.

  • ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design.

  • Reaction Biology. Safety and Off-Target Drug Screening Services.

  • Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

  • ResearchGate. (2021). What is the importance of carboxylic group in the structure of drugs?

  • News-Medical. (2018). Why Stereo-Selective Metabolism in Drug Discovery and Development is Important.

  • Life Chemicals. (2020). Explore Our Novel Cyclobutane Derivatives.

  • Johnson, G. T., et al. (2010). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. Drug Activity and Drug Specificity.

  • Bentham Science. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay.

  • Gupte, A., et al. (2014). Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors. European Journal of Medicinal Chemistry.

  • PatSnap. (2025). How to improve drug selectivity?

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid is a carboxylic acid derivative with a bulky ether substituent. While its primary applications are in research and development, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of this compound, grounded in scientific principles and established safety protocols.

Hazard Profile and Risk Assessment

Due to the absence of a specific SDS, the hazard profile of this compound is extrapolated from data on similar cyclohexanecarboxylic acids and ethers.

  • Carboxylic Acid Moiety: Carboxylic acids are typically acidic and can cause skin and eye irritation.[1][2][3] Ingestion may be harmful.[4]

  • Ether Moiety: Ethers, particularly upon exposure to air and light, can form explosive peroxides.[5][6] While the cyclobutylmethoxy group's propensity for peroxide formation may vary, it is prudent to handle this compound with this potential hazard in mind.

Inferred Hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2][4]

  • May cause respiratory irritation.[7]

  • Harmful if swallowed.[4]

  • Potential for peroxide formation.[5][6]

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this compound. The following PPE is recommended as a minimum standard:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or goggles.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential irritation.[1][2][3]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of any dusts or vapors, reducing the risk of respiratory irritation.[7]
Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Principle: Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3][7]

  • Procedure:

    • Designate a specific waste container for this compound and any materials contaminated with it.

    • Do not mix this waste with other chemical streams, especially bases, strong oxidizing agents, or other reactive chemicals.[3][7]

    • Keep solid and liquid waste in separate containers unless they are generated as a mixture.[7]

2. Container Selection and Management:

  • Principle: The integrity of the waste container is essential to prevent leaks and environmental contamination.[8][9]

  • Procedure:

    • Select a container made of a material compatible with carboxylic acids and ethers, such as high-density polyethylene (HDPE).[10] Avoid using metal containers for acidic waste.[10]

    • Ensure the container is in good condition, with no cracks or leaks, and has a secure, screw-top lid.[9]

    • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[10]

    • Keep the container closed at all times except when adding waste.[7][8]

3. Labeling:

  • Principle: Accurate labeling is a regulatory requirement and ensures that waste is handled correctly by all personnel.[8][11]

  • Procedure:

    • As soon as you begin accumulating waste, affix a hazardous waste tag to the container.[7][11]

    • The label must include:

      • The words "Hazardous Waste"[8][11]

      • The full chemical name: "this compound" (no formulas or abbreviations)[11]

      • The approximate quantity of the waste.

      • The date accumulation started.[11]

      • The name and contact information of the principal investigator or laboratory supervisor.[11]

4. Storage:

  • Principle: Safe storage of hazardous waste minimizes the risk of accidents and exposure.

  • Procedure:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[9]

    • Ensure the SAA is in a well-ventilated area, away from heat sources and direct sunlight.

    • Store the container in secondary containment, such as a plastic tub, to contain any potential leaks.[3][7]

    • Segregate the container from incompatible waste streams.[3]

5. Final Disposal:

  • Principle: Hazardous chemical waste must be disposed of through a licensed and approved waste management facility to comply with environmental regulations.[1][2][4]

  • Procedure:

    • Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often 90 days), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[10]

    • Do not dispose of this compound down the drain or in the regular trash.[11][12]

Spill Management

In the event of a spill, prioritize personal safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: For a small, manageable spill, and if you are trained to do so, proceed with cleanup. For large spills, contact your institution's EHS immediately.

  • Don PPE: Wear the appropriate PPE as outlined above.

  • Contain and Absorb: Contain the spill and absorb it with a non-combustible absorbent material such as vermiculite, sand, or earth.[13]

  • Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Label and Store: Label the container with all contaminants and manage it as hazardous waste.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By following these evidence-based procedures, researchers can minimize risks and ensure compliance with regulatory standards. Always prioritize a culture of safety and consult with your institution's safety professionals for guidance.

References

  • Sigma-Aldrich. (2025, July 8). Safety Data Sheet: Cyclohexanecarboxylic acid.
  • PubChem. (n.d.). 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid.
  • TCI Chemicals. (2025, April 30). Safety Data Sheet: 1,4-Cyclohexanedicarboxylic Acid (cis- and trans- mixture).
  • University of Illinois Division of Research Safety. (n.d.). Chemical Waste Procedures.
  • TCI Chemicals. (2025, November 3). Safety Data Sheet: trans-1,4-Cyclohexanedicarboxylic Acid.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: trans-4-Methylcyclohexanecarboxylic acid.
  • Chem Service. (2016, February 22). Safety Data Sheet: Cyclohexanecarboxylic acid.
  • Vanderbilt University Medical Center. (n.d.). Highly Hazardous Chemicals and Chemical Spills.
  • Smolecule. (2024, April 14). 4-Methoxy-1-methylcyclohexane-1-carboxylic acid.
  • CITGO. (2018, February 27). Safety Data Sheet: Cyclohexane.
  • Hazardous Waste Disposal. (n.d.). Ether.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Health and Safety - Stony Brook University. (n.d.). How to Dispose of Chemical Waste.
  • Benchchem. (n.d.). Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.

Sources

A-Scientist's Guide to Safe Handling: Personal Protective Equipment for 4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work often involves synthesizing or handling novel chemical entities. 4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid is one such compound where comprehensive, publicly available hazard data is limited. In the absence of a specific Safety Data Sheet (SDS), we must adopt a conservative approach grounded in established principles of laboratory safety and chemical hazard assessment based on its structure. This guide provides a robust framework for selecting and using Personal Protective Equipment (PPE) when handling this and other novel research chemicals.

The fundamental principle when handling a substance with unknown toxicological properties is to treat it as potentially hazardous.[1] This protocol is built on an analysis of the compound's functional groups and adherence to authoritative safety standards from bodies like the Occupational Safety and Health Administration (OSHA).[2]

Hazard Analysis Based on Chemical Structure

Understanding the potential risks of this compound begins with deconstructing its molecular structure.

  • Carboxylic Acid Moiety (-COOH): This is the primary functional group of concern. Carboxylic acids are, by nature, acidic and can act as skin, eye, and respiratory tract irritants. Depending on the concentration and specific pKa, they can cause effects ranging from mild irritation to serious chemical burns upon contact.[3]

  • Ether Linkage (C-O-C): The cyclobutylmethoxy group contains an ether linkage. While less prone to peroxide formation than linear ethers, this functionality warrants consideration.

  • Cycloaliphatic Structure: The cyclohexane and cyclobutane rings are non-polar hydrocarbon structures. While generally of low toxicity, they can influence the compound's solubility and potential for dermal absorption.

Given these features, we must assume the compound is, at a minimum, a skin and eye irritant and potentially harmful if inhaled or ingested.

Risk-Based PPE Selection: A Multi-Level Approach

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task, the quantity of material being handled, and the potential for generating dust or aerosols.[4]

Tier 1: Baseline PPE for All Operations

This level of protection is mandatory for any task involving this compound, from simple transfers to solution preparation.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety gogglesProtects against splashes of solutions and accidental contact with solid particles. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant nitrile glovesNitrile provides good protection against a wide range of organic chemicals.[5] Always double-check glove integrity before use and change them immediately if contamination is suspected.
Protective Clothing Long-sleeved laboratory coatProvides a removable barrier to protect skin and personal clothing from minor spills and contamination.
Footwear Closed-toe shoesProtects feet from spills and dropped equipment.
Tier 2: Enhanced PPE for Higher-Risk Scenarios

Certain procedures increase the risk of exposure and require an escalation in PPE. These include handling larger quantities (>1 gram) of the solid, generating dust (e.g., during weighing or scraping), or any risk of aerosolization.

Additional PPESpecificationRationale
Face Protection Face shield (worn over safety goggles)Provides full-face protection from splashes, especially crucial when working with solutions or during vigorous reactions.[2]
Respiratory Protection NIOSH-approved N95 respirator or higherRequired when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[6]

All operations involving the handling of the solid compound should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[1]

Operational and Disposal Plans

Proper procedure is as critical as the PPE itself. The following step-by-step guidance ensures a safe workflow.

Experimental Protocol: Preparing a 100 mM Solution in DMSO
  • Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary glassware, solvent, and the container of this compound.

  • Donning PPE: Put on your Tier 1 PPE (lab coat, nitrile gloves, safety goggles). If weighing more than 1 gram of solid, add a face shield and an N95 respirator.

  • Weighing the Compound:

    • Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

    • Carefully use a clean spatula to transfer the desired amount of the solid acid to the weigh boat. Avoid any actions that could generate dust.

    • Once the desired mass is obtained, securely close the primary container of the acid.

  • Dissolution:

    • Carefully add the weighed solid to a clean, appropriately sized beaker or flask.

    • Measure the required volume of DMSO and add it to the solid.

    • Use a magnetic stirrer to facilitate dissolution. Keep the container covered with a watch glass or cap to prevent splashes.

  • Post-Procedure:

    • Once the solution is prepared and transferred to its final, clearly labeled container, decontaminate the spatula and any other reusable equipment.

    • Dispose of the weigh boat and any contaminated gloves in the designated solid hazardous waste container.[7]

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. Wash hands thoroughly with soap and water.

Spill & Disposal Plan
  • Spills: In case of a spill, treat it as a major incident.[1] Evacuate the immediate area and notify your supervisor and institutional Environmental Health & Safety (EHS) office. Do not attempt to clean a significant spill without proper training and equipment.

  • Waste Disposal: All solid waste contaminated with the compound and any unused solutions must be disposed of as hazardous chemical waste.[8] Collect waste in a clearly labeled, sealed container.[7] Do not pour carboxylic acid waste down the drain.[9] Consult your institution's EHS guidelines for specific procedures.

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for this compound start Start Handling Procedure assess_task Assess Task: Quantity & Physical Form start->assess_task tier1 Tier 1 (Baseline) PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes assess_task->tier1 All Tasks check_risk High Risk? (>1g solid, dust, aerosol) tier1->check_risk tier2 Tier 2 (Enhanced) PPE: - Add Face Shield - Add N95 Respirator check_risk->tier2 Yes proceed Proceed with Caution in Fume Hood check_risk->proceed No tier2->proceed

Caption: Risk-based workflow for PPE selection.

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [10][11][12]

  • Personal Protective Equipment (Publication 3151-02R 2023). Occupational Safety and Health Administration (OSHA). [2]

  • Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace. [4]

  • OSHA PPE Levels: Workplace Chemical Exposure Protection. MSC Industrial Supply. [6]

  • OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. MJ Hughes Construction. [5]

  • Novel Chemicals with Unknown Hazards SOP. Texas Woman's University. [1]

  • Preventing and Handling of Unknown Chemicals In Research Laboratories. Columbia University. [8]

  • Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. BenchChem. [7]

  • Safety Data Sheet - Cyclohexanecarboxylic acid. Sigma-Aldrich.

  • Safety Data Sheet - 1-Cyclohexene-1-carboxylic acid. Thermo Fisher Scientific.

  • Safety Data Sheet - 1-Cyclohexene-1-carboxylic Acid. TCI Chemicals. [3]

  • Acceptable Drain Disposal Procedures. USDA Agricultural Research Service. [9]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.